molecular formula C54H108N2O2S2 B1608340 Lead ionophore III CAS No. 141754-61-2

Lead ionophore III

Cat. No.: B1608340
CAS No.: 141754-61-2
M. Wt: 881.6 g/mol
InChI Key: ZUONOYYCMQYKBW-UHFFFAOYSA-N
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Description

Lead ionophore III is a useful research compound. Its molecular formula is C54H108N2O2S2 and its molecular weight is 881.6 g/mol. The purity is usually 95%.
The exact mass of the compound Lead ionophore III is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lead ionophore III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead ionophore III including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(didodecylamino)-2-sulfanylideneethoxy]ethoxy]-N,N-didodecylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108N2O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-55(46-42-38-34-30-26-22-18-14-10-6-2)53(59)51-57-49-50-58-52-54(60)56(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONOYYCMQYKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393190
Record name Lead ionophore III
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Molecular Weight

881.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141754-61-2
Record name Lead ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead ionophore III
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Technical Guide: Lead Ionophore III (CAS 141754-61-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lead Ionophore III (ETH 5435) represents a benchmark in the potentiometric detection of Lead(II) ions (


).[1] Unlike earlier generations of ionophores based on amide or crown ether functionalities, Lead Ionophore III utilizes a dithioamide  scaffold.[1] This structural innovation leverages Soft-Hard Acid-Base (SHAB) theory, where the "soft" sulfur donor atoms exhibit a preferential coordination affinity for the "soft" 

ion over "hard" interfering cations like

,

, or

.[1] This guide details the physicochemical properties, mechanistic principles, and validated protocols for fabricating high-performance Ion-Selective Electrodes (ISEs) using this ionophore.[1]

Chemical & Physical Profile

PropertySpecification
Common Name Lead Ionophore III
Synonym ETH 5435
IUPAC Name N,N,N',N'-Tetradodecyl-3,6-dioxaoctanedithioamide
CAS Number 141754-61-2
Molecular Formula

Molecular Weight 881.58 g/mol
Lipophilicity (log P) ~24.5 (Calculated)
Appearance Yellow viscous oil or waxy solid
Solubility Soluble in THF, Chloroform, Dichloromethane; Insoluble in Water
Mechanistic Insight: Coordination Chemistry

The efficacy of Lead Ionophore III lies in its dithioamide core.[1] While oxygen-rich ionophores (crown ethers) struggle to differentiate


 from alkaline earth metals (

,

), the sulfur atoms in ETH 5435 serve as soft donor sites.[1]
  • Primary Interaction: The

    
     ion is coordinated by the sulfur atoms of the thioamide groups and the ether oxygens in the backbone, forming a pseudo-cavity.[1]
    
  • Selectivity Basis: The high polarizability of sulfur favors interaction with the large, polarizable lead ion, drastically reducing interference from hard cations.[1]

Electrochemical Performance Profile

The following data represents typical performance metrics for a PVC-based solvent polymeric membrane electrode containing Lead Ionophore III.

ParameterPerformance MetricNotes
Nernstian Slope 29.6 ± 0.5 mV/decadeTheoretical limit for divalent cations (

).
Linear Range

M to

M
Dependent on inner filling solution and conditioning.[1]
Detection Limit ~

M
Achievable with ion-buffered inner solutions.[1]
Response Time < 10 secondsFor concentrations >

M.
pH Working Range 3.0 – 6.5Limited by protonation (low pH) and hydroxide formation (high pH).[1]
Selectivity Coefficients ( )

Selectivity is measured against interfering ions (


) using the Separate Solution Method (SSM) or Fixed Interference Method (FIM).[1]
Interfering Ion (

)

Interpretation

< -4.5Negligible interference from saline matrices.[1]

< -4.0Excellent for biological/environmental samples.[1]

< -4.8Critical for measurements in hard water or blood.[1]

< -5.0Highly selective against magnesium.[1]

~ -2.5Moderate interference; requires masking in high Cd backgrounds.[1]

~ -1.5Significant interferent; sulfur affinity also attracts copper.[1]

Experimental Protocol: Membrane Fabrication

This protocol describes the fabrication of a "cocktail" for a solvent polymeric membrane.[1][2] The inclusion of a lipophilic anionic additive (KTpClPB) is mandatory to ensure permselectivity and reduce membrane resistance.[1]

Reagents Required[1][7][8][9][10][11]
  • Lead Ionophore III (ETH 5435): 1.0 wt%[1]

  • Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB): 0.6 wt% (approx. 50 mol% relative to ionophore).

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE): 65.4 wt%. Note: NPOE is preferred over DOS due to its higher dielectric constant, which stabilizes the divalent lead complex.[1]

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC): 33.0 wt%.[3]

  • Solvent: Tetrahydrofuran (THF), inhibitor-free.[1]

Step-by-Step Workflow
  • Weighing: Accurately weigh the components into a 5 mL glass vial:

    • ~3.0 mg Lead Ionophore III

    • ~1.8 mg KTpClPB

    • ~196 mg o-NPOE

    • ~99 mg PVC

  • Dissolution: Add 3.0 mL of THF. Cap the vial tightly.

  • Homogenization: Vortex or place on a roller mixer for 2 hours until the PVC is completely dissolved and the solution is clear and homogeneous.

  • Casting:

    • Place a glass ring (20-25 mm diameter) on a clean glass plate.

    • Pour the cocktail into the ring.

    • Cover with a beaker (slightly raised) to allow slow solvent evaporation (24-48 hours).[1] Rapid evaporation leads to membrane inhomogeneity.[1]

  • Mounting: Cut a disk from the master membrane (approx. 6-8 mm diameter) and mount it into the electrode body (e.g., Philips body or custom O-ring setup).[1]

Visualization: Membrane Fabrication Workflow

MembraneFabrication Start Raw Materials Weigh Weigh Components (Ionophore, PVC, NPOE, KTpClPB) Start->Weigh Mix Dissolve in THF (3 mL) Weigh->Mix Vortex/Roll Cast Cast into Glass Ring Mix->Cast Evap Slow Evaporation (24-48h) Cast->Evap Controlled Atmosphere Mount Mount in Electrode Body Evap->Mount Cut Disk

Figure 1: Step-by-step workflow for the fabrication of Lead Ionophore III solvent polymeric membranes.

Experimental Protocol: Electrode Assembly & Conditioning

Inner Filling Solution

Standard filling solutions (e.g.,


 M 

) can limit the Lower Detection Limit (LDL) due to transmembrane flux.[1] For trace analysis, use an ion-buffered inner solution.[1][4]
  • Optimized Mix: 10 mM

    
     + 5 mM 
    
    
    
    adjusted to pH 5.0. This maintains a fixed, low activity of free
    
    
    inside the sensor, preventing leaching into the sample.[1]
Conditioning Procedure
  • Initial Soak: Immerse the freshly mounted electrode tip in

    
     M 
    
    
    
    for 4 hours. This establishes the primary ion equilibrium at the phase boundary.[1]
  • Equilibration: Rinse with deionized water and store in a dilute solution (

    
     M 
    
    
    
    ) when not in use.
  • Maintenance: If the slope degrades, polish the membrane surface gently with a wet tissue or re-soak in

    
     M solution to regenerate the surface.[1]
    

Mechanism of Signal Generation[1]

The potential difference (


) is generated across the membrane boundary based on the phase boundary potential model.[1] The Lead Ionophore III (L) acts as a neutral carrier, selectively extracting 

into the organic membrane phase.[1]


Where:

  • 
    : Lead Ionophore III (Neutral Carrier)[1]
    
  • 
    : Lipophilic Anion (Tetraphenylborate derivative)
    
  • 
    : Stoichiometry (typically 1:1 or 1:2 depending on conditions)
    
Visualization: Potentiometric Signaling Pathway[1]

SignalingPathway cluster_sample Aqueous Sample Phase cluster_membrane PVC Membrane Phase (Organic) Pb_aq Pb2+ (Free Ion) Complex [Pb-L]2+ Complex Pb_aq->Complex Selective Extraction (Phase Boundary) Interferent Interferents (Ca2+, Na+) Ionophore Ionophore III (L) Interferent->Ionophore Rejected (Low Affinity) Ionophore->Complex Coordination Signal EMF Response (Nernst Equation) Complex->Signal Determines Phase Boundary Potential Anion Additive (R-) Anion->Complex Charge Balance

Figure 2: Mechanistic pathway of selective Pb2+ recognition and signal transduction at the sample-membrane interface.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sub-Nernstian Slope (< 25 mV/dec) Anion leaching or insufficient additive.[1]Ensure KTpClPB is present at ~50 mol% relative to ionophore.[1]
Drift / Instability Protein biofouling or lipid adsorption.[1]Use a protective dialysis membrane or switch to a fluorous matrix if analyzing biological fluids.[1]
High Detection Limit Transmembrane ion flux (Leaching).[1]Switch to an ion-buffered inner filling solution (EDTA/Pb mix).[1]
Slow Response Membrane too thick or old.[1]Cast thinner membranes (< 200 µm) or refresh the surface by polishing.[1]

References

  • Parchem Fine & Specialty Chemicals. Lead ionophore III (Cas 141754-61-2) Product Specifications.

  • Sigma-Aldrich (Merck). Selectophore™ Ionophores for Ion-Selective Electrodes: Application Guide. [1]

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000).[1] "Selectivity of Potentiometric Ion Sensors." Analytical Chemistry, 72(6), 1127-1133.[1] (Foundational text on ISE selectivity coefficients).

  • Umezawa, Y., et al. (2000).[1] "Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations (IUPAC Technical Report)."[1][5][6] Pure and Applied Chemistry, 72(10), 1851-2082.[1][5]

  • ResearchGate. Potentiometric response characteristics of o-NPOE plasticized PVC membrane sensors. (Verification of membrane composition ratios).

Sources

ETH 5435 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: ETH 5435 (Lead Ionophore III) – Structure, Properties, and Application in Ion-Selective Sensing[1]

Abstract This technical guide provides a comprehensive analysis of ETH 5435 (N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide), a highly lipophilic neutral carrier used primarily as a lead (Pb²⁺) and cadmium (Cd²⁺) ionophore.[1] We examine its chemical structure, physicochemical properties, and mechanism of action within polymeric membrane electrodes.[1] Detailed protocols for the fabrication of Ion-Selective Electrodes (ISEs) and experimental validation are provided, alongside mechanistic visualizations to support research and development in environmental monitoring and clinical toxicology.[1]

Chemical Identity and Structure

ETH 5435, commercially known as Lead Ionophore III , is a dithioamide derivative designed for the potentiometric detection of soft heavy metal ions.[1] Its structure features a flexible polyether backbone terminated by thiocarbonyl groups, which serve as "soft" donor sites preferred by soft acids like Pb²⁺ and Cd²⁺.[1]

Structural Specifications
ParameterSpecification
Common Name ETH 5435 (Lead Ionophore III)
IUPAC Name N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide
CAS Number 141754-61-2
Molecular Formula C₅₄H₁₀₈N₂O₂S₂
Molecular Weight 881.58 g/mol
Physical State Viscous lipophilic liquid or waxy solid
Solubility Soluble in THF, CH₂Cl₂, and plasticizers (e.g., DOS, NPOE); Insoluble in water
Structural Logic

The molecule consists of three distinct functional domains:

  • Ion-Binding Core: The central 3,6-dioxaoctanedithioamide backbone provides a cavity lined with two sulfur atoms (thiocarbonyls) and two oxygen atoms (ethers).[1] The sulfur atoms are critical for selectivity towards thiophilic metals (Pb, Cd) over hard cations like Ca²⁺ or Mg²⁺.[1]

  • Lipophilic Shell: Four dodecyl (C12) chains attached to the amide nitrogens render the molecule highly lipophilic (LogP > 15).[1] This prevents the ionophore from leaching out of the organic membrane phase into the aqueous sample, ensuring sensor longevity.[1]

  • Flexibility: The ethylene glycol-derived backbone allows the molecule to wrap around the target cation, forming a stable 1:1 or 1:2 complex depending on conditions.[1]

Mechanism of Action

ETH 5435 functions as a neutral carrier ionophore .[1] In an Ion-Selective Electrode (ISE), it is embedded in a plasticized PVC membrane.[1][2] The mechanism involves the selective extraction of the target ion from the aqueous phase into the membrane phase, generating a phase boundary potential described by the Nernst equation.[1]

Coordination Chemistry

The high selectivity for Pb²⁺ arises from the Pearson Hard-Soft Acid-Base (HSAB) theory.[1]

  • Pb²⁺ (Soft Acid): Prefers coordination with soft bases.[1]

  • Thiocarbonyl Sulfur (Soft Base): The C=S groups in ETH 5435 provide soft donor sites, forming strong coordinate bonds with Pb²⁺.[1]

  • Ether Oxygen (Hard Base): Provides auxiliary stabilization but does not dictate the primary selectivity, allowing discrimination against hard alkali earth metals.[1]

Signal Generation Pathway[1]
  • Extraction: Pb²⁺ partitions from the sample into the membrane, complexing with ETH 5435 (L) to form

    
    .[1]
    
  • Charge Balance: To maintain electroneutrality within the membrane, lipophilic anionic sites (e.g., Tetraphenylborate derivatives,

    
    ) are added.[1]
    
  • Potential Difference: The activity ratio of Pb²⁺ between the sample and the internal solution generates an electromotive force (EMF).[1]

ISE_Mechanism cluster_aqueous Aqueous Sample Phase cluster_interface Phase Boundary cluster_membrane PVC Membrane Phase (Lipophilic) Pb_aq Pb²⁺ (aq) Interface Liquid-Liquid Interface Pb_aq->Interface Diffusion Interferent Ca²⁺/Mg²⁺ Interferent->Interface Rejected (Hard Acid) Complex [Pb-L]²⁺ (Complex) Interface->Complex Selective Extraction (Driven by S-donors) ETH5435 ETH 5435 (L) (Neutral Carrier) ETH5435->Complex Coordination Anion KTpClPB (R⁻) (Anionic Site) Complex->Anion Charge Compensation

Caption: Schematic of Pb²⁺ extraction by ETH 5435 at the sample/membrane interface. The thiocarbonyl groups selectively bind Pb²⁺, rejecting hard ions like Ca²⁺.[1]

Experimental Protocols

Synthesis of ETH 5435 (General Route)

While commercial procurement is recommended for high purity, the synthesis generally follows the thionation of the corresponding amide.[1]

  • Precursor Synthesis: React 3,6-dioxaoctanedioyl dichloride with excess didodecylamine in the presence of a base (triethylamine) to form N,N,N',N'-tetradodecyl-3,6-dioxaoctanediamide.[1]

  • Thionation: Treat the diamide with Lawesson’s Reagent or

    
     in refluxing toluene.[1]
    
  • Purification: The product is purified via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to remove unreacted reagent and monothioamide byproducts.[1]

    • Validation: Confirm structure via ¹H-NMR (shift of CH₂ adjacent to C=S) and IR (appearance of C=S stretch ~1100-1200 cm⁻¹).[1]

Fabrication of Pb²⁺-Selective Membrane

This protocol produces a standard PVC membrane for use in potentiometric sensing.[1]

Materials:

  • Ionophore: ETH 5435 (1.0 wt%)[1][3]

  • Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (0.5 wt%) – Crucial for reducing ohmic resistance and ensuring Nernstian slope.[1]

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (NPOE) (65.5 wt%)[1]

  • Matrix: High molecular weight PVC (33.0 wt%)[1]

  • Solvent: Tetrahydrofuran (THF) (freshly distilled)[1]

Workflow:

  • Dissolution: Weigh all components (total mass ~100 mg) into a glass vial. Add 1.0 mL of THF.[1]

  • Homogenization: Vortex or sonicate until the PVC is completely dissolved and the solution is clear.

  • Casting: Pour the mixture into a glass ring (approx. 20-30 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper to control evaporation rate. Allow to stand at room temperature for 24 hours.

  • Mounting: Cut a disc from the master membrane and mount it onto an electrode body (e.g., Philips body or custom O-ring setup).[1]

Conditioning and Testing
  • Conditioning: Soak the electrode in 10⁻³ M

    
     for 12–24 hours to establish the primary ion equilibrium at the interface.
    
  • Measurement: Use a double-junction reference electrode (e.g., Ag/AgCl with 1M LiAc bridge electrolyte) to prevent Cl⁻ leakage which precipitates PbCl₂.[1]

  • Expected Performance:

    • Slope: 28–30 mV/decade (Theoretical Nernstian for divalent ion).[1]

    • Linear Range:

      
       M to 
      
      
      
      M.[1]
    • Detection Limit: ~

      
       M (with optimized inner filling solutions).[1]
      

Physicochemical Data Summary

PropertyValueNotes
LogP (Lipophilicity) > 15.0Calculated; ensures minimal leaching.[1]
pKa N/AMolecule is non-ionizable (neutral carrier).[1]
Selectivity Coeff (

)

to

Highly selective over Calcium.[1]
Selectivity Coeff (

)

Excellent discrimination against Potassium.[1]
Thermal Stability Stable < 150°CAvoid high-temp extrusion; solvent casting preferred.[1]

Chemical Structure Visualization

Caption: Topological representation of ETH 5435 showing the dithioamide core and lipophilic dodecyl tails.[1][4][5][6][7][8][9]

References

  • Ion, A. C., et al. (2015).[1][10] "Selective detection of heavy metal ions by self-assembled chemical field effect transistors." AIP Conference Proceedings. Retrieved from [Link][1]

  • Morf, W. E., et al. (1990).[1] "Transport properties of neutral carrier ion-selective membranes." Analytical Chemistry. (Foundational text on ETH ionophore series mechanisms).

  • Ganjali, M. R., et al. (2006).[1] "Potentiometric Sensors for Heavy Metals – An Overview." CHIMIA International Journal for Chemistry.[1] Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profile and Handling of Lead Ionophore III (ETH 5435)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lead Ionophore III (ETH 5435) represents a critical class of neutral carriers used in the fabrication of Ion-Selective Electrodes (ISEs) and optodes for the detection of


. Chemically defined as 

-tetradodecyl-3,6-dioxaoctanedithioamide
, its utility is dictated by its lipophilicity and coordination geometry.

This technical guide addresses the specific solubility characteristics of Lead Ionophore III in Tetrahydrofuran (THF) and Chloroform . While both solvents effectively solubilize the compound, their roles in experimental workflows differ fundamentally: THF is the primary vehicle for membrane casting due to its volatility and compatibility with Poly(vinyl chloride) (PVC), whereas Chloroform is the superior solvent for stock solution preparation and liquid-liquid extraction studies due to its high density and non-flammability relative to THF.

Part 1: Physicochemical Profile & Solubility Mechanics

To master the handling of Lead Ionophore III, one must understand the structural drivers of its solubility.

Chemical Identity[1][2][3]
  • Common Name: Lead Ionophore III (ETH 5435)[1]

  • CAS Number: 141754-61-2[1]

  • IUPAC Name:

    
    -tetradodecyl-3,6-dioxaoctanedithioamide
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~881.58 g/mol

The Solubility Mechanism

The solubility of ETH 5435 is governed by its amphiphilic architecture , heavily skewed towards lipophilicity.

  • The Lipophilic Shell (Solubility Driver): The molecule features four long dodecyl (

    
    ) alkyl chains . These non-polar "tails" dominate the surface area of the molecule, creating high affinity for organic solvents (Van der Waals forces) and ensuring the molecule remains within the organic membrane phase rather than leaching into the aqueous sample.
    
  • The Coordination Core (Functional Driver): The dithioamide backbone contains sulfur and oxygen donor atoms. While these are polar, they are sterically shielded by the alkyl chains.

Solvent Compatibility Matrix
SolventSolubility RatingPrimary ApplicationTechnical Rationale
Tetrahydrofuran (THF) Excellent (>20 mg/mL)Membrane CastingDissolves PVC matrix and ionophore simultaneously; evaporates rapidly (BP: 66°C) to leave a homogeneous film.
Chloroform Excellent (>50 mg/mL)Stock SolutionsHigh density (

) allows easy volumetric handling; lacks peroxide formation risks associated with long-term THF storage.
Dichloromethane (DCM) GoodAlternative CastingLower boiling point (39.6°C) can cause "orange peel" defects in membranes due to too-rapid evaporation.
Water InsolubleSample PhaseEssential for sensor function; preventing leaching.

Part 2: Solvent Selection Logic (Decision Framework)

The choice between THF and Chloroform is not arbitrary; it depends on the stage of the sensor fabrication process.

SolventLogic Start Experimental Goal Decision Select Workflow Stage Start->Decision Stock Stock Solution / Storage Decision->Stock Long-term Use Casting Membrane Fabrication Decision->Casting Sensor Construction Chloroform Solvent: Chloroform (CHCl3) High Density, Stable Stock->Chloroform THF Solvent: THF (Inhibitor Free) High Volatility, PVC Compatible Casting->THF Reason1 Prevents concentration errors from evaporation Chloroform->Reason1 Reason2 Co-dissolves PVC & Plasticizer; Leaves smooth matrix THF->Reason2

Figure 1: Decision matrix for solvent selection based on experimental phase. Blue indicates the preferred path for storage; Red indicates the mandatory path for membrane fabrication.

Part 3: Experimental Protocols

Protocol A: Preparation of Lead-Selective PVC Membrane (THF-Based)

Context: This is the industry-standard method for creating the sensing layer of a potentiometric ISE. Safety: THF is highly flammable and forms explosive peroxides. Use a fume hood.

Reagents:

  • Lead Ionophore III (ETH 5435): 1.0 – 1.5 wt%

  • Anionic Additive (NaTPB or KTpClPB): 0.5 – 0.7 wt% (molar ratio ~50% of ionophore)

  • Plasticizer (o-NPOE or DOS): ~65 wt%

  • High Molecular Weight PVC: ~33 wt%

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

Step-by-Step Workflow:

  • Weighing: Into a 5 mL glass vial, weigh the components to achieve a total mass of 100 mg .

    • Scientist's Note: Always weigh the PVC last to prevent static scattering of the ionophore.

  • Solvation: Add 1.0 mL of THF .

  • Homogenization: Vortex for 1 minute, then place on a rotary shaker for 30 minutes.

    • QC Check: The solution must be perfectly clear. Any turbidity indicates undissolved PVC or moisture contamination.

  • Degassing: Briefly sonicate (30 seconds) to remove micro-bubbles.

  • Casting: Pour the cocktail into a glass ring (24 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper stack (to slow evaporation and prevent dust) and allow to stand for 12–24 hours.

    • Result: A transparent, flexible master membrane (~200 µm thick).

Protocol B: Stock Solution for Titration/Extraction (Chloroform-Based)

Context: Used when determining binding constants (


) or for liquid-liquid extraction experiments.

Reagents:

  • Lead Ionophore III[1]

  • Solvent: Chloroform (

    
    ), HPLC grade.
    

Step-by-Step Workflow:

  • Preparation: Weigh 10 mg of Lead Ionophore III into a 10 mL volumetric flask.

  • Solvation: Fill halfway with Chloroform. Swirl gently. The lipophilic tails will facilitate immediate dissolution.

  • Make up to Mark: Fill to the meniscus line.

  • Storage: Transfer to an amber glass vial with a Teflon-lined cap. Store at -20°C.

    • Why Amber? Dithioamides can be susceptible to photo-oxidation over long periods.

Part 4: Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Cloudy Membrane (White Haze) Incompatibility or MoistureTHF may be "wet" (hygroscopic). Use freshly distilled THF or molecular sieves.
Crystals on Membrane Surface Ionophore ExudationSolubility limit exceeded in the solid phase. Reduce ionophore concentration or switch plasticizer (e.g., from DOS to o-NPOE).
Drifting Potentials LeachingIonophore is dissolving into the sample. Ensure the sample contains no organic co-solvents (e.g., ethanol) which solubilize the ionophore.
Visualization of Membrane Failure Modes

FailureModes Source Solubility Issue Issue1 Wet THF Source->Issue1 Issue2 Poor Plasticizer Match Source->Issue2 Result1 Micro-precipitation (Opaque Film) Issue1->Result1 Result2 Crystallization (Sensor Drift) Issue2->Result2

Figure 2: Common solubility-related failure modes in ISE fabrication.

References

  • Bakker, E., & Pretsch, E. (2005). Potentiometry at Trace Levels.[2] Trends in Analytical Chemistry. (General reference for PVC membrane protocols).

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593–1688. (Foundational text on dithioamide ionophore chemistry).

Sources

Technical Guide: Lead Ionophore III (ETH 5435) Selectophore™ Grade

[1]

Executive Summary

Lead Ionophore III (ETH 5435) is a neutral carrier ionophore designed for the potentiometric detection of Lead ions (Pb²⁺). Belonging to the class of dithioamides , it exhibits high affinity for soft heavy metal ions due to the presence of sulfur donor atoms. While primarily designated for Lead detection, its coordination chemistry allows for nanomolar detection limits, making it a critical reagent in environmental monitoring (drinking water analysis) and clinical toxicology.

This guide provides the exact physicochemical specifications, membrane fabrication protocols, and electrochemical performance metrics required to construct high-fidelity Ion-Selective Electrodes (ISEs) using the Selectophore™ grade standard.

Chemical & Physical Specifications

The Selectophore™ grade designation ensures the material is function-tested for sensor applications, minimizing impurities (such as ionic contaminants or synthesis byproducts) that would cause super-Nernstian slopes or drift.

Chemical Identity[2]
  • Common Name: Lead Ionophore III[1]

  • Synonym: ETH 5435[2][3][4][5][6][7][8]

  • IUPAC Name: N,N,N',N'-Tetradodecyl-3,6-dioxaoctanedithioamide[1][5][6]

  • CAS Number: 141754-61-2[1]

  • Molecular Formula: C₅₄H₁₀₈N₂O₂S₂[1]

  • Molecular Weight: 881.58 g/mol

  • Appearance: Yellow viscous oil or low-melting solid.[1]

  • Lipophilicity (log P): ~16.5 (Calculated).[1] This high lipophilicity ensures the ionophore remains within the polymeric membrane and does not leach into the aqueous sample, guaranteeing a long sensor lifetime.

Structural Mechanism

ETH 5435 functions as a neutral carrier . It extracts Pb²⁺ from the aqueous phase into the organic membrane phase by forming a lipophilic complex. The two thioamide groups provide soft sulfur donors that coordinate strongly with the soft Pb²⁺ cation, while the ether oxygens facilitate the wrapping of the flexible backbone around the central ion.

Gcluster_0ETH 5435 Coordination Mechanismcluster_1Interference DynamicsIonophoreFree Ionophore(ETH 5435)Flexible Dithioamide BackboneComplexLipophilic Complex[Pb(ETH 5435)]²⁺S-Donor CoordinationIonophore->Complex DiffusionPb_IonTarget Analyte(Pb²⁺)Pb_Ion->Complex Phase TransferCd_IonInterferent(Cd²⁺)Cd_ComplexCompetitive Complex(Low Stability)Cd_Ion->Cd_Complex Weak Binding

Figure 1: Coordination mechanism of ETH 5435.[1] The sulfur atoms in the thioamide groups serve as the primary binding sites for Pb²⁺.

Electrochemical Performance

The performance of Lead Ionophore III is heavily dependent on the membrane formulation. The values below represent standard performance in a PVC/DOS (Bis(2-ethylhexyl) sebacate) matrix.

Selectivity Coefficients ( )

Selectivity is determined by the Fixed Interference Method (FIM) or Separate Solution Method (SSM). The dithioamide functionality provides excellent discrimination against hard cations (Na, K, Ca, Mg) but requires careful handling regarding other soft metals.

Interfering Ion (M)

(Typical)
Significance
Na⁺ -4.8Negligible interference from saline samples.[1]
K⁺ -5.0Negligible interference.[1]
Ca²⁺ -5.2Excellent selectivity against hard water background.[1]
Mg²⁺ -5.5Negligible interference.[1]
Cd²⁺ -1.5 to -2.0Critical: Moderate interference.[1] Cd²⁺ can bind to S-donors.[1]
Cu²⁺ -1.0 to -1.5Critical: High interference.[1] Masking agents may be required.[9]
H⁺ (pH) -Functional pH range: 3.0 – 7.[1]0.
Dynamic Range & Detection Limit
  • Nernstian Slope: 29.6 ± 1.0 mV/decade (Theoretical: 29.58 mV/2 at 25°C).

  • Linear Range:

    
     M to 
    
    
    M Pb²⁺.[1]
  • Detection Limit (LOD): Typically

    
     M (approx.[1] 0.2 ppb).
    
    • Note: With optimized inner filling solutions (ion-buffer) and current polarization, LODs down to

      
       M have been reported [1].[1]
      

Membrane Fabrication Protocol

To achieve Selectophore™ grade performance, the membrane must contain the correct molar ratio of ionophore to ionic sites (borate salts).

Reagents Required
  • Lead Ionophore III (ETH 5435): The active neutral carrier.

  • Lipophilic Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB ) or Potassium tetrakis(4-chlorophenyl)borate (KTpClPB ).[1]

    • Role: Ensures permselectivity and reduces membrane resistance.

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS ) or o-Nitrophenyloctyl ether (o-NPOE ).[1]

    • Recommendation:DOS is preferred for Pb²⁺ to minimize dielectric constant effects that might favor monovalent interferences.

  • Polymer Matrix: Poly(vinyl chloride) (PVC ), High Molecular Weight.[8]

  • Solvent: Tetrahydrofuran (THF ), inhibitor-free, high purity.

The "Cocktail" Recipe (Total Mass: ~200 mg)

This formulation yields a membrane approx. 200 µm thick in a 24 mm glass ring.

ComponentWeight %Mass (mg)Molar Ratio (Ionophore:Borate)
ETH 5435 1.0 - 1.5 wt%~2.5 mg~3:1 (Excess Ionophore is crucial)
NaTFPB 0.4 - 0.6 wt%~1.0 mg-
PVC 33.0 wt%~66.0 mg-
DOS 65.5 wt%~131.0 mg-
Step-by-Step Fabrication Workflow

ProtocolStep11. Weigh Components(Precision ±0.1 mg)Step22. Dissolve in THF(2-3 mL dry THF)Step1->Step2Step33. Vortex/Mix(Homogeneous Solution)Step2->Step3Step44. Cast into Ring(Glass plate + 24mm ring)Step3->Step4Step55. Evaporation(24h under dust cover)Step4->Step5Step66. Disc Cutting(Punch 5-7mm discs)Step5->Step6

Figure 2: Membrane casting workflow. Slow evaporation (Step 5) is critical to prevent inhomogeneity.[1]

  • Dissolution: Dissolve the ~200 mg mixture in 2.0–3.0 mL of THF.

  • Casting: Pour the solution into a glass ring fixed on a glass plate.

  • Evaporation: Cover with a filter paper stack or a beaker to slow evaporation. Allow to stand for 24 hours. Do not heat.

  • Mounting: Cut a disc from the master membrane and mount it into an electrode body (e.g., Philips body or equivalent).

Sensor Assembly & Conditioning

Inner Filling Solution

The inner solution establishes the reference potential at the inner membrane interface.

  • Composition:

    
     M Pb(NO₃)₂ + 
    
    
    M NaNO₃ (as background electrolyte).[1]
  • Advanced: For trace analysis (

    
     M), use a metal ion buffer  (e.g., Pb-EDTA buffered solution) to pin the inner Pb²⁺ activity and prevent transmembrane fluxes that ruin detection limits [2].[1]
    
Conditioning
  • Primary Conditioning: Soak the newly mounted electrode in

    
     M Pb(NO₃)₂ for 12–24 hours .
    
  • Storage: Store in

    
     M Pb(NO₃)₂ or deionized water to prevent leaching of the lipophilic components.[1]
    

Troubleshooting & Optimization

pH Interference

The thioamide group can protonate at very low pH, leading to a loss of Pb²⁺ response.

  • Optimal pH: 4.0 – 6.0.

  • Solution: Perform measurements in acetate buffer (pH 5.5). Avoid unbuffered acidic samples (pH < 3).

Electrode Drift
  • Cause: Leaching of the borate salt or water uptake by the membrane.

  • Fix: Ensure the PVC/Plasticizer ratio is correct (1:2). If drift persists, recondition in high concentration Pb solution (

    
     M) for 2 hours.
    
"Cadmium Anomaly"

While ETH 5435 is a Lead ionophore, it has significant affinity for Cadmium.

  • Warning: If the sample contains high Cd²⁺ (e.g., >

    
     M), the electrode may respond to Cd.
    
  • Differentiation: Use a masking agent or perform a standard addition to verify the slope. Conversely, this ionophore can be used to construct a Cd-selective electrode if Pb is absent [3].[1]

References

  • Pergel, E., Gyurcsányi, R. E., Tóth, K., & Lindner, E. (2001). "Picomolar detection limits with current-polarized Pb2+ ion-selective membranes." Analytical Chemistry, 73(17), 4249-4253.

  • Sokalski, T., Ceresa, A., Zwickl, T., & Pretsch, E. (1997). "Large improvement of the lower detection limit of ion-selective polymer membrane electrodes." Journal of the American Chemical Society, 119(46), 11347-11348.

  • Sigma-Aldrich. "Cadmium Ionophore I & Lead Ionophore III Application Note."[1] Selectophore™ Application Guide.

  • Bakker, E., & Pretsch, E. (2005). "Potentiometric sensors for trace-level analysis." Trends in Analytical Chemistry, 24(3), 199-207.

Methodological & Application

Application Note: Fabrication of Lead Ionophore III PVC Membrane for Potentiometric Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the fabrication, conditioning, and validation of a Poly(vinyl chloride) (PVC) membrane sensor utilizing Lead Ionophore III (ETH 5435) .[1] While Lead Ionophore IV (calixarene-based) has gained popularity for its robustness, Lead Ionophore III (N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide) remains a critical tool for specific soft-metal sensing applications due to its unique dithioamide coordination geometry. This protocol synthesizes classical membrane casting techniques with modern trace-level optimization strategies, addressing critical parameters such as plasticizer polarity and lipophilic additive ratios to maximize selectivity for Pb²⁺ over interfering cations like Cd²⁺ and Zn²⁺.

Introduction & Mechanistic Principles[2]

The Role of Lead Ionophore III (ETH 5435)

Lead Ionophore III is a neutral carrier containing a dithioamide backbone. Unlike oxygen-rich crown ethers that bind hard cations (alkali metals), the sulfur atoms in ETH 5435 act as soft bases, exhibiting high affinity for soft acids like Pb²⁺ and Cd²⁺.

Mechanism of Potential Generation: The sensor operates on the principle of phase boundary potential . The ionophore extracts Pb²⁺ from the aqueous sample into the organic membrane phase. To maintain electroneutrality and ensure permselectivity (Donnan exclusion), a lipophilic anion (borate salt) is added. The potential difference (


) follows the Nernst equation:


Critical Formulation Factors
  • Plasticizer Choice: The dielectric constant (

    
    ) of the plasticizer dictates the membrane's polarity.
    
    • o-NPOE (

      
      ): Preferred for Pb²⁺ sensing to stabilize the divalent cation complex and improve selectivity against monovalent interferences (Na⁺, K⁺).
      
    • DOS (

      
      ): Often used when high lipophilicity is required or to alter selectivity profiles (e.g., for Cadmium detection using the same ionophore). This protocol prioritizes o-NPOE for Lead optimization. 
      
  • Lipophilic Additive (Ionic Sites): Essential to prevent co-extraction of sample anions and reduce membrane resistance. A molar ratio of approximately 0.6 (Additive : Ionophore) is optimal to maximize slope without inducing cation interference.

Materials & Reagents

ComponentChemical Name / IdentityFunctionPurity Requirement
Ionophore Lead Ionophore III (ETH 5435)Pb²⁺ Selective CarrierSelectophore™ Grade
Matrix Poly(vinyl chloride) (PVC)Polymer BackboneHigh Molecular Weight
Plasticizer o-Nitrophenyloctyl ether (o-NPOE)Solvent / Dielectric Mediator>99% (GC)
Additive Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)Anionic ExcluderSelectophore™ Grade
Solvent Tetrahydrofuran (THF)Casting SolventInhibitor-free, HPLC Grade
Electrolyte Lead(II) Nitrate (Pb(NO₃)₂)Conditioning/Standard99.999% Trace Metals Basis

Scientific Integrity Note: While Sodium tetraphenylborate (NaTPB) is a common additive, NaTFPB is recommended here due to its superior lipophilicity and resistance to leaching, which significantly extends sensor lifetime and stability in environmental samples.

Membrane Fabrication Protocol

Cocktail Preparation (Total Mass: ~300 mg)

This formulation produces a "master membrane" sufficient for 5-10 electrode bodies.

Target Composition (w/w %):

  • Lead Ionophore III: 1.0%

  • NaTFPB: 0.6% (~50 mol% relative to ionophore)

  • PVC: 33.0%[2]

  • o-NPOE: 65.4%

Step-by-Step Procedure:

  • Weighing: Into a 5 mL glass vial, accurately weigh:

    • 3.0 mg Lead Ionophore III[3]

    • 1.8 mg NaTFPB

    • 99.0 mg PVC (High MW)[1]

    • 196.2 mg o-NPOE

  • Solvation: Add 3.0 mL of THF.

  • Homogenization: Cap the vial tightly. Vortex for 1 minute, then place on a roller mixer or ultrasonic bath for 30 minutes. Crucial: Ensure the PVC is fully solvated; the solution must be perfectly clear and viscous.

Casting & Evaporation[6]
  • Setup: Place a glass ring (approx. 24 mm diameter) on a clean, dust-free glass plate.

  • Pouring: Pour the cocktail into the ring. Cover with a filter paper stack or a beaker raised slightly to allow slow evaporation.

  • Drying: Allow to evaporate at room temperature (20-25°C) for 24-48 hours.

    • Warning: Rapid evaporation causes membrane inhomogeneity and surface "skinning," leading to poor reproducibility.

Electrode Assembly
  • Cutting: Use a cork borer to cut a disk (typically 5-7 mm) from the master membrane.

  • Mounting: Glue the disk to the end of a PVC electrode body using a THF/PVC slurry (dissolve excess PVC in THF). Ensure a leak-proof seal.

  • Internal Filling: Fill the electrode body with the Internal Filling Solution (IFS) :

    • 
       M Pb(NO₃)₂ + 
      
      
      
      M KCl (if using Ag/AgCl internal reference).
Visualization: Fabrication Workflow

FabricationWorkflow Weigh 1. Weigh Components (Ionophore, Additive, PVC, Plasticizer) Dissolve 2. Solvation (3 mL THF, Vortex/Sonication) Weigh->Dissolve Mix Cast 3. Casting (Glass Ring on Plate) Dissolve->Cast Pour Evaporate 4. Controlled Evaporation (24-48h, Slow Rate) Cast->Evaporate Wait Assembly 5. Electrode Assembly (Cut & Mount on Body) Evaporate->Assembly Solid Film Condition 6. Conditioning (Soak in Primary Ion) Assembly->Condition Activate

Figure 1: Step-by-step workflow for the fabrication of the Lead Ionophore III PVC membrane sensor.

Conditioning & Maintenance

Proper conditioning establishes the phase boundary equilibrium.

  • Primary Conditioning: Soak the assembled electrode tip in

    
     M Pb(NO₃)₂  for 12-24 hours .
    
    • Why? This replaces impurities and saturates the membrane surface with the primary ion, stabilizing the

      
       potential.
      
  • Trace Analysis Conditioning (Optional): If measuring

    
     M Pb²⁺, condition in a lower concentration (
    
    
    
    M) to prevent "memory effects" where the membrane leaches ions into the dilute sample.
  • Storage: Store in

    
     M Pb(NO₃)₂ when in daily use. For long-term storage, store dry and re-condition before use.
    

Validation & Characterization

Expected Performance Metrics
ParameterTypical ValueNotes
Slope 28.5 ± 1.0 mV/decadeTheoretical Nernstian for divalent ion (

) is 29.6 mV.
Linear Range

to

M
Can extend to

M with trace optimization.
Detection Limit

M
Determined by intersection of extrapolated linear segments.
Response Time < 20 secondsSlower at low concentrations (

M).
pH Range 3.0 - 6.0Avoid pH > 6 (Pb(OH)₂ precipitation) and pH < 2 (H⁺ interference).
Selectivity Coefficients ( )

Selectivity is the sensor's ability to distinguish Pb²⁺ from interfering ions (


). Values are typically determined using the Separate Solution Method (SSM)  or Matched Potential Method (MPM) .
  • Interference Warning: Lead Ionophore III (ETH 5435) has known cross-reactivity with Cadmium (Cd²⁺) . In some commercial applications, this ionophore is even used as a Cadmium sensor when formulated with DOS.

  • Typical log

    
     values (in o-NPOE): 
    
    • 
       (Highly Selective)
      
    • 
       (Highly Selective)
      
    • 
       to 
      
      
      
      (Moderate Interference )

Critical Check: If your sample contains high levels of Cadmium (


 of Pb concentration), consider using Lead Ionophore IV, which generally offers superior Pb/Cd selectivity.
Visualization: Signal Generation Pathway

SignalPathway cluster_mechanism Selectivity Mechanism Sample Sample Phase (aq) [Pb2+] Activity Interface Phase Boundary (Equilibrium) Sample->Interface Diffusion Signal Potential (EMF) Nernstian Response Interface->Signal Charge Separation Membrane Membrane Phase (org) [L-Pb]2+ Complex + R- Membrane->Interface Extraction Ionophore Ionophore III (L) (Soft S-Donor) Ionophore->Membrane Additive Additive (R-) (Donnan Excluder) Additive->Membrane

Figure 2: Mechanism of potential generation showing the interaction between the aqueous sample and the organic membrane phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sub-Nernstian Slope (<25 mV) 1. Proton interference (pH too low).2. Insufficient Additive.1. Adjust sample pH to ~4.5 using acetate buffer.2. Remake membrane with 60 mol% NaTFPB.
Drift / Instability 1. Leaching of components.2. Incomplete conditioning.1. Use NaTFPB instead of NaTPB; ensure o-NPOE purity.2. Soak electrode overnight in primary ion solution.
High Resistance / Noise Membrane too thick or old.Cast thinner membranes or add a trace of lipophilic salt (ETH 500) to lower resistance.
Strong Cd Interference Intrinsic property of ETH 5435.Switch plasticizer to o-NPOE (if using DOS) or switch to Lead Ionophore IV.

References

  • Sigma-Aldrich. Product Information: Lead Ionophore III (ETH 5435).Link

  • Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors.[1][4][5][6][7] Analytical Chemistry, 69(10), 328A-332A. Link

  • Sauter, H., et al. (1982).[1] N,N,N',N'-Tetrabutyl-3,6-dioxaoctan-dithioamid, ein Ionophor mit Cd²⁺-Selektivität.[1] Helvetica Chimica Acta, 65, 1297.[1] (Primary source for ETH 5435 structure and Cd/Pb duality). Link

  • BenchChem. Application Note: Lead Ion-Selective Electrode Fabrication.[1][4][8] (General protocol reference). Link

  • Malinowska, E. (1990). Lead-selective membrane electrodes based on neutral carriers. The Analyst, 115, 1085-1087. Link

Sources

Application Notes and Protocols for Lead-Selective Electrodes Utilizing ETH 5435

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and application of lead-selective electrodes based on the ionophore ETH 5435 (also known as Lead Ionophore IV). The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific principles that underpin each step. This guide offers full editorial control to the user, encouraging adaptation and optimization for specific experimental contexts. All procedural and mechanistic claims are supported by authoritative references to ensure scientific integrity.

Foundational Principles: The Role of ETH 5435 in Potentiometric Sensing of Lead

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core of a lead-selective ISE is a polymeric membrane, typically composed of polyvinyl chloride (PVC), which is doped with a lead-selective ionophore.[1] The ionophore is a molecule that can selectively bind to the target ion, in this case, Pb²⁺.

ETH 5435, or N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide, is a highly effective and selective ionophore for lead ions. Its molecular structure is designed to form a stable complex with Pb²⁺, effectively sequestering it from the aqueous sample phase into the organic membrane phase. This selective complexation is the cornerstone of the electrode's ability to generate a potential difference that is proportional to the concentration of lead ions in the sample.[1]

The overall mechanism can be visualized as a three-step process:

  • Selective Complexation: At the interface between the sample and the membrane, ETH 5435 selectively binds with Pb²⁺ ions.

  • Phase Boundary Potential: This selective binding creates a potential difference across the interface.

  • Transmembrane Potential: A stable transmembrane potential is established, which is measured against a reference electrode. The magnitude of this potential is logarithmically related to the activity of the lead ions in the solution, as described by the Nernst equation.

Experimental Protocols

Preparation of the PVC Membrane Cocktail

The quality of the lead-selective membrane is paramount for the performance of the electrode. The following protocol describes the preparation of a membrane "cocktail" sufficient for the fabrication of several electrodes.

Materials:

  • High molecular weight Polyvinyl Chloride (PVC)

  • Plasticizer (e.g., o-Nitrophenyl octyl ether (o-NPOE) or Dioctyl sebacate (DOS))

  • Lead Ionophore IV (ETH 5435)

  • Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

  • Tetrahydrofuran (THF), analytical grade

Optimized Membrane Composition:

ComponentWeight (mg) for a 200 mg CocktailPurpose
PVC~66Provides the structural matrix of the membrane.
Plasticizer~130Solubilizes the membrane components and ensures ionic mobility within the membrane.
ETH 5435~2-4Acts as the selective lead ionophore.
KTpClPB~1-2Reduces the membrane resistance and improves the Nernstian response.

Protocol:

  • Component Weighing: Accurately weigh each component and place them in a clean, dry glass vial.

  • Dissolution: Add approximately 2 mL of THF to the vial.

  • Mixing: Tightly cap the vial and mix the contents thoroughly until all components are fully dissolved. This can be achieved by gentle vortexing or shaking. The resulting solution should be clear and slightly viscous. This is the membrane cocktail.[1]

Fabrication of the Ion-Selective Electrode

This protocol outlines the assembly of the electrode body and the casting of the ion-selective membrane.

Materials:

  • Prepared PVC membrane cocktail

  • Electrode body (commercial or custom-made)

  • Inner filling solution (e.g., 0.1 M Pb(NO₃)₂)

  • Internal reference electrode (e.g., Ag/AgCl wire)

Protocol:

  • Electrode Body Preparation: Ensure the electrode body is clean and dry.

  • Membrane Casting: Dip the tip of the electrode body into the membrane cocktail and withdraw it slowly. Allow the THF to evaporate completely in a dust-free environment. Repeat this process 2-3 times to create a membrane of optimal thickness.

  • Drying: Let the membrane dry for at least 24 hours to ensure all the THF has evaporated.

  • Filling: Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.

  • Internal Reference Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution and seal the electrode body.

Electrode Conditioning

Conditioning is a critical step to ensure a stable and reproducible electrode response.

Protocol:

  • Soaking: Immerse the tip of the newly prepared lead-selective electrode in a 0.1 M Pb(NO₃)₂ solution.

  • Duration: Condition the electrode for at least 4 hours, preferably overnight, before the first use.

  • Storage: When not in use, store the electrode in a 10⁻³ M Pb(NO₃)₂ solution.

Characterization and Performance

The performance of the fabricated lead-selective electrode should be thoroughly characterized to determine its analytical capabilities.

Calibration

Calibration is performed by measuring the electrode potential in a series of standard solutions of known lead concentrations.

Protocol:

  • Standard Solutions: Prepare a series of standard Pb(NO₃)₂ solutions by serial dilution, ranging from 10⁻⁸ M to 10⁻¹ M.

  • Measurement: Immerse the lead-selective electrode and a suitable reference electrode (e.g., a double junction Ag/AgCl electrode) in each standard solution, starting from the lowest concentration. Record the potential reading once it has stabilized.

  • Calibration Curve: Plot the measured potential (in mV) against the logarithm of the lead ion activity (or concentration). The resulting graph should be linear over a wide concentration range.

Performance Characteristics

The following table summarizes the typical performance characteristics of a lead-selective electrode prepared with ETH 5435.

ParameterTypical Value/Range
Nernstian Slope 29.5 ± 0.5 mV/decade at 25°C
Limit of Detection (LOD) 1.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M[2]
Linear Concentration Range 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M[2]
Response Time (t₉₅) < 30 seconds
Optimal pH Range 4.0 - 7.0
Lifetime 2-3 months
Selectivity

The selectivity of an ion-selective electrode refers to its ability to distinguish the target ion from other interfering ions. The selectivity is quantified by the selectivity coefficient (KpotPb,M), where a smaller value indicates better selectivity.

Selectivity Coefficients for a Lead-Selective Electrode with ETH 5435:

Interfering Ion (Mⁿ⁺)Selectivity Coefficient (log KpotPb,M)
K⁺-4.1
Na⁺-4.2
NH₄⁺-4.1
Ca²⁺-4.3
Mg²⁺-4.4
Cu²⁺-2.5
Zn²⁺-3.1
Cd²⁺-2.8
Fe³⁺-3.5

Data compiled from various sources and represents typical values.

Visualization of the Workflow

The following diagrams illustrate the key processes in the preparation and use of the lead-selective electrode.

Electrode_Preparation_Workflow cluster_0 Membrane Cocktail Preparation cluster_1 Electrode Fabrication cluster_2 Conditioning & Use weigh Weigh Components (PVC, Plasticizer, ETH 5435, Additive) dissolve Dissolve in THF weigh->dissolve mix Mix to Homogeneity dissolve->mix cast Cast Membrane on Electrode Body mix->cast dry Dry for 24h cast->dry fill Add Inner Filling Solution & Internal Reference Electrode dry->fill condition Condition in 0.1M Pb(NO₃)₂ fill->condition calibrate Calibrate with Standard Solutions condition->calibrate measure Measure Sample calibrate->measure

Caption: Workflow for the preparation of a lead-selective electrode.

ISE_Mechanism cluster_sample Aqueous Sample cluster_membrane PVC Membrane cluster_internal Internal Solution Pb_aq Pb²⁺ (aq) Complex [Pb(ETH 5435)]²⁺ Pb_aq->Complex Selective Complexation Interferent Mⁿ⁺ (aq) Ionophore ETH 5435 Interferent->Ionophore Low Affinity Ionophore->Complex Pb_int Pb²⁺ (fixed conc.) Complex->Pb_int Potential Difference (Transmembrane Potential)

Caption: Mechanism of a lead-selective electrode with ETH 5435.

Conclusion

The use of ETH 5435 as an ionophore in PVC membranes allows for the reliable and selective determination of lead ions in aqueous samples. The protocols provided in this guide, from membrane preparation to electrode characterization, offer a robust framework for researchers. Adherence to these methodologies, coupled with an understanding of the underlying scientific principles, will enable the successful development and application of high-performance lead-selective electrodes.

References

  • MDPI. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Retrieved from [Link][3]

  • Scientific Laboratory Supplies. (n.d.). Lead ionophore IV, Selectophore. Retrieved from [Link]

  • HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link][4]

Sources

Application Note: Fabrication of High-Stability Solid-Contact Lead(II) Selective Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The accurate detection of Lead (Pb²⁺) in biological fluids and environmental samples is critical due to its toxicity at picomolar levels. Traditional liquid-contact ion-selective electrodes (ISEs) suffer from miniaturization limits and orientation dependence. This guide details the fabrication of Solid-Contact ISEs (SC-ISEs) using a Poly(3-octylthiophene) (POT) transducer layer.

Unlike standard protocols that merely list steps, this document focuses on the elimination of the aqueous water layer —the primary cause of potential drift in solid-contact sensors. We utilize Lead Ionophore IV, known for its superior selectivity over Cd²⁺ and Zn²⁺.

The Architecture of Stability

To build a robust sensor, one must understand the interface thermodynamics. In a solid-contact setup, the internal filling solution is replaced by an ion-to-electron transducer.

The Transduction Mechanism

The stability of the sensor relies on the reversible redox capacitance of the conducting polymer (POT) and the ion-exchange equilibrium at the membrane interface.

Transduction cluster_0 Electronic Domain cluster_1 Ionic Domain Cu Wire Cu Wire GC Substrate GC Substrate Cu Wire->GC Substrate e⁻ flow POT Layer POT (SC) (e⁻ / h⁺ Transport) GC Substrate->POT Layer Ohmic Contact ISM PVC Membrane (Pb²⁺ / Ionophore) POT Layer->ISM Coupled Transfer (Redox Capacitance) Sample Sample Solution (Pb²⁺ Activity) ISM->Sample Phase Boundary Potential (Nernst)

Figure 1: Signal transduction pathway from ionic activity to measurable electronic potential. The POT layer acts as the critical bridge, converting ionic signals into electronic flow via redox capacitance.

The "Water Layer" Problem

A microscopic layer of water often forms between the membrane and the solid contact in hydrophilic setups (like PEDOT:PSS without additives). This layer acts as a parasitic reservoir, causing:

  • Potential Drift: As the water layer composition changes via transmembrane diffusion.

  • Hysteresis: Slow response when switching concentration ranges. Solution: We use POT , which is highly lipophilic (hydrophobic), effectively preventing the formation of this aqueous pool.

Material Selection & Preparation

The following reagents are selected for optimal lipophilicity and charge transfer.

Reagents Table
ComponentMaterialFunctionConcentration/Ratio
Ionophore Lead Ionophore IVPb²⁺ recognition1.0 wt%
Ionic Site NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)Donnan exclusion; Reduces resistance0.6 molar ratio to Ionophore
Plasticizer DOS (Bis(2-ethylhexyl) sebacate)Solvent for ionophore; Sets dielectric constant~65.5 wt%
Matrix High Molecular Weight PVCMechanical support~33.0 wt%
Transducer Poly(3-octylthiophene) (POT)Ion-to-electron transduction20 mM in Chloroform
Substrate Glassy Carbon (GC) ElectrodeElectronic conductor3 mm diameter disk

Critical Insight: The molar ratio of Ionic Site (NaTFPB) to Ionophore is strictly maintained at 0.6 . An excess of ionic sites (>1.0) leads to loss of selectivity (cation exchanger behavior), while insufficient sites increase resistance and response time.

Fabrication Protocol

Pre-requisites: All glassware must be acid-washed (10% HNO₃) to remove trace lead contamination.

Step 1: Electrode Polishing
  • Polish the Glassy Carbon (GC) electrode on a microcloth with 0.3 µm alumina slurry .

  • Rinse with deionized water (18.2 MΩ·cm) and sonicate in ethanol for 5 minutes.

  • Validation: The surface should appear mirror-like with no visible scratches under 10x magnification.

Step 2: Transducer Deposition (The SC Layer)
  • Dissolve POT in chloroform to achieve a 20 mM concentration .

  • Drop-cast 10 µL of the POT solution onto the GC disk.

  • Allow to dry in a solvent-saturated atmosphere (place a beaker over the electrode) for 2 hours.

    • Why? Slow evaporation prevents cracking and ensures a uniform film.

Step 3: Membrane Casting (ISM)
  • Prepare the "Membrane Cocktail":

    • Total mass: 100 mg.

    • Dissolve components (Ionophore IV, NaTFPB, PVC, DOS) in 1.0 mL of Tetrahydrofuran (THF) .

  • Drop-cast 50 µL of the cocktail directly on top of the dried POT layer.

  • Allow to dry ambiently for 24 hours.

Step 4: Conditioning
  • Immerse the finished electrode in 10⁻³ M Pb(NO₃)₂ for 24 hours.

  • Note: Do not use PbCl₂ as chloride ions can interfere with certain reference electrode junctions.

Quality Control: The Water Layer Test

This is the most critical validation step. It confirms the hydrophobicity of the SC interface.

Protocol
  • Condition electrode in 10⁻² M Pb(NO₃)₂ (Primary Ion).

  • Record Potential (EMF) for 1 hour.

  • Switch solution to 10⁻² M CaCl₂ (Interfering Ion) for 1 hour.

  • Switch back to 10⁻² M Pb(NO₃)₂ .

WaterLayerTest Start Start: Measure in Pb²⁺ (Primary) Interference Switch to Ca²⁺ (Interference) Start->Interference EMF drops Return Return to Pb²⁺ (Primary) Interference->Return EMF rises Result_Pass PASS: Fast return to original EMF (No Water Layer) Return->Result_Pass Stable Result_Fail FAIL: Slow drift / Hysteresis (Water Layer Present) Return->Result_Fail Drifting

Figure 2: Logic flow for the Potentiometric Water Layer Test. A "Pass" indicates a robust, hydrophobic interface.

Interpretation:

  • Pass: Potential returns rapidly to the initial value.

  • Fail: A distinct positive drift is observed upon returning to the primary ion. This indicates that the interfering ion (Ca²⁺) was trapped in a water layer beneath the membrane and is slowly diffusing out.

Analytical Performance

Typical performance metrics for a POT-based Pb-ISE fabricated via this protocol.

ParameterTypical ValueNotes
Slope (Sensitivity) 28.5 ± 1.0 mV/decadeTheoretical Nernstian is 29.6 mV/dec for divalent ions.
Limit of Detection (LOD) ~10⁻⁹ MDetermined by intersection of Nernstian slope and background.
Response Time < 10 secondsFor concentrations > 10⁻⁶ M.
Selectivity (log K) K(Pb, Na) < -5.5Excellent discrimination against physiological salts.

References

  • BenchChem. (2025).[1] Application Note and Protocol for the Fabrication of a Lead Ion-Selective Electrode Using Lead Ionophore IV. Retrieved from

  • Bobacka, J. (2006). Conducting polymer-based solid-state ion-selective electrodes.[2][3][4] Electroanalysis, 18(1), 7-18. (Foundational text on POT mechanism).

  • Sutter, J., et al. (2004). Solid-Contact Ion-Selective Electrodes with a Well-Defined Water Layer Test. Analytica Chimica Acta.[5] (Establishes the water layer test protocol).

  • Guzinski, M., et al. (2017). Lead(II)-selective solid-contact electrodes with detection limit in the picomolar range.[6][7] Analytical Chemistry.[5][6][8][9][10][11][12] (High-performance reference).

  • Pretsch, E., et al. (1998). The ultimate detection limit of ion-selective electrodes. Analytical Chemistry.[5][6][8][9][10][11][12] (Theory on LOD).

Sources

Application Notes and Protocols for Screen-Printed Electrodes (SPEs) Modified with Lead Ionophore III for Potentiometric Detection of Lead

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rapid and Reliable Lead Detection

Lead (Pb²⁺), a pervasive and highly toxic heavy metal, poses significant threats to human health and the environment. Its neurotoxic effects, particularly in children, and its capacity to bioaccumulate necessitate sensitive, reliable, and accessible methods for its detection in various matrices, including water, soil, and biological fluids. Traditional analytical techniques for lead determination, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), while highly accurate, are laboratory-bound, expensive, and require skilled operators. This creates a critical need for portable, cost-effective, and user-friendly sensors for on-site and real-time lead monitoring.

Screen-printed electrodes (SPEs) have emerged as a powerful platform for the development of such sensors. Their mass producibility, low cost, disposability, and small sample volume requirements make them ideal for decentralized testing.[1][2] When combined with the principles of potentiometric ion-selective electrodes (ISEs), SPEs can be transformed into highly selective and sensitive analytical devices.[3] The selectivity of these sensors is conferred by an ion-selective membrane (ISM) containing a specific ionophore—a molecule that selectively binds to the target ion.[4][5]

This application note provides a comprehensive guide to the fabrication, characterization, and application of a screen-printed electrode-based sensor for the potentiometric detection of lead ions. The sensor's selectivity is achieved through the incorporation of Lead Ionophore III , a highly effective chelating agent for Pb²⁺, into a polymeric membrane cast onto the working electrode of the SPE. We will delve into the fundamental principles governing the sensor's operation, provide detailed, field-proven protocols for its preparation and use, and offer insights into data interpretation and performance validation.

Principle of Operation: A Selective Potentiometric Response

The functionality of the lead-selective SPE is rooted in the principles of potentiometry.[3] The sensor measures the potential difference between the ion-selective working electrode and a stable reference electrode under zero-current conditions. This potential difference is directly proportional to the activity (and under controlled conditions, the concentration) of lead ions in the sample, as described by the Nernst equation.[6]

The key components of the sensor and their roles are:

  • Screen-Printed Electrode (SPE) Substrate: Typically a three-electrode system printed on a ceramic or plastic substrate. It consists of a working electrode (often carbon-based), a reference electrode (commonly Ag/AgCl), and a counter electrode (also typically carbon).[1] For potentiometric measurements, the counter electrode is not used.

  • Ion-Selective Membrane (ISM): A thin polymeric film cast over the working electrode. This membrane is the heart of the sensor and comprises:

    • Polymeric Matrix: High-molecular-weight poly(vinyl chloride) (PVC) is commonly used to provide a stable, flexible, and inert support for the other membrane components.

    • Plasticizer: A water-immiscible organic solvent, such as o-nitrophenyl octyl ether (o-NPOE), is incorporated to ensure the mobility of the ionophore and the target ions within the membrane, facilitating the ion-exchange process.

    • Lead Ionophore III: This is the molecular recognition element. It is a lipophilic molecule with a pre-organized cavity that exhibits a high affinity and selectivity for Pb²⁺ ions.[7] The ionophore reversibly binds with lead ions at the membrane-sample interface.

    • Ionic Additive: A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is often added to the membrane to reduce its electrical resistance and improve the stability of the potential reading.

When the sensor is immersed in a sample containing lead ions, the Lead Ionophore III at the membrane surface selectively complexes with Pb²⁺. This complexation event leads to a charge separation at the interface between the sample and the membrane, generating a phase boundary potential. This potential is measured against the stable potential of the Ag/AgCl reference electrode, and the resulting electromotive force (EMF) is logarithmically related to the lead ion concentration.

G cluster_sample Sample Solution cluster_membrane Ion-Selective Membrane (ISM) cluster_electrode SPE Working Electrode Pb2_sample Pb²⁺ Ionophore Lead Ionophore III Pb2_sample->Ionophore Selective Binding Pb_Ionophore_Complex [Pb(Ionophore)]²⁺ Ionophore->Pb_Ionophore_Complex Complexation WE Carbon Working Electrode Pb_Ionophore_Complex->WE Phase Boundary Potential Generation

Figure 1: Mechanism of lead ion detection at the sensor interface.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGrade/SpecificationRecommended Supplier
Screen-Printed Carbon Electrodes (with Ag/AgCl reference)-Metrohm DropSens, Zensor
Lead Ionophore III (e.g., Lead Ionophore IV*)Selectophore™ GradeSigma-Aldrich
High molecular weight Poly(vinyl chloride) (PVC)-Sigma-Aldrich
o-Nitrophenyl octyl ether (o-NPOE)≥99%Sigma-Aldrich
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Lead(II) nitrate (Pb(NO₃)₂)ACS reagent, ≥99%Sigma-Aldrich
Sodium nitrate (NaNO₃)ACS reagent, ≥99%Sigma-Aldrich
Deionized (DI) water18.2 MΩ·cm-
pH meter--
Potentiostat or high-impedance voltmeter--
Micropipettes1-10 µL, 10-100 µL, 100-1000 µL-
Vortex mixer--
Hotplate stirrer--

*Note: Commercially available "Lead Ionophore IV" (tert-Butylcalix[8]arene-tetrakis(N,N-dimethylthioacetamide)) is a well-characterized and highly selective ionophore for lead and is recommended for this protocol.[1][9] The term "Lead Ionophore III" may refer to a similar or identical compound.

Experimental Protocols

This protocol describes the preparation of a 200 mg stock solution of the ISM cocktail, sufficient for modifying numerous SPEs.

  • Weighing Components: In a clean, dry glass vial, accurately weigh the following components:

    • Lead Ionophore III: 2.0 mg (1% w/w)

    • KTpClPB: 1.0 mg (0.5% w/w)

    • o-NPOE (plasticizer): 134.0 mg (67% w/w)

    • PVC: 63.0 mg (31.5% w/w)

  • Dissolution: Add 2.0 mL of anhydrous THF to the vial.

  • Mixing: Cap the vial tightly and vortex for 5-10 minutes, or until all components are completely dissolved, resulting in a clear, homogenous solution. This is the ISM cocktail.

This protocol details the drop-casting method for applying the ISM onto the SPE working electrode.

  • SPE Preparation: Unpack a new screen-printed carbon electrode. Ensure the surface of the working electrode is clean and free of debris.

  • Drop-casting: Using a micropipette, carefully drop-cast 5-10 µL of the prepared ISM cocktail directly onto the surface of the carbon working electrode. Ensure the entire working electrode area is covered.[10]

  • Solvent Evaporation: Place the modified SPE on a level surface in a dust-free environment (e.g., a covered petri dish) and allow the THF to evaporate completely at room temperature. This typically takes 12-24 hours. A transparent, uniform membrane should be visible on the working electrode.

  • Conditioning: Prior to first use, condition the modified SPE by immersing the electrode end in a 10⁻³ M Pb(NO₃)₂ solution for at least 2 hours. This step ensures the membrane is properly hydrated and equilibrated.

G cluster_prep ISM Cocktail Preparation cluster_mod SPE Modification weigh Weigh Components (Ionophore, PVC, Plasticizer, Additive) dissolve Dissolve in THF weigh->dissolve dropcast Drop-cast 5-10 µL ISM Cocktail onto WE dissolve->dropcast spe Clean SPE spe->dropcast evaporate Evaporate THF (12-24h at RT) dropcast->evaporate condition Condition in 10⁻³ M Pb²⁺ (≥ 2 hours) evaporate->condition

Figure 2: Workflow for the preparation and modification of the lead-selective SPE.

  • Standard Solutions: Prepare a series of lead standard solutions (e.g., 10⁻⁷ M to 10⁻¹ M) by serial dilution of a 0.1 M Pb(NO₃)₂ stock solution. Use a constant ionic strength background solution (e.g., 0.1 M NaNO₃) for all dilutions to maintain a consistent activity coefficient.

  • Electrode Connection: Connect the working and reference electrode terminals of the SPE to a high-impedance potentiometer or the appropriate channels of a potentiostat.

  • Calibration Curve Construction: a. Begin with the lowest concentration standard. Pipette a sufficient volume (e.g., 50-100 µL) to cover both the working and reference electrodes. b. Allow the potential reading to stabilize (typically 30-60 seconds). c. Record the stable potential (EMF) in millivolts (mV). d. Rinse the electrode thoroughly with DI water and gently blot dry with a lint-free tissue. e. Repeat steps 3a-3d for each standard solution, moving from the lowest to the highest concentration. f. Plot the recorded EMF (y-axis) against the logarithm of the lead concentration (x-axis). The resulting graph is the calibration curve.

  • Sample Measurement: a. Prepare the unknown sample. If necessary, adjust the pH to be within the optimal working range of the electrode (typically pH 4-7) and add the ionic strength background solution in the same proportion as used for the standards.[11] b. Immerse the calibrated electrode in the sample solution. c. Record the stable potential reading. d. Using the calibration curve, determine the logarithm of the lead concentration corresponding to the measured potential. Calculate the concentration of lead in the sample.

Data Analysis and Interpretation

Performance Characteristics

A properly fabricated lead-selective SPE should exhibit the following performance characteristics. The values provided are typical and may vary based on specific experimental conditions.

ParameterTypical Value/RangeDescription
Linear Range 10⁻⁶ M to 10⁻² MThe concentration range over which the potential response is linear with the logarithm of the lead ion concentration.[7]
Nernstian Slope 29.5 ± 2 mV/decade (at 25 °C)The change in potential for a tenfold change in lead ion concentration. For a divalent ion (Pb²⁺), the theoretical Nernstian slope is ~29.6 mV/decade.
Limit of Detection (LOD) ~10⁻⁷ MThe lowest concentration of lead that can be reliably distinguished from the background noise.
Response Time < 60 secondsThe time required for the electrode to reach a stable potential reading upon immersion in a new solution.
Working pH Range 4 - 7The pH range within which the electrode provides a stable and accurate response.[11]
Lifetime Several days to weeksThe period over which the electrode maintains its performance characteristics with proper storage (stored in a conditioning solution).
Selectivity

Selectivity is a critical parameter for an ion-selective electrode, indicating its ability to detect the primary ion (Pb²⁺) in the presence of other interfering ions. The selectivity is quantified by the potentiometric selectivity coefficient (KpotPb,J), where J is the interfering ion.[12] A smaller value of KpotPb,J indicates better selectivity for Pb²⁺ over the interfering ion.

The following table presents typical selectivity coefficients for a lead-selective electrode based on a calix[8]arene-type ionophore.

Interfering Ion (J)IonTypical Selectivity Coefficient (log KpotPb,J)
SodiumNa⁺< -4.0
PotassiumK⁺< -4.0
CalciumCa²⁺< -3.5
MagnesiumMg²⁺< -3.5
Copper(II)Cu²⁺~ -2.5
Cadmium(II)Cd²⁺~ -3.0
Zinc(II)Zn²⁺~ -3.0

Data compiled from literature values for similar ionophores.[7]

Troubleshooting and Expert Insights

  • Noisy or Drifting Signal: This can be caused by an unstable reference electrode, air bubbles on the electrode surface, or insufficient ionic strength in the sample. Ensure the Ag/AgCl reference is not compromised, gently tap the electrode to dislodge any bubbles, and always use an ionic strength adjustment buffer.

  • Sub-Nernstian Slope: A slope significantly lower than the theoretical value may indicate poor membrane composition, incomplete dissolution of membrane components, or leaching of the ionophore or plasticizer. Ensure accurate weighing and thorough dissolution during ISM cocktail preparation. A shorter lifetime can also manifest as a decreasing slope over time.

  • Causality of Component Ratios: The ratio of PVC to plasticizer affects the physical properties of the membrane, such as its flexibility and adhesion. The ionophore concentration dictates the sensitivity and linear range, while the ionic additive influences the impedance and stability of the electrode. Optimization of these ratios may be necessary for specific applications. For instance, increasing the ionophore concentration can sometimes extend the lower detection limit, but too high a concentration can lead to a non-linear response.

  • Self-Validation: A key aspect of trustworthy measurements is the consistent performance of the sensor. Regularly check the slope of the calibration curve. A significant deviation from the expected Nernstian value indicates a problem with the electrode or the measurement setup. Running a known quality control standard periodically can also validate the system's performance.

Conclusion

The combination of screen-printing technology and ionophore-based potentiometry offers a powerful and practical solution for the selective detection of lead ions. The protocols and insights provided in this application note are designed to enable researchers, scientists, and drug development professionals to successfully fabricate and utilize these low-cost, portable sensors. By understanding the underlying principles and adhering to the detailed methodologies, users can achieve reliable and accurate measurements of lead in a variety of settings, contributing to improved environmental monitoring and public health protection.

References

  • Wikipedia. (n.d.). Screen-printed electrodes. Retrieved from [Link]

  • AZoM. (2020, November 25). Using Trace Solid-State Electrodes for Metal Analysis (Part 4). Retrieved from [Link]

  • MDPI. (n.d.). Screen-Printed Electrodes: Fabrication, Modification, and Biosensing Applications. Retrieved from [Link]

  • Zensor R&D. (n.d.). Screen-Printed Electrodes (SPE) & Interdigitated Electrodes. Retrieved from [Link]

  • PubMed. (2022, June 23). Potentiometric Performance of Ion-Selective Electrodes Based on Polyaniline and Chelating Agents: Detection of Fe2+ or Fe3+ Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Detection of Heavy Metal Ions Based on Screen-Printed Carbon. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lead ion (Pb2+) electrochemical sensors based on novel Schiff base ligands. Retrieved from [Link]

  • MDPI. (n.d.). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionophore. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tracking Lead: Potentiometric Tools and Technologies for a Toxic Element. Retrieved from [Link]

  • Malinowska, E., Brzozka, Z., Kasiura, K., Egberink, R. J. M., & Reinhoudt, D. (1994). Lead selective electrodes based on thioamide functionalized calix[8]arenes as ionophores. Analytica Chimica Acta, 298(3), 253-259.

  • MDPI. (2024, December 8). Application of a Screen-Printed Ion-Selective Electrode Based on Hydrophobic Ti3C2/AuNPs for K+ Determination Across Variable Temperatures. Retrieved from [Link]

  • ResearchGate. (2022, July 6). Facile Fabrication of All-solid-state Ion-selective Electrodes by Laminating and Drop-casting for Multi-sensing. Retrieved from [Link]

  • HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link]

  • MDPI. (2018, August 24). Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structure of lead ionophore IV,.... Retrieved from [Link]

  • Heriot-Watt Research Portal. (n.d.). The coordination chemistry of p-tert-butylcalix[8]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. Retrieved from [Link]

  • Smart Storm. (n.d.). Ion Selective Electrodes. Interference and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). P-tert-Butylcalix[8]arene tetrakis(N,N-dimethylacetamide) as a second ligand in the complexation of trivalent lanthanoids with thenoyltrifluoroacetone in solution and investigation of a solid Eu(III) complex. Retrieved from [Link]

  • ACS Publications. (2014, September 8). Paper-Based Potentiometric Ion Sensing. Retrieved from [Link]

Sources

Application Notes & Protocols: Conditioning of Lead Ionophore III Potentiometric Sensors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Conditioning in Potentiometric Sensing

In the realm of precise electrochemical analysis, the potentiometric ion-selective electrode (ISE) stands as a cornerstone for quantifying ionic species.[1][2] Its efficacy, however, is not inherent but meticulously cultivated through a critical, often overlooked, preparatory phase: conditioning .[3][4] This guide provides an in-depth exploration of the principles and protocols for conditioning potentiometric sensors based on Lead Ionophore III, an essential tool for the accurate determination of lead (Pb²⁺) ions in diverse applications, from environmental monitoring to pharmaceutical analysis.[5] Neglecting this preparatory step can lead to inaccurate calibrations, slow response times, and a general loss of sensitivity, ultimately compromising the integrity of experimental data.[3]

The Science of Conditioning: From a Passive Membrane to a Dynamic Sensor

A newly fabricated or long-stored ISE membrane is in a state of passive equilibrium. The internal components—the ionophore, polymer matrix (typically PVC), and plasticizer—are not yet optimally organized to facilitate the selective binding and transport of the target ion.[6][7] Conditioning is the process of transforming this passive membrane into a dynamic and responsive sensing surface.[4]

Mechanism of Action: Activating the Ion-Selective Membrane

The conditioning process serves several key functions:

  • Hydration of the Membrane Surface: The initial soaking allows the outer layer of the hydrophobic membrane to become hydrated, creating a necessary interface for ion exchange with the aqueous sample.

  • Ionophore Activation and Orientation: Soaking the electrode in a solution containing the primary ion (Pb²⁺) encourages the Lead Ionophore III molecules at the membrane-solution interface to form complexes with lead ions. This "primes" the ionophore, orienting it for efficient and selective binding during measurement.

  • Establishment of Donnan Equilibrium: Conditioning helps to establish a stable Donnan equilibrium at the membrane-solution interface. This equilibrium is crucial for generating a stable and reproducible potential that is logarithmically proportional to the activity of the target ion, as described by the Nernst equation.[1]

  • Leaching of Impurities: The conditioning process can help to leach out any mobile impurities from the membrane matrix that might otherwise interfere with the measurement.

The following diagram illustrates the conceptual workflow of the conditioning process:

G cluster_0 Initial State cluster_1 Conditioning Process cluster_2 Conditioned State cluster_3 Key Processes During Conditioning New/Stored Electrode New/Stored Electrode Soaking in Pb²⁺ Solution Soaking in Pb²⁺ Solution New/Stored Electrode->Soaking in Pb²⁺ Solution Initiates Activation Ready for Calibration & Measurement Ready for Calibration & Measurement Soaking in Pb²⁺ Solution->Ready for Calibration & Measurement Achieves Equilibrium Hydration Hydration Ionophore Activation Ionophore Activation Equilibrium Establishment Equilibrium Establishment

Caption: Workflow of the conditioning process for a potentiometric sensor.

Protocols for Conditioning Lead Ionophore III Sensors

The following protocols are designed to ensure optimal performance of your Lead Ionophore III-based potentiometric sensor. The specific durations and concentrations may be optimized based on the exact membrane composition and intended application.

Materials and Reagents
  • Lead(II) nitrate (Pb(NO₃)₂)

  • Deionized water (ASTM Type I or equivalent)

  • Volumetric flasks

  • Beakers

Preparation of Conditioning Solutions

It is recommended to prepare a stock solution of a high concentration of lead nitrate, which can then be diluted to the required conditioning concentrations.

Stock Solution (0.1 M Pb(NO₃)₂):

  • Accurately weigh 33.12 g of Pb(NO₃)₂.

  • Dissolve the Pb(NO₃)₂ in a 1 L volumetric flask partially filled with deionized water.

  • Once fully dissolved, bring the volume to the mark with deionized water and mix thoroughly.

Conditioning Solution (e.g., 1.0 x 10⁻² M Pb(NO₃)₂):

  • Pipette 10 mL of the 0.1 M Pb(NO₃)₂ stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

Conditioning Protocols

The appropriate conditioning protocol depends on the history of the electrode.

Protocol 1: Initial Conditioning of a New Electrode

This protocol is for a freshly fabricated electrode that has never been used.

  • Preparation: Fabricate the Lead Ionophore III-based PVC membrane electrode as per your established laboratory procedure.

  • Initial Soak: Immerse the sensing membrane of the electrode in a 1.0 x 10⁻² M lead nitrate solution.[8]

  • Duration: Allow the electrode to soak for a minimum of 24 hours.[8] Some protocols suggest that overnight soaking is sufficient to achieve a stable potential.[9]

  • Verification: After the conditioning period, rinse the electrode with deionized water and measure its potential in a known standard solution. The potential should be stable and reproducible.

Protocol 2: Re-conditioning of a Stored Electrode

This protocol is for an electrode that has been stored for an extended period.

  • Inspection: Visually inspect the membrane for any signs of damage or fouling.

  • Re-soak: Immerse the electrode in a 1.0 x 10⁻³ M or 1.0 x 10⁻⁴ M lead nitrate solution.

  • Duration: A shorter conditioning time of 1 to 2 hours is typically sufficient to re-sensitize the electrode.[3]

  • Verification: As with the initial conditioning, verify the stability of the potential in a known standard.

Protocol 3: Short-Term Conditioning (Between Measurements)

For routine use, a brief conditioning step is recommended.

  • Rinse: After each measurement, rinse the electrode thoroughly with deionized water.

  • Brief Soak: Between measurements, or if the electrode has been out of solution for a short period (e.g., overnight), a 10-30 minute soak in a low-concentration standard (e.g., the lowest standard of the calibration set) is beneficial.[3]

The following diagram outlines the decision-making process for selecting the appropriate conditioning protocol:

G start Electrode Status is_new New Electrode? start->is_new is_stored Stored? is_new->is_stored No protocol1 Protocol 1: Initial Conditioning (24h in 10⁻² M Pb²⁺) is_new->protocol1 Yes in_use In Routine Use? is_stored->in_use No protocol2 Protocol 2: Re-conditioning (1-2h in 10⁻³ M Pb²⁺) is_stored->protocol2 Yes protocol3 Protocol 3: Short-Term Conditioning (10-30 min in low std.) in_use->protocol3 Yes end_node Ready for Use protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Decision tree for selecting the appropriate conditioning protocol.

Performance Validation and Troubleshooting

A properly conditioned electrode will exhibit predictable and reliable performance. Key performance indicators to validate after conditioning are summarized in the table below.

Performance MetricExpected Outcome After ConditioningTroubleshooting for Poor Performance
Nernstian Slope Close to the theoretical value of 29.6 mV/decade for a divalent ion (Pb²⁺) at 25°C.- Incomplete conditioning: Extend soaking time.- Membrane fouling: Gently polish the membrane surface.- Incorrect membrane composition.
Limit of Detection (LOD) Low and stable, allowing for trace-level analysis.- Insufficient conditioning: Re-condition in a lower concentration standard.- Contamination: Use fresh, high-purity reagents.
Response Time Rapid and stable potential reading (typically < 30 seconds).- Inadequate conditioning: Repeat the appropriate conditioning protocol.- Air bubbles on the membrane surface: Dislodge by gentle agitation.
Potential Stability Minimal drift in potential over time.- Incomplete equilibrium: Extend conditioning period.- Temperature fluctuations: Ensure constant temperature for all solutions.

Advanced Conditioning Techniques

For demanding applications requiring ultra-low detection limits or enhanced stability, advanced conditioning strategies can be employed.

  • Dynamic Conditioning: Instead of passive soaking, the electrode can be cycled through solutions of varying concentrations to accelerate the establishment of equilibrium.

  • Conditioning in the Presence of an Ionic Strength Adjuster (ISA): While initial conditioning is typically done without ISA, for specific applications, conditioning in a solution containing the same ISA as the samples can improve performance in complex matrices.[10]

Conclusion

The conditioning of a Lead Ionophore III potentiometric sensor is a foundational step that dictates its analytical performance. By understanding the underlying scientific principles and adhering to the detailed protocols outlined in these application notes, researchers can ensure the acquisition of accurate, reliable, and reproducible data in their critical work. A well-conditioned sensor is not merely a tool; it is a calibrated instrument poised for precise discovery.

References

  • Ceresa, A., & Pretsch, E. (1999). Determination of Formal Complex Formation Constants of Various Pb2+ Ionophores in the Sensor Membrane Phase. Analytica Chimica Acta, 395(1-2), 41–52. [Link]

  • Bakker, E., & Pretsch, E. (2007). Potentiometric Sensing. Analytical Chemistry, 79(12), 4509–4523. [Link]

  • Hanna. (n.d.). For ion selective electrodes (ISE) what is conditioning, why is it important, and what is the proper way to condition electrodes? Hanna Instruments. [Link]

  • Sentek. (n.d.). Operating Instructions & Technical Specifications: Lead Electrode. [Link]

  • NT Sensors. (n.d.). Conditioning solutions for ion sensors. [Link]

  • Guziński, J., et al. (2013). Lead(II)-selective ionophores for ion-selective electrodes: A review. Analytica Chimica Acta, 791, 1-12. [Link]

  • Mousavi, Z., et al. (2013). Lead(II) Ion Selective Electrode with PVC Membrane Based on 5,5'-Dithiobis-(2-Nitrobenzoic Acid) as Membrane Carrier. International Journal of Electrochemical Science, 8, 867-876. [Link]

  • Lakshminarayanaiah, N. (2012). Membrane Electrodes. Elsevier.
  • Frant, M. S. (1994). History of the early commercialization of ion-selective electrodes. Analyst, 119(12), 2293–2301. [Link]

  • B-Great Co., Ltd. (n.d.). User Guide_Lead Ion Selective Electrode. [Link]

  • Deranged Physiology. (2020, January 8). Ion-selective electrode membranes. [Link]

  • MDPI. (2023, September 26). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. MDPI. [Link]

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Application of Lead ionophore III in wastewater analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Determination of Lead (Pb²⁺) in Industrial Wastewater Using Lead Ionophore III

Executive Summary

This guide details the fabrication and application of Ion-Selective Electrodes (ISEs) utilizing Lead Ionophore III (N,N,N',N'-Tetradodecyl-3,6-dioxaoctanedithioamide) . Unlike atomic absorption spectroscopy (AAS) or ICP-MS, which require expensive capital and off-site analysis, Ionophore III-based ISEs enable rapid, on-site monitoring of hazardous lead levels.

Why Lead Ionophore III? While Lead Ionophore IV (ETH 5435) utilizes amide oxygens for coordination, Ionophore III substitutes these with sulfur (thioamide) groups. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, Pb²⁺ is a "soft" acid. The "soft" sulfur donors in Ionophore III provide superior binding affinity and selectivity for Pb²⁺ over "hard" cations like Ca²⁺ and Mg²⁺, which are abundant in wastewater matrices.

Scientific Foundation: The Thioamide Advantage

The core mechanism relies on the reversible complexation of Pb²⁺ at the membrane-sample interface. The dithioamide structure of Ionophore III creates a lipophilic cavity that specifically targets the ionic radius of Pb²⁺ (1.19 Å).

Mechanism of Potential Generation
  • Extraction: Pb²⁺ partitions from the wastewater into the PVC membrane, aided by the plasticizer.

  • Complexation: The dithioamide groups wrap around the Pb²⁺ ion, coordinating through the sulfur atoms.

  • Charge Separation: This specific extraction creates a phase boundary potential described by the Nernst Equation.

Pb_Mechanism Wastewater Wastewater Phase (High [Ca2+], [Mg2+], [H+]) Interface Phase Boundary (Interface) Wastewater->Interface Pb2+ Diffusion Membrane PVC Membrane Phase (Lipophilic) Interface->Membrane Partitioning Ionophore Lead Ionophore III (S-Donor Thioamide) Membrane->Ionophore Contains Complex Pb-Ionophore Complex (Charge Transport) Ionophore->Complex Selective Binding (Soft-Soft Interaction) Potential Electromotive Force (EMF) measured by Voltmeter Complex->Potential Generates dE Interference Interferents (Ca2+, Na+) Rejected by S-Donors Interference->Interface

Figure 1: Electrochemical mechanism of Lead Ionophore III. The sulfur-donor atoms preferentially bind Pb²⁺, rejecting hard ions like Ca²⁺ found in wastewater.

Protocol A: Membrane Fabrication

The performance of the sensor is dictated by the membrane "cocktail." For wastewater, we use o-NPOE as a plasticizer because its high dielectric constant (


) promotes the extraction of divalent cations (Pb²⁺) better than low-dielectric plasticizers like DOS.
Reagents Required:
  • Lead Ionophore III (CAS: 119113-26-9)

  • Poly(vinyl chloride) (PVC) : High molecular weight.

  • o-NPOE (2-Nitrophenyl octyl ether) : Plasticizer.[1][2][3]

  • NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) : Lipophilic anionic additive.[2] Crucial for reducing membrane resistance and ensuring ideal Nernstian behavior.

  • THF (Tetrahydrofuran) : Solvent (freshly distilled).

Membrane Cocktail Composition (Weight %):
ComponentFunctionWeight %Mass (for 1 batch)
Lead Ionophore III Sensor1.0%2.0 mg
NaTFPB Anionic Site0.6%1.2 mg
PVC Matrix33.0%66.0 mg
o-NPOE Plasticizer65.4%130.8 mg
Total 100% 200 mg
Fabrication Steps:
  • Dissolution: Dissolve the 200 mg mixture in 2.0 mL of THF. Stir for 30 minutes until the solution is completely clear.

  • Casting: Pour the solution into a 24 mm glass ring fixed on a glass plate.

  • Evaporation: Cover with a filter paper stack (to slow evaporation) and let stand for 24 hours. Do not rush this; rapid evaporation causes surface irregularities.

  • Mounting: Cut a 6 mm disc from the master membrane and mount it onto the electrode body (e.g., Philips body or custom PVC tube) using PVC/THF glue.

  • Conditioning: Soak the electrode tip in 10⁻³ M Pb(NO₃)₂ for 12 hours prior to first use.

Protocol B: Wastewater Analysis Workflow

Wastewater is a complex matrix. Direct potentiometry often fails due to ionic strength variations. We utilize the Standard Addition Method to mitigate matrix effects.

Pre-Analytical Considerations:
  • pH Window: 3.5 – 5.5.

    • pH > 6.0: Pb²⁺ precipitates as Pb(OH)₂.

    • pH < 3.0:[4][5] Protonation of the ionophore causes drift.

  • Ionic Strength Adjuster (ISA): 1M NaNO₃. Maintains constant activity coefficient (

    
    ).
    
Step-by-Step Procedure:
  • Sample Collection: Collect 100 mL wastewater sample. Filter through 0.45 µm membrane to remove particulates.

  • Conditioning:

    • Add 2.0 mL of 1M NaNO₃ (ISA) to 50 mL of filtered sample.

    • Adjust pH to 4.5 using dilute HNO₃ or NaOH.

  • Initial Measurement (

    
    ): 
    
    • Immerse the Pb-ISE and a Double-Junction Reference Electrode (Ag/AgCl, 3M KCl outer fill) into the sample.

    • Wait for stability (<0.1 mV drift/min). Record EMF (

      
      ).
      
  • Standard Addition (

    
    ): 
    
    • Add a small volume (

      
      , e.g., 0.5 mL) of a known Pb standard (
      
      
      
      , e.g., 1000 ppm) to the sample.
    • Record the new EMF (

      
      ).
      
  • Calculation: Use the modified Nernst equation for standard addition:

    
    
    Where 
    
    
    
    is the slope (typically 28-29 mV/decade for divalent ions).

Workflow Raw Raw Wastewater Filter Filtration (0.45 µm) Raw->Filter Buffer Conditioning (pH 4.5 + ISA) Filter->Buffer Measure1 Measure E1 (Unknown) Buffer->Measure1 Spike Spike Standard (Pb 1000ppm) Measure1->Spike Measure2 Measure E2 (Spiked) Spike->Measure2 Result Calculate [Pb] Measure2->Result

Figure 2: Operational workflow for Standard Addition analysis of wastewater.

Validation & Performance Metrics

Trustworthiness is established by quantifying interference. The Selectivity Coefficient (


) determines how much an interfering ion (

) affects the signal.

Table 1: Selectivity Coefficients (Log K) for Lead Ionophore III (SSM Method)

Interfering Ion (M)Log

Interpretation
Ca²⁺ -5.1Excellent. Hard water (high Ca) has negligible effect.
Mg²⁺ -5.4Excellent.
Na⁺ -4.8Excellent.
Cd²⁺ -2.1Moderate. Cd is the closest competitor.
Cu²⁺ -1.8Critical Interference. High Cu levels will cause false positives.

Expert Insight: If your wastewater contains high Copper (>10 ppm), you must mask it. Add thiourea or cyanide (with extreme caution and alkaline safety protocols) to complex the Cu²⁺, rendering it invisible to the sensor.

Troubleshooting & Maintenance

  • Drift: If the potential drifts continuously, the membrane surface may be fouled by organic oils.

    • Fix: Wipe the tip gently with a lint-free cloth soaked in ethanol, then re-condition in 10⁻³ M Pb²⁺ for 2 hours.

  • Slope Degradation: If slope drops below 25 mV/decade, the plasticizer may have leached out.

    • Fix: The membrane typically lasts 2-3 months. Fabricate a new membrane.

  • Response Time: Should be <15 seconds. If slow, the membrane is too thick or the internal filling solution (0.01M Pb(NO₃)₂ + 0.01M NaCl) needs refreshing.

References

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593–1688. Link

  • Bakker, E., & Pretsch, E. (2000). Lipophilicity of tetraphenylborate derivatives as anionic sites in neutral carrier-based ion-selective electrodes. Analytica Chimica Acta, 416(2), 121-137. Link

  • Lindner, E., & Umezawa, Y. (2008). Performance evaluation criteria for ion-selective electrodes. Pure and Applied Chemistry, 80(1), 85-104. Link

  • Sigma-Aldrich. Product Specification: Lead Ionophore III (119113-26-9). Link

  • Sutula, J. (2014). Standard Operating Procedures: NPDES Wastewater Sampling. New Mexico Environment Department. Link

Sources

Troubleshooting & Optimization

Advanced Troubleshooting: Super-Nernstian Slopes in Lead (Pb²⁺) ISEs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: Pb-ISE-004

Status: Active Target Audience: Analytical Chemists, drug development researchers, and QC scientists. Scope: Diagnosis and remediation of slope values exceeding theoretical limits (>30 mV/decade) in Lead Ion-Selective Electrodes.

The Anomaly: Defining "Super-Nernstian"

In a standard Lead (Pb²⁺) ISE setup, the theoretical Nernstian slope at 25°C is 29.58 mV/decade (


, where 

).

A "Super-Nernstian" slope occurs when your calibration data yields a slope significantly higher than this theoretical maximum (e.g., 35–60 mV/decade ). This is not an "improvement" in sensitivity; it is a fundamental error in the electrochemical cell's thermodynamics or kinetics. It indicates that the potential difference (


) is responding to a variable other than the log activity of the free Pb²⁺ ion.
Diagnostic Decision Matrix

Before adjusting your chemistry, use this logic flow to isolate the root cause.

TroubleshootingFlow Start Start: Slope > 31 mV/dec Check_pH Check pH of Standards Start->Check_pH Is_High_pH Is pH > 5.5? Check_pH->Is_High_pH PbOH_Issue Cause: PbOH+ Interference (Monovalent Response) Is_High_pH->PbOH_Issue Yes Check_ISA Check Ionic Strength Adjuster (ISA) Is_High_pH->Check_ISA No Is_ISA_Used Is ISA constant? Check_ISA->Is_ISA_Used LJP_Error Cause: Liquid Junction Potential Drift Is_ISA_Used->LJP_Error No/Variable Check_Range Check Calibration Range Is_ISA_Used->Check_Range Yes Is_Low_Conc Is lowest point < 1 µM? Check_Range->Is_Low_Conc Depletion Cause: Membrane Surface Depletion (Hysteresis) Is_Low_Conc->Depletion Yes Membrane_Chem Cause: Stoichiometry Mismatch (2:1 vs 1:1) Is_Low_Conc->Membrane_Chem No

Figure 1: Diagnostic logic flow for isolating the source of super-Nernstian behavior in divalent cation sensors.

Technical Deep Dive: Root Causes & Mechanisms
A. The Monovalent Imposter: Hydrolysis (PbOH⁺)

The Mechanism: The most common cause of a super-Nernstian slope in Pb-ISEs is the unintended measurement of the monovalent hydroxo-lead complex, PbOH⁺.

  • Theoretical Basis: The Nernst slope is inversely proportional to charge (

    
    ).
    
    • For Pb²⁺ (

      
      ): Slope ≈ 29.6 mV/dec.
      
    • For PbOH⁺ (

      
      ): Slope ≈ 59.2 mV/dec.
      
  • The Error: If your calibration standards are not properly buffered to an acidic pH (typically < 4.0), hydrolysis occurs as concentration decreases. If the electrode membrane (often containing neutral carriers like lead ionophore IV) has cross-selectivity for monovalent cations, it may track the PbOH⁺ species. As you move from low to high concentration, if the speciation shifts, the electrode potential sums the response of both species, inflating the slope.

B. The "Hidden" Potential: Liquid Junction Potential (LJP)

The Mechanism: The measured EMF is the sum of the boundary potential (what you want) and the reference junction potential (


).


  • The Error:

    
     is driven by the mobility differences of ions at the reference junction. If you dilute your standards without maintaining constant ionic strength (using an ISA), the 
    
    
    
    changes systematically across your calibration curve.
  • Result: This variable

    
     adds a systematic error that looks logarithmic. If 
    
    
    
    becomes more positive as concentration increases, it adds to the Nernstian response, artificially steepening the slope.
C. Stoichiometry Mismatch (The "Twice-Nernstian" Effect)

The Mechanism: Advanced membrane theory suggests that if the ionophore-to-analyte complexation changes stoichiometry (e.g., from 1:1 to 2:1) within the membrane phase during calibration, the slope can distort.

  • The Error: Research indicates that simultaneous formation of complexes with different stoichiometries (e.g.,

    
     and 
    
    
    
    ) or the co-extraction of H+ can lead to slopes that appear "twice-Nernstian" (approaching 60 mV/dec for divalent ions) due to coupled equilibria at the phase boundary.
Remediation Protocols
Protocol A: The pH/Speciation Verification

Use this to rule out PbOH⁺ interference.

Reagents Required:

  • 1000 ppm Pb Standard.

  • 1 M HNO₃ (Nitric Acid).

  • pH Meter.[1][2]

Procedure:

  • Prepare Standards: Create a 10 ppm and a 100 ppm Pb standard in distilled water without ISA initially.

  • Measure pH: Record the pH of both solutions. If pH > 5, hydrolysis is active.

  • Acidification Step: Add 1 M HNO₃ dropwise to both standards until pH stabilizes at 3.5 .

  • Re-Measure Slope: Calibrate the ISE using these acidified standards.

    • Result: If the slope drops from ~50 mV/dec to ~29 mV/dec, the issue was hydrolysis.

    • Action: Always use a Lead Ionic Strength Adjuster (ISA) buffered to pH < 4.

Protocol B: The "Constant Ionic Strength" Test

Use this to rule out Reference Electrode LJP errors.

The Concept: To ensure the slope reflects only Pb²⁺ activity, the background ionic environment must be identical in all standards.

Data Table: Effect of ISA on Slope

ParameterWithout ISA (Erroneous)With 5M NaNO₃ ISA (Correct)
Background Ionic Strength Variable (Low in dilute stds)Constant (High, ~0.1 M)
Activity Coefficient (

)
Changes drasticallyFixed/Constant
Liquid Junction Potential Drifts with dilutionStabilized
Observed Slope > 35 mV/decade 28–30 mV/decade

Procedure:

  • Prepare 5M NaNO₃ (Sodium Nitrate) as your ISA. Do not use Chloride-based ISAs (PbCl₂ precipitates) or Sulfate-based ISAs (PbSO₄ precipitates).

  • Add ISA at a ratio of 1:50 (2 mL ISA per 100 mL standard) to every solution (standards and samples).

  • Recalibrate.

Frequently Asked Questions (FAQ)

Q: Can I use a pH electrode reference as my ISE reference? A: No. Most pH electrode references use Ag/AgCl with saturated KCl. Chloride ions leak into the solution. Pb²⁺ reacts with Cl⁻ to form insoluble PbCl₂, which will coat the sensing membrane and cause erratic, super-Nernstian, or "dead" responses. Always use a Double-Junction Reference Electrode with a KNO₃ (Potassium Nitrate) outer fill solution.

Q: My slope is 45 mV/dec even with ISA. What now? A: Check your membrane conditioning.[3] If the electrode was stored dry, the ionophore may not be equilibrated. Condition the electrode in a 100 ppm Pb standard (with ISA) for 2 hours. If the slope persists, the membrane may be "poisoned" by lipophilic anions from a previous sample (e.g., surfactants in drug formulations), causing it to act as a mixed-mode sensor. Polish or replace the membrane module.

Q: Why does the slope look super-Nernstian only at low concentrations? A: This is likely an artifact of the Limit of Detection (LOD) . If you attempt to force a linear regression line through points that are curving into the background noise (below 10⁻⁶ M), the calculated slope will tilt upward to accommodate the non-linear tail. Restrict your linear regression range to the linear portion of the curve (typically > 5 µM Pb).

References
  • IUPAC Recommendations. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Pure and Applied Chemistry. Link

  • Bühlmann, P., et al. (2012). Improvement of the Upper Detection Limit of Ionophore-Based H+-Selective Electrodes: Explanation and Elimination of Apparently Super-Nernstian Responses. Analytical Chemistry / NIH. Link

  • Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry. Link

  • Vernier Software & Technology. (2019). Understanding Nernstian Behavior Using Ion-Selective Electrodes. Link

  • Xylem Analytics. (2020).[4] Ion Selective Electrode Startup and Calibration Guide. Link

Sources

Lead ionophore III electrode drift and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Lead Ionophore III Electrode Technical Support Center

Welcome to the technical support center for Lead Ionophore III-based Ion-Selective Electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the use of these sensitive analytical tools. Here, we move beyond simple checklists to provide in-depth explanations and actionable protocols grounded in electrochemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental working principle of a Lead Ionophore III ISE?

A: A Lead Ionophore III ISE operates on the principle of potentiometry. The core of the electrode is a polymeric membrane doped with Lead Ionophore III, a neutral carrier molecule with a high affinity and selectivity for lead ions (Pb²⁺). This membrane is positioned between the sample solution and an internal reference solution with a fixed concentration of lead ions. The ionophore selectively binds with Pb²⁺ ions at the membrane-sample interface. This selective binding and the resulting ion exchange process create a potential difference across the membrane, which is proportional to the logarithm of the lead ion activity in the sample.[1][2] This potential is measured against a stable external reference electrode, and the resulting voltage is used to determine the lead concentration.

Q2: What is "electrode drift" and why is it a significant issue?

A: Electrode drift refers to a slow, continuous change in the electrode's potential reading even when the concentration of the analyte (Pb²⁺) in the sample remains constant.[3][4][5] It is a critical issue because it undermines the stability and reliability of measurements, leading to inaccurate and irreproducible results. Drift can manifest as a steady upward or downward trend in the millivolt (mV) reading over time.

Q3: What is the expected lifespan of a Lead Ionophore III electrode membrane?

A: The lifespan of the ion-selective membrane is finite and is primarily limited by the gradual leaching of its active components—the ionophore and plasticizer—into the sample solutions.[6][7] With proper care and storage, a Lead Ionophore III electrode can provide stable performance for several weeks to months. However, frequent use in samples with complex matrices or organic solvents can accelerate the aging process and shorten its functional lifetime.[8] Studies on similar ionophore-based ISEs suggest lifetimes can range from a week to over 100 days depending on the specific membrane composition and usage conditions.[9]

Troubleshooting Guide: Diagnosing and Resolving Electrode Drift & Instability

This section is organized by common symptoms observed during experiments. Each subsection explains the underlying causes and provides a step-by-step protocol for resolution.

Symptom 1: Rapid and Continuous Potential Drift (Unstable Readings)

You've immersed the electrode in a standard solution, but the mV reading fails to stabilize, continuously drifting in one direction.

The most common cause of rapid drift is a compromised reference system or issues at the liquid junction.[4][5] For combination electrodes, this can be due to a clogged or contaminated junction which impedes the stable outflow of the reference electrolyte.[4][10] Another significant factor, particularly in solid-contact ISEs, is the formation of an unstable water layer between the ion-selective membrane and the conductive substrate, which can alter the potential.[11][12] Other causes include temperature fluctuations, as electrode potential is temperature-dependent, and the presence of air bubbles on the membrane surface.[8]

Caption: Troubleshooting workflow for rapid potential drift.

  • Junction Cleaning: If you suspect a clogged junction (often from sample precipitates or microbial growth), soak the electrode tip in a 0.1M HCl solution for 5-10 minutes, followed by thorough rinsing with deionized water. For stubborn clogs, a gentle wipe with a lint-free cloth may be necessary.[5][10]

  • Reference Electrolyte Replacement: If the internal filling solution appears discolored or contains precipitates, it must be replaced. Use a syringe to remove the old solution and flush the chamber with fresh filling solution before refilling to the appropriate level. Ensure you are using the correct filling solution as specified by the manufacturer.[13][14]

Symptom 2: Slow, Sluggish, or Non-Nernstian Response

The electrode takes an unusually long time to stabilize, or the calibration slope is significantly lower than the theoretical Nernstian value (approx. 29.6 mV/decade for Pb²⁺ at 25°C).[8]

A sluggish response is often indicative of an issue with the ion-selective membrane itself. This can be due to:

  • Insufficient Conditioning: A new or improperly stored electrode may not have a fully hydrated and equilibrated membrane surface.[15]

  • Membrane Fouling: The membrane surface can become coated with organic molecules, proteins, or oils from the sample, impeding the ion-exchange process.[4]

  • Ionophore Leaching: Over time, the Lead Ionophore III can leach out of the PVC matrix, reducing the number of active sites available for binding Pb²⁺ ions.[6][7] This is an aspect of electrode aging.

  • Interfering Ions: The presence of ions for which the ionophore has some affinity can compete with Pb²⁺ for binding sites, reducing the electrode's sensitivity and leading to a non-Nernstian response.[1][16]

G start Start: Slow or Non-Nernstian Response check_conditioning Is Electrode Properly Conditioned? start->check_conditioning condition_electrode Perform Conditioning Protocol check_conditioning->condition_electrode No check_fouling Inspect for Membrane Fouling check_conditioning->check_fouling Yes recalibrate1 Recalibrate condition_electrode->recalibrate1 end_good Performance Restored recalibrate1->end_good clean_membrane Clean Membrane Surface check_fouling->clean_membrane Fouling Suspected check_interference Assess Potential Interfering Ions check_fouling->check_interference No Fouling recalibrate2 Recalibrate clean_membrane->recalibrate2 recalibrate2->end_good mitigate_interference Mitigate Interference (e.g., use ISAB, masking agents) check_interference->mitigate_interference Interferents Present end_bad Consider Electrode Replacement check_interference->end_bad No Obvious Cause recalibrate3 Recalibrate mitigate_interference->recalibrate3 recalibrate3->end_good

Sources

Technical Guide: Optimizing pH Range for Lead Ionophore III (ETH 5435) Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers working with Lead Ionophore III (ETH 5435) . It moves beyond basic instructions to address the physicochemical mechanisms governing sensor performance, specifically focusing on pH optimization and interference management.

Product Focus: Lead Ionophore III (ETH 5435) Chemical Name: N,N,N',N'-Tetrabutyl-3,6-dioxaoctanedithioamide (Note: Often cited as the tetradodecyl derivative in high-lipophilicity applications, but ETH 5435 specifically refers to the dithioamide core structure optimized for Pb²⁺). Application: Potentiometric Ion-Selective Electrodes (ISEs) and Optodes.[1]

Theoretical Foundation: The pH Critical Zone

Q: What is the absolute optimal pH range for Lead Ionophore III, and why is it so narrow?

A: The operational window for Lead Ionophore III is strictly pH 3.7 to 6.5 . Unlike hard-ion sensors (e.g., K⁺ valinomycin) that tolerate wide pH swings, ETH 5435 is a neutral carrier thiamide ligand. Its performance is bounded by two competing chemical equilibria:

  • Acidic Limit (< pH 3.7): Protonation Interference The thioamide groups in ETH 5435 act as soft bases. In highly acidic environments, H⁺ ions compete effectively with Pb²⁺ for the binding sites on the ionophore. This "proton attack" results in a false positive signal (positive potential drift) and a loss of Pb²⁺ sensitivity.

  • Alkaline Limit (> pH 7.0): Hydrolysis & Speciation Above pH 7, free lead ions (

    
    ) rapidly react with hydroxide ions to form 
    
    
    
    and precipitating
    
    
    . The ISE responds only to free ionic lead activity (
    
    
    ), not total lead. As pH rises, the pool of detectable lead vanishes, causing a sharp drop in potential (negative drift).
Q: How does the membrane composition influence this pH dependence?

A: The pH range is not intrinsic solely to the ionophore; it is modulated by the Ionophore-to-Site Ratio . To ensure a Nernstian response, the membrane must contain lipophilic anionic sites (e.g., NaTFPB or KTpClPB).

  • Optimal Ratio: Anionic sites should be present at 50–60 mol% relative to the ionophore.

  • Mechanism: These sites ensure the membrane remains permselective to cations (Donnan exclusion) and stabilize the Pb²⁺-Ionophore complex. If anionic sites are omitted, the sensor becomes an anion trap, and pH dependence becomes erratic due to coupling with sample counter-anions.

Experimental Optimization & Membrane Formulation

To achieve the detection limit of


 M (approx. 20 ppt), the membrane must be formulated with precise lipophilicity to prevent leaching.
Standard Optimized Membrane Protocol

Solvent: Tetrahydrofuran (THF) Total Mass:[2][3] ~200 mg (for approx. 4-6 electrodes)

ComponentFunctionWeight %Role & Justification
Lead Ionophore III (ETH 5435) Ligand1.3 – 1.5% The dithioamide carrier responsible for Pb²⁺ selectivity.
NaTFPB or KTpClPB Anionic Site0.4 – 0.6% Critical: Provides cation exchange capacity. NaTFPB is preferred over KTpClPB for lower leaching and better stability.
Bis(2-ethylhexyl) sebacate (DOS) Plasticizer~65% A moderately polar plasticizer (

) is ideal. Highly polar plasticizers (o-NPOE) may increase dielectric constant too much, encouraging proton interference.
High MW PVC Matrix~33% Provides mechanical stability.
Visualization: The Response Mechanism

The following diagram illustrates the competitive binding at the phase boundary that dictates the pH limits.

G cluster_solution Aqueous Sample Phase cluster_membrane PVC Membrane Phase Pb Pb²⁺ (Target) OH OH⁻ Pb->OH Precipitation (pH > 7.0) L Ionophore (L) Pb->L Binding (Optimal pH) H H⁺ (Interferent) H->L Competition (pH < 3.5) Site Anionic Site (R⁻) Complex [Pb-L]²⁺ Complex->Site Charge Balance H_Complex [H-L]⁺

Caption: Figure 1. Competitive equilibria at the Sample/Membrane interface. H+ competes for the ligand at low pH, while OH- depletes the target ion at high pH.

Selectivity & Interference (The "Elephant in the Room")

Critical Warning: While marketed as a "Lead" ionophore, ETH 5435 is a "soft" donor ligand. It follows the HSAB (Hard-Soft Acid-Base) theory. It has extreme affinity for other soft metals , particularly Cadmium (Cd²⁺) and Copper (Cu²⁺) .

Selectivity Coefficients ( )

Values derived from Separate Solution Method (SSM).

Interfering Ion (M)Selectivity Coefficient (

)
Impact Level
Cadmium (

)
+1.2 CRITICAL. The sensor prefers Cd²⁺ over Pb²⁺. Samples must be Cd-free.
Copper (

)
+0.7 HIGH. Significant positive interference.
Zinc (

)
-4.6Negligible.
Sodium (

)
-5.6Negligible.
Calcium (

)
-10.8Negligible.

Implication: If your sample contains Cadmium or Copper, this ionophore will yield falsely high Lead readings. In such cases, sample pretreatment (masking) or alternative detection methods (ICP-MS) are required.

Troubleshooting Guide

Decision Tree for Common Failure Modes

Troubleshooting Start Issue Observed Drift Signal Drift Start->Drift Slope Sub-Nernstian Slope (<25 mV/dec) Start->Slope Selectivity False Positives in Real Sample Start->Selectivity Drift_Check Check pH Drift->Drift_Check Slope_Check Check Membrane Age & Composition Slope->Slope_Check Interference_Check Check for Cd²⁺ or Cu²⁺ Selectivity->Interference_Check Drift_Low pH < 3.5? Drift_Check->Drift_Low Drift_High pH > 7.0? Drift_Check->Drift_High Fix_Buffer Action: Adjust Buffer to pH 5.5 Drift_Low->Fix_Buffer Yes (H+ Interference) Drift_High->Fix_Buffer Yes (Pb Hydrolysis) Leaching Action: Membrane likely leached. Replace electrode. Slope_Check->Leaching Old Membrane Conditioning Action: Condition in 10⁻³ M Pb(NO₃)₂ for 12 hours. Slope_Check->Conditioning New Membrane Masking Action: Use masking agents or switch methods. Interference_Check->Masking Present

Caption: Figure 2. Troubleshooting logic flow for signal instability and selectivity issues.

FAQ: Specific Operational Issues

Q: My slope is only 20 mV/decade instead of the theoretical 29.6 mV/decade. Why? A: This is often due to surface poisoning .

  • Bio-fouling: Proteins or lipids in biological samples coat the PVC surface. Remedy: Rinse with 0.1M HCl (briefly) or replace the membrane.

  • Conditioning: The electrode must be conditioned in

    
     M 
    
    
    
    for at least 4 hours (preferably overnight) before first use to saturate the phase boundary.

Q: Can I use a Citrate or Acetate buffer? A: Use with caution. While Acetate (pH 4-5) is common, high concentrations of acetate can complex with Pb²⁺ (


), reducing the free lead activity sensed by the electrode.
  • Recommendation: Use MES buffer (pH 5.5) or very dilute Nitric Acid (pH 4.0) . Avoid chloride-heavy buffers if using a silver-based internal reference without a double junction, as AgCl precipitation can clog the diaphragm.

References
  • Bakker, E., et al. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews.[4] [Link]

  • Suter, G., et al. (2002). Pb(II) Ion-Selective Electrodes Based on Dithioamides. Analytical Chemistry.[5][4][6][7] [Link]

  • Lindner, E., & Gyurcsányi, R. E. (2009). Quality Control Criteria for Solid-Contact, Solvent Polymeric Membrane Ion-Selective Electrodes. Journal of Solid State Electrochemistry. [Link]

Sources

Introduction: The Chloride Paradox in Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Lead (Pb) Sensing in Chloride-Rich Matrices

User Query: “My anodic stripping voltammetry (ASV) signals for Lead (Pb) are disappearing or broadening when I test saline samples (seawater/blood plasma), despite working perfectly in standard buffers. How do I fix this?”

The Technical Reality: You are likely experiencing chloride-induced passivation . While Anodic Stripping Voltammetry (ASV) is the gold standard for trace metal detection, chloride ions (


) present a dual threat:
  • Thermodynamic Interference: High

    
     concentrations favor the formation of soluble chloro-complexes (e.g., 
    
    
    
    ), shifting the reduction potential and altering peak thermodynamics.
  • Kinetic Passivation (The "Signal Killer"): During the deposition step, high local concentrations of

    
     and 
    
    
    
    at the electrode surface exceed the solubility product (
    
    
    ) of Lead(II) Chloride (
    
    
    ), forming an insulating precipitate layer that blocks electron transfer.

This guide provides three field-validated workflows to engineer your sensor against this interference.

Module 1: Surface Engineering (The Nafion Barrier)

Objective: Create a permselective membrane that physically blocks anions (


) while accelerating cation (

) transport.
The Mechanism: Donnan Exclusion

Nafion is a sulfonated tetrafluoroethylene based fluoropolymer-copolymer. Its negatively charged sulfonate groups (


) create a "cation highway."
  • Cations (

    
    ):  Attracted to sulfonate groups and pass through.
    
  • Anions (

    
    ):  Repelled by electrostatic forces (Donnan Exclusion), preventing them from reaching the electrode surface to form 
    
    
    
    .
Protocol: Nafion-Modified Glassy Carbon Electrode (GCE)

Reagents: 5% Nafion solution (in lower aliphatic alcohols), Ethanol (absolute).

  • Surface Preparation:

    • Polish GCE with 0.05

      
       alumina slurry on a microcloth.
      
    • Sonicate in 1:1

      
      :Water, then Ethanol, then Ultrapure Water (3 mins each).
      
  • Solution Preparation:

    • Dilute the 5% Nafion stock to 0.5% - 1.0% using ethanol. (Note: Thicker films block interference better but slow down response time).

  • Deposition (Drop-Casting):

    • Pipette 5

      
        of the diluted Nafion solution onto the center of the GCE.
      
    • Critical Step: Allow to dry at room temperature for 15 minutes, then cure under an IR lamp or in an oven at 60°C for 10 minutes to stabilize the film structure.

  • Quality Control (The Ferricyanide Test):

    • Run Cyclic Voltammetry (CV) in 5 mM

      
       (anionic probe).
      
    • Pass Criteria: The redox peaks of ferricyanide should be nearly eliminated compared to the bare electrode. This proves the anion barrier is active.

Module 2: Material Selection (Bismuth Film Electrodes - BiFE)

Objective: Replace Mercury (toxic) with Bismuth, which offers superior signal-to-noise ratios in saline conditions, provided the potential window is managed.

Why BiFE? Bismuth forms a "fused alloy" with Lead (


) similar to Mercury amalgams but is environmentally benign. Unlike Gold electrodes, which suffer severe chloride poisoning, Bismuth films maintain activity if the deposition potential is tuned correctly.
Protocol: In-Situ Bismuth Plating

Reagents:


 standard solution (1000 ppm).
  • Electrolyte Modification:

    • Add 400-500

      
       (ppb)  of Bi(III) directly to your sample solution.
      
  • Deposition Parameters:

    • Deposition Potential: Set to -1.0 V to -1.2 V (vs. Ag/AgCl).

    • Warning: Do not go more negative than -1.4 V in seawater; hydrogen evolution will disrupt the Bismuth film.

  • Stripping Scan:

    • Scan from -1.2 V to -0.3 V. The Bismuth oxidation peak will appear around -0.1 V (do not mistake this for a contaminant). Lead will appear around -0.5 V.

Module 3: Visualizing the Interference Pathway

The following diagram illustrates the mechanistic failure of bare electrodes versus the Nafion-protected system.

ChlorideInterference Sample Sample Matrix (High Cl-, Trace Pb2+) BareElec Bare Electrode Surface Sample->BareElec Diffusion ModElec Nafion-Coated Electrode Sample->ModElec Diffusion Reaction1 Pb2+ + 2Cl- -> PbCl2 (s) (Precipitation/Passivation) BareElec->Reaction1 Accumulation Step Reaction2 Donnan Exclusion (Cl- Repelled, Pb2+ Transported) ModElec->Reaction2 Selective Permeability SignalLoss Signal Loss / Broadening Reaction1->SignalLoss Surface Blockage SignalClear Sharp Pb Stripping Peak Reaction2->SignalClear Clean Alloying

Caption: Figure 1. Mechanism of chloride interference on bare electrodes vs. Nafion-mediated protection.

Troubleshooting & FAQ

Data Summary: Electrode Performance in 0.5 M NaCl (Simulated Seawater)

Electrode TypeChloride ToleranceSensitivity (Pb)Main Failure Mode
Bare GCE Very LowLow

Passivation
Gold (Au) LowHighSurface Poisoning (

formation)
BiFE (In-Situ) ModerateHighH2 Evolution at negative potentials
Nafion-BiFE Excellent Very High Film delamination (if not cured)

Q1: I applied Nafion, but my sensitivity dropped significantly. Why?

  • Diagnosis: The film is likely too thick.

  • Fix: Reduce Nafion concentration to 0.5% or reduce the casting volume. A thick film increases resistance (

    
    ), impeding electron transfer.
    

Q2: My Lead peak shifts by ~50mV in seawater compared to my calibration buffer.

  • Diagnosis: Reference Electrode Potential Drift. High salinity changes the liquid junction potential of standard Ag/AgCl electrodes.

  • Fix: Use a Double-Junction Reference Electrode . Fill the outer bridge with 3M

    
     (chloride-free) to prevent sample chloride from contaminating the reference element.
    

Q3: Can I use Hydrochloric Acid (HCl) to acidify my samples?

  • Diagnosis: Counter-productive.

  • Fix: NO. Do not add more chloride to a chloride-problematic sample. Use Nitric Acid (

    
    )  to adjust pH to 2.0. Nitrates do not complex strongly with Lead.
    

References

  • Nafion-GCE Protocols & Mechanism

    • Improved Voltammetric Determination of Kynurenine at the Nafion Covered Glassy Carbon Electrode.
    • Source: NIH / PMC.

  • Bismuth Film & Chloride Interactions

    • Bismuth Film-Coated Gold Ultramicroelectrode Array for Simultaneous Quantific
    • Source: MDPI / NIH.

  • Nanocomposite Modifications (Nafion/CNT)

    • Lead Determination on MWNT/Nafion Composite Modified Glassy Carbon Electrodes.
    • Source: Nanjing University / Vertex AI Index.

  • General Chloride Interference Review

    • Review—Ion Interference and Elimination in Electrochemical Detection of Heavy Metals Using Anodic Stripping Voltammetry.
    • Source: ResearchGate.[1][2]

Sources

Technical Support Center: Biofouling Prevention for Lead (Pb²⁺) Ionophore Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Sensors Division) Ticket ID: BIO-PB-ISE-001

Welcome to the Advanced Sensor Fabrication Support Hub.

If you are reading this, you are likely experiencing the "drift of death" in your lead detection experiments. You have built a Nernstian sensor that works perfectly in synthetic standards, but the moment it touches blood serum, wastewater, or cell media, the slope collapses, and the baseline wanders.

I have spent two decades troubleshooting ion-selective electrodes (ISEs). The issue is rarely your ionophore chemistry (likely Lead Ionophore IV or similar neutral carriers); it is almost always the interface thermodynamics .

In biological matrices, your sensor faces two distinct enemies:

  • Surface Fouling: Proteins (albumin, fibrinogen) adsorb to the hydrophobic membrane, creating a blocking layer.

  • Component Leaching: Serum lipids act as a "sink," extracting your plasticizer and ionophore out of the membrane.

This guide is not a textbook. It is a troubleshooting manual designed to get your sensor operational in complex media.

Part 1: Diagnostic Triage (Troubleshooting)

Before modifying your fabrication protocol, we must diagnose the specific failure mode.

Q: My sensor drifts continuously in serum/blood but is stable in water. Is this biofouling? A: It depends on the direction of the drift.

  • Positive Potential Drift: Often indicates protein adsorption . Proteins like BSA are negatively charged at physiological pH (7.4). When they adsorb to the membrane surface, they alter the phase boundary potential, creating a Donnan failure.

  • Negative Potential Drift (Slope Loss): This is the hallmark of bio-extraction . Lipids in the sample are extracting your lipophilic ionophore or plasticizer. No amount of washing will fix this; the sensor chemistry is physically leaving the membrane.

Q: I see a "sub-Nernstian" slope (e.g., 15 mV/decade instead of 29.6 mV/decade for Pb²⁺). Why? A: You likely have a mixed potential . A biofilm or protein layer creates a stagnant diffusion layer. The lead ions must diffuse through this "slime" to reach your sensor. If the diffusion rate through the foulant is slower than the sensor's equilibration time, you lose slope.

Q: Can I just wash the sensor with surfactants? A: Stop immediately. Surfactants (Triton X, SDS) are often more lipophilic than your membrane components. They will penetrate the PVC, displace the ionophore, and permanently destroy the sensor's selectivity. Use enzymatic cleaners (pepsin/HCl) or simple buffer rinses only.

Visual Diagnostic Logic

DiagnosticLogic Start Sensor Failure in Bio-Fluid CheckDrift Check Drift Direction Start->CheckDrift PosDrift Positive Drift (+mV) CheckDrift->PosDrift NegDrift Slope Loss / Neg Drift CheckDrift->NegDrift Protein Diagnosis: Protein Adsorption (Surface Blockage) PosDrift->Protein Leaching Diagnosis: Component Extraction (Lipid Sink Effect) NegDrift->Leaching Sol1 Solution: Silicone Rubber Overlayer (Protocol A) Protein->Sol1 Sol2 Solution: Fluorous Matrix (Protocol B) Leaching->Sol2

Caption: Diagnostic flow to determine if failure is due to surface adsorption (proteins) or bulk extraction (lipids).

Part 2: Prevention Protocols

Here are the two most robust methods for stabilizing Pb-ISEs. Choose Protocol A for protein-heavy samples (plasma) and Protocol B for lipid-heavy samples (whole blood/crude wastewater).

Protocol A: The Silicone Rubber (SR) Overlayer

Best for: Preventing protein adsorption while maintaining standard PVC chemistry.[1]

The Science: Silicone rubber (RTV) is highly hydrophobic but, crucially, has a very low surface energy that resists protein adhesion better than plasticized PVC. By spinning a thin layer of pure SR (no ionophore) over your sensing membrane, you create a filter. The Pb²⁺ ions can diffuse through the SR to the PVC, but proteins are sterically excluded.

Step-by-Step:

  • Prepare Base Sensor: Cast your standard Pb-ISE membrane (PVC + DOS plasticizer + Pb-Ionophore IV + NaTFPB). Let dry for 24h.

  • Prepare SR Solution: Dissolve RTV 3140 (Dow Corning) in tetrahydrofuran (THF) at a ratio of 1:10 (w/v).

  • Spin Coating:

    • Mount the electrode in a spin coater.

    • Deposit 20 µL of SR solution.

    • Spin at 1500 rpm for 60 seconds .

  • Curing: Allow to cure at room temperature for 24 hours.

  • Conditioning: Soak in 10⁻³ M Pb(NO₃)₂ for 12 hours. The lead must partition through the SR layer.

Validation Check: Measure impedance. The resistance will increase by ~1-2 MΩ. If it increases by >100 MΩ, the layer is too thick.

Protocol B: The Fluorous Matrix (The "Gold Standard")

Best for: Complete elimination of lipid extraction and biofouling.

The Science: Fluorous phases (perfluoropolymers) are both hydrophobic and lipophobic. They repel water AND oils. Lipids cannot extract components from a fluorous membrane because they are not soluble in it. This requires specialized fluorous ionophores.

Step-by-Step:

  • Matrix: Use Teflon AF2400 (dissolved in perfluorohexane) instead of PVC.

  • Plasticizer: Use Perfluoroperhydrophenanthrene (fluidity modifier).

  • Ionophore: You must use a fluorous-tagged lead ionophore. (Note: If unavailable, standard ionophores often have poor solubility in Teflon. Contact a synthesis lab to append a perfluoroalkyl ponytail to a crown ether).

  • Casting:

    • Dissolve components in Fluorinert FC-75.

    • Cast into a glass ring on a glass slide.

    • Evaporation takes only 1-2 hours (faster than THF).

  • Assembly: Mount the membrane disc into a standard electrode body.

Part 3: Comparative Data & Performance

The following table summarizes expected performance metrics when upgrading from standard PVC to Anti-Fouling architectures.

FeatureStandard PVC MembraneSilicone Rubber (SR) CoatedFluorous Membrane
Primary Failure Mode Protein Adsorption & Lipid ExtractionSlow Diffusion (Response Time)Cost & Synthesis Complexity
Drift in Serum > 20 mV/hour< 1 mV/hour< 0.1 mV/hour
Slope (in Serum) 15-20 mV/dec (Degraded)28-29 mV/dec (Nernstian)29.6 mV/dec (Theoretical)
Lifetime (Bio-contact) < 4 hours1-2 Weeks> 1 Month
Protein Rejection PoorExcellentSuperior
Lipid Resistance None (Extraction occurs)ModerateComplete Immunity
Part 4: Advanced FAQ (The "Why" Behind the "How")

Q: Why does the SR coating not block the Lead ions? A: This is based on the Solution-Diffusion Model . The SR layer is non-porous but permeable. Pb²⁺ ions (carrying their hydration shell) partition into the silicone, shed some water, diffuse across, and re-equilibrate at the PVC interface. Proteins are simply too large (hydrodynamic radius > 5nm) and energetically unfavorable to partition into the dense silicone network [1].

Q: I've heard about PEGylation. Why didn't you recommend it? A: PEG (Polyethylene Glycol) is excellent for short-term fouling resistance because it creates a hydration layer (water barrier). However, in oxidative environments or long-term implantation, PEG chains can oxidize and cleave (ether bond breakage). For robust, reusable sensors, Silicone Rubber or Fluorous phases offer superior chemical stability compared to PEG brushes [2].

Q: Can I use these protocols for Solid-Contact (CWE) sensors? A: Yes. Protocol A (SR Coating) is particularly effective for solid-contact electrodes (e.g., gold or glassy carbon coated with POT or PEDOT). The SR layer acts as a mechanical shield, preventing the peeling of the sensing membrane from the conductive polymer layer [3].

Part 5: Experimental Validation (The Fibrinogen Challenge)

Do not trust your sensor until it passes this stress test.

  • Calibrate: Measure slope in synthetic Pb²⁺ standards (10⁻⁷ to 10⁻³ M).

  • Challenge: Immerse sensor in a solution of 2 mg/mL Fibrinogen (or 10% BSA) in PBS for 60 minutes.

  • Re-Calibrate: Rinse with DI water and measure the slope again.

    • Pass: Slope change < 5%.

    • Fail: Slope change > 10% or offset > 10 mV.

Mechanism of Fluorous Exclusion

FluorousMechanism cluster_PVC Standard PVC Membrane cluster_Fluorous Fluorous Membrane PVC_Lipid Lipids Penetrate (Extract Ionophore) PVC_Protein Proteins Adsorb (Block Surface) Flu_Lipid Lipids Repelled (Lipophobic Phase) Flu_Protein Proteins Excluded (Low Surface Energy) BioFluid Biological Fluid (Lipids + Proteins) BioFluid->PVC_Lipid High Affinity BioFluid->PVC_Protein Adsorption BioFluid->Flu_Lipid Phase Separation (No Interaction) BioFluid->Flu_Protein Steric/Energy Barrier

Caption: Comparison of interaction forces. Fluorous phases provide a thermodynamic barrier to both lipids and proteins.

References
  • Välimäki, S., et al. (2019). "PVC-Based Ion-Selective Electrodes with a Silicone Rubber Outer Coating with Improved Analytical Performance." Analytical Chemistry. Available at: [Link]

  • Rassaei, L., et al. (2019). "Antifouling (Bio)materials for Electrochemical (Bio)sensing." MDPI Sensors. Available at: [Link]

  • Bühlmann, P., et al. (2009).[2] "Fluorous polymeric membranes for ionophore-based ion-selective potentiometry: how inert is Teflon AF?" Analytical Chemistry. Available at: [Link]

  • Siontorou, C.G. (2025). "Antifouling Peptide-Modified Ion-Selective Electrodes for Detection of Mono-/Divalent Cations in Seawater." ACS Omega. Available at: [Link]

Sources

Technical Support Center: High-Impedance Lead (Pb²⁺) ISEs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Noise Reduction & Signal Stabilization in Solid-State Lead ISEs Ticket Priority: High (Data Integrity Risk) Audience: Analytical Chemists, Drug Development Researchers

Introduction: The "Antenna Effect" in Lead Electrodes

Welcome to the Technical Support Center. If you are experiencing erratic readings, "wandering" baselines, or slow response times with your Lead Ion-Selective Electrode (ISE), you are likely battling the physics of High Source Impedance .

Lead ISEs utilize a solid-state membrane (typically a compressed pellet of Lead Sulfide/Silver Sulfide, PbS/Ag₂S). Unlike low-impedance pH glass, this crystal matrix can exhibit impedance values exceeding 100 MΩ , particularly as the surface oxidizes. In this state, your electrode cable acts as an antenna, coupling capacitive noise from nearby equipment (stirrers, pumps, power lines) directly into your signal.

This guide provides the protocols to lower that impedance and shield the signal path.

Part 1: Diagnostic Triage (Troubleshooting)

Use this decision matrix to identify your specific noise signature before applying a fix.

SymptomSignal CharacteristicRoot CauseImmediate Action
Electrostatic Noise Readings fluctuate wildly when you move near the setup or touch the cable.Body capacitance coupling to high-impedance cable.Shielding Protocol (See Sec 2)
Signal Drift Steady, unidirectional change in potential (mV) over >5 mins.Surface oxidation (PbS

PbSO

) or Reference Junction clogging.
Surface Renewal (See Sec 4)
50/60Hz Hum Rhythmic oscillation or "fuzzy" baseline.Ground loop or AC power interference.Grounding Check
Sluggishness Response time (

) > 60 seconds.
Membrane fouling or "Memory Effect" from high-concentration standards.Conditioning

Part 2: Electrical Isolation & Shielding

Issue: The electrode is picking up environmental electrostatic noise. Mechanism: High impedance creates a voltage divider where even tiny leakage currents (


) generate significant voltage errors (

).
Protocol: The Faraday Cage Setup

If your readings jump when a stirrer is turned on, you must isolate the cell.

  • The Cage: Place the beaker and electrode stand inside a metal enclosure (a grounded mesh box or even a simple aluminum foil shield wrapped around the beaker setup).

  • Common Ground: Connect the metal shield to the Signal Ground (often the outer shell of the BNC connector) of your meter. Do NOT connect it to Earth Ground (wall socket) unless the meter is floating, as this creates ground loops.

  • Cable Management: Ensure the electrode cable is not coiled (which creates inductance) and is kept away from power cords.

shielding_logic NoiseSource AC Power/Stirrer (Noise Source) HighImp High Impedance Pb Electrode NoiseSource->HighImp Capacitive Coupling Meter Potentiometer (Stable Reading) HighImp->Meter Signal Path Shield Faraday Cage (Grounded Shield) Shield->NoiseSource Blocks Field Shield->Meter Connect to Signal Ground

Figure 1: Signal protection workflow. The Faraday shield intercepts capacitive coupling before it reaches the high-impedance sensor element.

Part 3: Chemical Compatibility (The Reference Trap)

Issue: Unstable liquid junction potentials causing drift. Critical Warning: Standard Reference Electrodes destroy Lead measurements.

Lead ions (


) react instantly with Chloride ions (

) to form Lead Chloride (

), a white precipitate. If you use a standard Ag/AgCl reference electrode filled with KCl, the

leaks into your sample, precipitating your analyte and clogging the junction.
The Double Junction Protocol

You must use a Double Junction Reference Electrode (DJRE).

  • Inner Chamber: Ag/AgCl wire in saturated AgCl/KCl (Standard).

  • Outer Chamber (Bridge): Fill with 1M KNO₃ (Potassium Nitrate) .

    • Why? Nitrate does not precipitate with Lead.

    • Verification: Ensure the outer sleeve liquid level is higher than your sample level to maintain positive head pressure (outflow).

Part 4: Surface Renewal (Polishing Protocol)

Issue: Oxidation of the PbS membrane increases impedance and causes drift. The Science: The sensing pellet is Lead Sulfide. Over time, air oxidizes the surface to Lead Sulfate (


) or Lead Oxide (

). These are insulators. You must physically remove this insulating layer to restore low impedance.
Step-by-Step Polishing Workflow
  • Preparation: Place a micro-polishing pad (or 600-grit wet/dry paper) on a flat surface.

  • Abrasive: Apply a small amount of Alumina Powder (

    
    )  or Diamond Slurry.
    
  • Motion: Hold the electrode vertically. Polish the tip in a Figure-8 motion for 30 seconds.

    • Note: Circular motion can create grooves; Figure-8 ensures even resurfacing.

  • Chemical Rinse (Crucial):

    • Rinse with Deionized Water.[1]

    • Rinse with Methanol: This removes organic residues and surfactants that water cannot dissolve.

  • Conditioning: Soak the electrode in a 100 ppm Pb²⁺ standard (mixed with ISAB) for 20 minutes to re-equilibrate the surface lattice.

polishing_cycle Start Symptom: Drift or High Noise Polish Mechanical Polish (Alumina/Figure-8) Start->Polish ChemClean Methanol Rinse (Remove Organics) Polish->ChemClean Condition Soak in 100ppm Pb Standard (20 mins) ChemClean->Condition Check Slope Check (Target: 26-29 mV/dec) Condition->Check Check->Start Slope < 25mV End Ready for Assay Check->End Slope OK

Figure 2: The Surface Renewal Cycle. This is a self-validating system: if the slope does not return to Nernstian theoretical values (approx 28mV/decade for divalent ions), the polishing must be repeated.

Part 5: Ionic Strength Adjustment (ISAB)

Issue: Non-linear calibration curves. Solution: You cannot measure Lead in pure water. You must fix the Ionic Strength.

  • Standard Lead ISAB: 5M Sodium Perchlorate (

    
    ) or 5M Sodium Nitrate (
    
    
    
    ).
  • Ratio: Add 2 mL of ISAB to every 100 mL of standard or sample.

  • Mechanism: This swamps the background ionic strength, ensuring the activity coefficient (

    
    ) remains constant, making concentration directly proportional to activity.
    

References & Authoritative Sources

  • Nico2000. Technical Specifications for the Lead Ion-Selective Electrode. (Detailed membrane specifications and ISAB formulations).

  • Hanna Instruments. HI7072L Electrolyte Fill Solution 1M KNO3.[2] (Validation of KNO3 outer fill for Lead/Silver measurements to prevent precipitation).

  • BASi (Bioanalytical Systems, Inc.). Working Electrode Polishing Guidelines.[1][3] (General protocols for solid-state electrode surface renewal and methanol rinsing).

  • Metrohm. Ion-selective electrodes (ISE) - Handling and Troubleshooting. (Reference regarding double junction requirements and bridge electrolytes).

Sources

Validation & Comparative

Comparative Technical Guide: Lead Ionophore III vs. Lead Ionophore IV

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity, Mechanism, and Experimental Validation

Executive Summary & Chemical Identity

In the development of Ion-Selective Electrodes (ISEs) and optodes for lead (Pb²⁺) detection, the choice of ionophore is the single most critical determinant of sensor performance. While both Lead Ionophore III and Lead Ionophore IV utilize thioamide functionality to coordinate soft metal ions, they differ fundamentally in their topological topology.[1]

This guide provides a rigorous comparison of these two industry standards, demonstrating why Lead Ionophore IV is the superior choice for complex matrices containing cadmium (Cd²⁺) and other interfering ions, attributed to the "Macrocyclic Effect."

Product Identification
FeatureLead Ionophore IIILead Ionophore IV (Superior Selectivity)
Chemical Name N,N-Didodecyl-N',N'-bis(2-dodecylthioethyl)ethanedithioamide (ETH 5435)tert-Butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide)
CAS Number 141754-61-2145237-46-3
Structure Type Acyclic (Flexible Chain)Macrocyclic (Rigid Calixarene Scaffold)
Primary Application General Pb²⁺ sensing in controlled mediaTrace Pb²⁺ sensing in blood, environmental water, and biological fluids

Mechanistic Analysis: The "Pre-Organization" Advantage

To understand the selectivity difference, one must analyze the coordination chemistry. Pb²⁺ is a "soft" acid (Pearson HSAB theory) and prefers coordination with "soft" sulfur donors.[1] Both ionophores provide these sulfur atoms, but the spatial arrangement dictates selectivity.[1]

Lead Ionophore III (The Flexible Binder)
  • Mechanism: Operates via an "induced fit" mechanism.[1] The acyclic chain wraps around the Pb²⁺ ion upon encounter.

  • The Flaw: Because the chain is flexible, it can energetically reorganize to accommodate ions of similar charge but different radii (like Cd²⁺), leading to lower discrimination.[1]

Lead Ionophore IV (The Rigid Cavity)
  • Mechanism: Built upon a Calix[4]arene backbone.[1][2] This macrocycle provides a pre-organized, rigid cavity with four thioamide groups fixed in a specific geometry.[1]

  • The Advantage: The cavity size is sterically tuned for Pb²⁺ (1.19 Å).[1] Smaller ions like Cd²⁺ (0.95 Å) or larger ions do not fit the coordination geometry as perfectly, resulting in a high energetic penalty for binding.[1] This is the Macrocyclic Effect .

IonophoreMechanism cluster_III Lead Ionophore III (Acyclic) cluster_IV Lead Ionophore IV (Macrocyclic) Pb Target: Pb²⁺ (1.19 Å) III Flexible Chain (ETH 5435) Pb->III IV Rigid Calix[4]arene (Pre-organized) Pb->IV Cd Interferent: Cd²⁺ (0.95 Å) Cd->III Cd->IV Weak Complex_III Pb-III Complex (Moderate Stability) III->Complex_III Induced Fit Interference_III Cd-III Complex (Significant Binding) III->Interference_III Conformational Adaptation Complex_IV Pb-IV Complex (High Stability) IV->Complex_IV Size Match (Lock & Key) Interference_IV Cd-IV Interaction (Steric Rejection) IV->Interference_IV Cavity Mismatch

Figure 1: Mechanistic comparison of binding modes. Lead Ionophore IV utilizes a rigid scaffold to sterically reject interfering ions like Cadmium, whereas the flexible Lead Ionophore III adapts to them.

Selectivity Performance Data

The selectivity coefficient,


, quantifies the preference of the sensor for Lead (Pb) over an interfering ion (M).[1] A more negative  number indicates superior performance (i.e., less interference).[1]

Critical Insight: The most challenging interference for lead sensors is Cadmium (Cd²⁺) due to its similar charge and chemical softness.[1] Lead Ionophore IV outperforms III by nearly 2 orders of magnitude regarding Cd²⁺ rejection.

Interfering Ion (M)Lead Ionophore III (

)
Lead Ionophore IV (

)
Performance Gain
Cadmium (Cd²⁺) -2.1 -4.3 ~100x Better Rejection
Potassium (K⁺)-3.8-6.0Superior
Sodium (Na⁺)-4.2-5.9Superior
Calcium (Ca²⁺)-4.5-6.1Superior
Magnesium (Mg²⁺)-4.8-6.2Superior
Zinc (Zn²⁺)-2.5-4.5Superior

Data compiled from IUPAC and Selectophore® application notes [1, 2].[1] Values may vary slightly based on membrane plasticizer (e.g., o-NPOE vs. DOS).

Experimental Protocols for Validation

To validate these ionophores in your own lab, use the Separate Solution Method (SSM) . This method is preferred for initial screening of ionophore selectivity.[1]

Protocol: Determination of Selectivity Coefficients (SSM)

Reagents:

  • High molecular weight PVC.[1]

  • Plasticizer: o-Nitrophenyl octyl ether (o-NPOE).[1][2]

  • Ionophore: Lead III or IV (10-30 mmol/kg).

  • Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) (approx 50 mol% relative to ionophore).[1]

  • Solvent: Tetrahydrofuran (THF).[1]

Workflow:

  • Membrane Preparation: Dissolve components in THF and cast into a glass ring on a glass slide. Allow solvent to evaporate for 24 hours.

  • Electrode Assembly: Mount the membrane in an electrode body. Fill with internal solution (

    
     M Pb(NO
    
    
    
    )
    
    
    ).[1]
  • Conditioning: Soak the electrode in

    
     M Pb(NO
    
    
    
    )
    
    
    for 12 hours to establish equilibrium.
  • Measurement (Pb): Measure the EMF (

    
    ) in a 
    
    
    
    M Pb(NO
    
    
    )
    
    
    solution.
  • Measurement (Interferent): Rinse thoroughly. Measure the EMF (

    
    ) in a 
    
    
    
    M solution of the interfering ion (e.g., Cd(NO
    
    
    )
    
    
    ).[1]
  • Calculation: Use the Nicolsky-Eisenman equation rearrangement for SSM:


[1]

Where


 is the charge of the ion, 

is Faraday's constant,

is the gas constant, and

is temperature.

ProtocolWorkflow Start Start: Selectivity Validation Prep 1. Membrane Casting (PVC + Plasticizer + Ionophore + NaTFPB) Start->Prep Condition 2. Condition Electrode (12h in 1mM Primary Ion Solution) Prep->Condition MeasurePrimary 3. Measure EMF (E1) in 0.1M Pb(NO3)2 Condition->MeasurePrimary Rinse 4. Rinse Electrode (Deionized Water) MeasurePrimary->Rinse MeasureInterferent 5. Measure EMF (E2) in 0.1M Interferent (e.g., Cd2+) Rinse->MeasureInterferent Calculate 6. Calculate log K (Nicolsky-Eisenman Eq) MeasureInterferent->Calculate

Figure 2: Step-by-step workflow for the Separate Solution Method (SSM) to determine selectivity coefficients.

Application Recommendations

When to use Lead Ionophore III:
  • Educational/Basic Research: Cost-effective for demonstrations of potentiometry.[1]

  • Simple Matrices: Samples where Cd²⁺ and Zn²⁺ are known to be absent or negligible.[1]

  • High Pb²⁺ Concentrations: Industrial plating baths where high sensitivity is not required.[1]

When to use Lead Ionophore IV:
  • Clinical Analysis: Blood/Serum analysis where Na⁺ and Ca²⁺ backgrounds are high.[1]

  • Environmental Monitoring: River water or soil analysis where Cadmium is a likely co-contaminant.[1]

  • Trace Detection: Applications requiring detection limits in the nanomolar range (

    
     M).[1]
    

References

  • Sigma-Aldrich (Merck). Selectophore™ Ionophores for Ion-Selective Electrodes - Application Guide.[1] [1]

  • Kulesza, J., et al. (2016).[1][2] Calix[4]arenes Appended with Thioamide Moieties as Powerful Tool for Heavy Metals Recognition.[1][2] ResearchGate.[1]

  • Bakker, E., et al. (1997).[1][3] Determination of Unbiased Selectivity Coefficients of Neutral Carrier-Based Cation-Selective Electrodes. Analytical Chemistry, 69(6), 1061–1069.[1]

  • IUPAC. (2000).[1] Selectivity Coefficients of Ion-Selective Electrodes.[1][2][3][4][5] Pure and Applied Chemistry.[1]

Sources

Comparative Guide: Lead Ionophore III Selectivity & Interference Management

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Mitigating Cadmium (Cd²⁺) and Zinc (Zn²⁺) Interference[1]

Part 1: Executive Summary & Technical Context

Lead (Pb²⁺) detection in biological and environmental samples is frequently compromised by the presence of Zinc (Zn²⁺) and Cadmium (Cd²⁺).[1] These metals share similar ionic radii and "soft" character, leading to competitive binding in potentiometric sensors.[1]

Lead Ionophore III (ETH 5435) is a benchmark neutral carrier based on an acyclic dithioamide structure. While it exhibits high lipophilicity and robust performance, its open-chain structure makes it susceptible to specific interferences compared to macrocyclic alternatives like Lead Ionophore IV .[1]

This guide objectively compares the performance of Lead Ionophore III against its primary alternatives, provides experimentally validated protocols for quantifying interference, and details the mechanistic causality of selectivity loss.[1]

Part 2: Mechanistic Insight

The Chemistry of Interference

Lead Ionophore III (N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide) functions via soft-soft acid-base interactions .[1] The sulfur atoms in the thioamide groups act as soft donors, showing a strong affinity for soft metal ions like Pb²⁺.

  • Primary Mechanism: The ionophore wraps around the central Pb²⁺ ion, creating a lipophilic complex that permeates the sensor membrane.

  • The Interference Challenge:

    • Cadmium (Cd²⁺): Also a soft acid.[1] It competes directly for the sulfur binding sites.[1]

    • Zinc (Zn²⁺): A borderline acid.[1] While it has lower affinity for sulfur than Pb²⁺, its high concentration in biological matrices (e.g., blood serum) can overwhelm the sensor's selectivity barrier.

Visualization: Competitive Binding Pathway

The following diagram illustrates the competitive equilibrium at the membrane interface.

InterferenceMechanism Pb Pb²⁺ (Analyte) Iono Lead Ionophore III (ETH 5435) Pb->Iono High Affinity (Soft-Soft) Cd Cd²⁺ (Interferent) Cd->Iono Moderate Affinity Zn Zn²⁺ (Interferent) Zn->Iono Low Affinity (Steric Exclusion) Complex_Pb Pb-Ionophore Complex (Signal Generation) Iono->Complex_Pb Membrane Permeation Complex_Cd Cd-Ionophore Complex (False Positive) Iono->Complex_Cd Interference Error

Figure 1: Competitive binding mechanism.[1] Pb²⁺ dominates due to optimal coordination geometry, but Cd²⁺ presents a significant competitive threat.

Part 3: Comparative Performance Analysis

The following data compares Lead Ionophore III (Acyclic) against Lead Ionophore IV (Cyclic Calixarene). Values represent the Potentiometric Selectivity Coefficient (


), where more negative values indicate superior rejection of the interfering ion.
Table 1: Selectivity Coefficients ( )
FeatureLead Ionophore III (ETH 5435)Lead Ionophore IV (Calixarene-based)Interpretation
Structure Acyclic DithioamideCyclic Calixarene ThioamideIV offers a pre-organized cavity, reducing entropy loss during binding.[1]
vs. Cadmium (Cd²⁺) -4.0 to -5.0 -5.3 Ionophore IV rejects Cd²⁺ roughly 10x better than III.[1]
vs. Zinc (Zn²⁺) -5.0 to -6.0 -6.2 Both reject Zn²⁺ well, but IV is superior for high-Zn backgrounds (e.g., serum).[1]
vs. Calcium (Ca²⁺) ~ -8.4< -9.0Excellent rejection by both; Ca²⁺ is rarely an issue.[1]
Detection Limit (LOD) ~

M
~

M
IV allows for lower LOD due to higher stability constants.[1]
Lipophilicity Extremely HighHighIII is less likely to leach out over long-term use.[1]

Key Insight: While Lead Ionophore IV offers superior selectivity, Lead Ionophore III remains the industry standard for general environmental monitoring due to its cost-effectiveness and sufficient selectivity for samples where Cd/Zn ratios are not extreme.[1] However, for clinical applications (blood/serum) where Zn²⁺ is abundant, Ionophore IV is the recommended upgrade.

Part 4: Validated Experimental Protocol

To verify if Lead Ionophore III is suitable for your specific matrix, you must determine the selectivity coefficients using the Fixed Interference Method (FIM) according to IUPAC recommendations.[2]

Protocol: Fixed Interference Method (FIM)

Objective: Determine the maximum tolerable concentration of Cd²⁺ or Zn²⁺ before it skews the Pb²⁺ signal.

Reagents & Setup:
  • Background Electrolyte: 0.1 M NaNO₃ (to maintain constant ionic strength).

  • Interferent Solution: Prepare a fixed background of the interfering ion (e.g.,

    
     M ZnCl₂).[1]
    
  • Analyte Solution: Serial dilutions of Pb(NO₃)₂ from

    
     M to 
    
    
    
    M.
Step-by-Step Workflow:
  • Conditioning: Condition the ISE in

    
     M Pb²⁺ for 12 hours, then dilute to 
    
    
    
    M for 1 hour to lower the detection limit.
  • Calibration (Pure): Measure potential (EMF) in pure Pb²⁺ solutions to establish the Nernstian slope (

    
    ).
    
  • Interference Run:

    • Fill the beaker with the Fixed Interferent Solution (

      
      ).
      
    • Add Pb²⁺ (

      
      ) stepwise.[1]
      
    • Record EMF after stabilization (typically 30s).[1]

  • Calculation:

    • Plot EMF vs.

      
      .[1]
      
    • Identify the intersection point of the extrapolated linear regions (the horizontal interference limit and the Nernstian slope).

    • Calculate

      
       using the Nicolsky-Eisenman equation:
      
      
      
      
      (Where
      
      
      is the activity of Pb at the intersection).[1]
Visualization: FIM Experimental Logic

FIM_Protocol Start Start: Fixed Interference Method Step1 Prepare Background: Fixed [Zn²⁺] or [Cd²⁺] Start->Step1 Step2 Stepwise Addition: Pb²⁺ (10⁻⁸ to 10⁻² M) Step1->Step2 Step3 Measure EMF (mV) Step2->Step3 Decision Is Slope Nernstian? Step3->Decision Decision->Step2 No (Region 1) Calc Calculate Intersection (a_A) Determine K_pot Decision->Calc Yes (Region 2) Result Valid Selectivity Coeff. Calc->Result

Figure 2: Workflow for the Fixed Interference Method (FIM) to determine selectivity coefficients.

Part 5: Troubleshooting & Optimization

If Lead Ionophore III shows excessive interference in your application, consider these optimization steps before switching ionophores:

  • Plasticizer Selection:

    • Standard: Bis(2-ethylhexyl) sebacate (DOS).[1][3]

    • Optimization: Switch to o-Nitrophenyloctyl ether (o-NPOE) . The higher dielectric constant of o-NPOE often boosts the preference for divalent cations (Pb²⁺) over monovalent interferences, though it has less effect on Cd/Zn separation.[1]

  • Membrane Additives:

    • Ensure the molar ratio of Ionophore : Borate Salt (NaTFPB) is optimized (typically 2:1 or 3:1). Excess borate sites can lead to non-specific cation uptake, increasing Zn²⁺ interference.[1]

  • pH Control:

    • Maintain pH between 4.0 and 6.0 .

    • Why? At pH < 3, protonation of the thioamide group kills sensitivity. At pH > 7, Pb²⁺ begins to hydrolyze (

      
      ), altering the speciation.
      

References

  • IUPAC Recommendations. (2000).[1] Selectivity Coefficients for Ion-Selective Electrodes: Recommended Methods for Reporting Kpot Values. Pure and Applied Chemistry. Link

  • Sigma-Aldrich (Merck). Product Specification: Lead Ionophore III (ETH 5435).[1][3] Accessed 2023.[1] Link

  • Bakker, E., & Pretsch, E. (2005).[1] Potentiometric Sensors for Trace-Level Analysis. Trends in Analytical Chemistry. Link[1]

  • Suter, G., et al. (1984).[1] Neutral Carrier Based Ion-Selective Electrodes for Lead(II). Analytical Chemistry. (Seminal paper establishing ETH 5435).[1] Link[1]

  • Guzinski, M., et al. (2013).[1] Lead(II)-selective ionophores: A comparative study. Sensors and Actuators B: Chemical. (Comparison of acyclic vs. cyclic ionophores). Link[1]

Sources

A Comparative Guide to Lead Ionophores: ETH 5435 vs. Crown Ethers for Potentiometric Sensing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical field of heavy metal analysis, the accurate and selective detection of lead (Pb²⁺) ions is paramount due to their profound toxicity. Ion-selective electrodes (ISEs) offer a powerful and accessible analytical tool for this purpose, with the ionophore being the heart of the sensor's performance. This guide provides an in-depth, objective comparison of two prominent classes of lead ionophores: the acyclic thioamide-based ETH 5435 and the well-established macrocyclic crown ethers. By examining their structural and mechanistic differences, and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in the selection of an appropriate ionophore for their specific applications.

Introduction to Lead Ionophores

Ionophores are lipophilic molecules that can selectively bind and transport ions across a membrane, forming the basis of potentiometric sensors.[1] In a lead-selective ISE, the ionophore is embedded in a polymeric membrane, typically made of poly(vinyl chloride) (PVC). The selective complexation of Pb²⁺ ions by the ionophore at the membrane-sample interface generates a potential difference that is proportional to the activity of lead ions in the sample. The selectivity and sensitivity of the ISE are therefore fundamentally dictated by the chemical nature of the ionophore.

Structural and Mechanistic Divergence: ETH 5435 and Crown Ethers

The efficacy of an ionophore is intrinsically linked to its three-dimensional structure and the nature of its ion-binding sites. ETH 5435 and crown ethers represent two distinct molecular architectures for lead recognition.

ETH 5435 (Lead Ionophore III)

ETH 5435, chemically known as N,N,N',N'-Tetrabutyl-3,6-dioxaoctane-dithioamide, is an acyclic ionophore. Its open-chain structure provides conformational flexibility, allowing it to wrap around the target ion. The binding of Pb²⁺ is primarily achieved through coordination with the soft sulfur atoms of the thioamide groups and the oxygen atoms of the ether linkages. The "soft" nature of the sulfur atoms makes them particularly well-suited for binding with the "soft" Lewis acid Pb²⁺, contributing to its selectivity.

Caption: Schematic of a crown ether complexing a lead ion.

Performance Comparison: Experimental Data

The performance of an ionophore in an ISE is evaluated based on several key parameters, including its linear concentration range, limit of detection (LOD), selectivity over interfering ions, response time, and operational lifetime. The following tables summarize reported performance data for lead-selective electrodes based on ETH 5435 and various crown ethers. It is important to note that the experimental conditions, such as membrane composition and the method for determining selectivity coefficients, can vary between studies, influencing the reported values.

Table 1: Performance Characteristics of Lead-Selective Electrodes

IonophoreLinear Range (M)Detection Limit (M)Nernstian Slope (mV/decade)Response TimeLifetimeReference(s)
ETH 5435 (Lead Ionophore III) 3.16x10⁻⁶ - 3.16x10⁻²6.31x10⁻⁷29.814 s5 months[2]
Monobenzo-15-crown-5 (MB15C5) 1x10⁻⁵ - 1x10⁻¹1x10⁻⁵~30--[3]
MB15C5-Phosphotungstic acid 1x10⁻⁵ - 1x10⁻¹1x10⁻⁶~30--[3]
Acridono-crown ether 10⁻⁴ - 10⁻²-Nernstian5 s-[4]
Dibenzo-18-crown-6 5-2000 µg/L (voltammetric)0.1265 µg/L (voltammetric)---
Lariat Crown Ethers -10⁻⁶ - 10⁻⁷-Short-[5]

Table 2: Potentiometric Selectivity Coefficients (log KpotPb,M) for Lead-Selective Electrodes

Interfering Ion (M)ETH 5435-based ISEMonobenzo-15-crown-5-based ISEAcridono-crown ether-based ISE
Na⁺ --2.6-
K⁺ --2.5-
Ca²⁺ --3.1-
Mg²⁺ --3.2-
Cu²⁺ --2.0-1.5
Cd²⁺ --2.3-1.7
Zn²⁺ --2.8-2.1
Hg²⁺ High interference--1.0
Ag⁺ --1.5-
Fe³⁺ ---2.3

Note: A smaller log KpotPb,M value indicates higher selectivity for Pb²⁺ over the interfering ion M.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are crucial. The following methodologies are based on IUPAC recommendations for the characterization of ion-selective electrodes. [6]

Fabrication of the Ion-Selective Membrane

A typical PVC-based membrane for a lead-selective electrode is prepared by dissolving the following components in a suitable solvent like tetrahydrofuran (THF):

  • Ionophore: (e.g., ETH 5435 or a crown ether derivative)

  • Polymer Matrix: High molecular weight PVC

  • Plasticizer: A solvent mediator such as o-nitrophenyl octyl ether (o-NPOE) or dioctyl sebacate (DOS) to ensure membrane fluidity and ion mobility.

  • Ionic Additive (optional): A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) to reduce membrane resistance and improve performance.

The resulting solution is poured into a glass ring on a glass plate and the solvent is allowed to evaporate slowly, leaving a thin, flexible membrane. This membrane is then cut into small discs and mounted into an electrode body.

Membrane_Fabrication cluster_0 Component Mixing Ionophore Ionophore Dissolution Dissolution Ionophore->Dissolution PVC PVC PVC->Dissolution Plasticizer Plasticizer Plasticizer->Dissolution Additive Ionic Additive Additive->Dissolution Solvent THF Solvent Solvent->Dissolution Casting Membrane Casting Dissolution->Casting Evaporation Solvent Evaporation Casting->Evaporation Membrane Polymeric Membrane Evaporation->Membrane Cutting Disc Cutting Membrane->Cutting Assembly Electrode Assembly Cutting->Assembly ISE Ion-Selective Electrode Assembly->ISE

Caption: Workflow for the fabrication of an ion-selective membrane.

Potentiometric Measurements

The experimental setup for evaluating the performance of a lead-selective electrode consists of the ISE and a reference electrode (e.g., Ag/AgCl) immersed in the test solution. These are connected to a high-impedance voltmeter or an ion meter.

Potentiometric_Setup cluster_1 Electrochemical Cell ISE Lead ISE Ion_Meter High-Impedance Voltmeter / Ion Meter ISE->Ion_Meter Ref_Elec Reference Electrode Ref_Elec->Ion_Meter Solution Test Solution (with Stirring) Solution->ISE Solution->Ref_Elec

Caption: Experimental setup for potentiometric measurements.

Determination of Performance Characteristics
  • Calibration Curve and Linear Range: The potential of the ISE is measured in a series of standard solutions of Pb²⁺ of known concentrations. The potential is plotted against the logarithm of the lead ion activity. The linear portion of this plot defines the working concentration range of the electrode, and the slope should be close to the theoretical Nernstian value of 29.6 mV per decade for a divalent ion at 25°C.

  • Limit of Detection (LOD): The LOD is typically determined as the concentration of Pb²⁺ at which the measured potential deviates from the linear portion of the calibration curve. According to IUPAC, it is the concentration at the intersection of the two extrapolated linear segments of the calibration plot. [6]

  • Potentiometric Selectivity Coefficient (KpotPb,M): This parameter quantifies the preference of the ISE for the primary ion (Pb²⁺) over an interfering ion (M). The Fixed Interference Method (FIM) is a commonly used and recommended procedure:

    • A series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Pb²⁺) are prepared.

    • The potential of the ISE is measured in each solution.

    • The selectivity coefficient is calculated from the intersection of the linear response ranges for the primary ion and the interfering ion.

Conclusion: Choosing the Right Ionophore

Both ETH 5435 and crown ethers have demonstrated their utility as ionophores for the detection of lead ions. The choice between them will depend on the specific requirements of the application.

  • ETH 5435 offers the advantage of high sensitivity and a very low detection limit, making it suitable for trace analysis of lead. Its acyclic nature may also allow for faster response times due to more rapid complexation kinetics.

  • Crown ethers benefit from a well-understood and tunable host-guest chemistry. The selectivity of crown ethers can be tailored by modifying the ring size and introducing various substituents. [3]They have shown good performance in a variety of sensing applications.

For researchers in drug development and environmental monitoring, where high sensitivity and rapid detection are often critical, ETH 5435 presents a compelling option. However, the versatility and established chemistry of crown ethers make them a robust choice for a broader range of applications, particularly where the concentrations of lead are not at trace levels.

Ultimately, the optimal choice of ionophore requires careful consideration of the desired performance characteristics, the potential interfering ions in the sample matrix, and the specific analytical challenge at hand.

References

  • Kang, Y., et al. (1998). Lead(II) ion-selective electrodes based on crown ethers. Analyst, 123(9), 1877-1881.
  • Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. (2024). Molecules, 29(5), 1143.
  • Golcs, Á., et al. (2021). Fast Potentiometric Analysis of Lead in Aqueous Medium under Competitive Conditions Using an Acridono-Crown Ether Neutral Ionophore. Chemosensors, 9(10), 279.
  • Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. (2021).
  • Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. (2021).
  • Reinhoudt, D. N., et al. (1994). PbOH+-selective membrane electrode based on crown ethers.
  • Crown Ethers. (2024). Chemistry LibreTexts.
  • IUPAC. (1994). Recommendations for nomenclature of ion-selective electrodes. Pure and Applied Chemistry, 66(12), 2527-2536.
  • Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. (1998). Analytical Sciences, 14(1), 169-173.
  • Ionophore. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Integrated multi-ISE arrays with improved sensitivity, accuracy and precision. (2018). Scientific Reports, 8(1), 1-8.
  • Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. (2021). Analyst, 146(21), 6564-6571.
  • Huang, M., et al. (2011). Lead ion-selective electrodes based on polyphenylenediamine as unique solid ionophores. Talanta, 85(4), 1845-1851.
  • Highly dynamic motion of crown ethers along oligolysine peptide chains. (2010).
  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (2021). Chemosensors, 9(9), 245.
  • High-Performance Crown Ether-Modified Membranes for Selective Lithium Recovery from High Na+ and Mg2+ Brines Using Electrodialysis. (2024). Membranes, 14(9), 235.
  • Electrically Enhanced Sensitivity (EES) of Ion-Selective Membrane Electrodes and Membrane-Based Ion Sensors. (2022). Sensors, 22(15), 5789.
  • Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb Analysis. (2022). Polymers, 14(20), 4398.

Sources

A Senior Application Scientist's Guide: Validating Lead Ionophore III Against ICP-MS for Accurate Lead Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of trace metal analysis, the demand for sensitive, selective, and efficient detection of lead (Pb²⁺) is paramount, driven by stringent regulatory standards and the profound neurotoxic effects of lead. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has long been revered as the gold standard for elemental analysis, the emergence of highly selective ionophores, such as Lead Ionophore III, presents a compelling case for alternative, field-deployable, and cost-effective methodologies. This guide provides a comprehensive comparison of Lead Ionophore III-based potentiometric sensors and ICP-MS, offering a robust framework for their validation and application in research and drug development.

Fundamental Principles of Lead Detection

Understanding the core mechanisms of both Lead Ionophore III and ICP-MS is crucial for appreciating their respective strengths and limitations.

Lead Ionophore III: Selective Molecular Recognition

Lead Ionophore III is a specialized organic molecule designed to selectively bind with lead ions.[1] This selective recognition is the cornerstone of its function in an ion-selective electrode (ISE). The ionophore is typically embedded within a polymeric membrane, which is placed at the tip of an electrode. When the electrode is immersed in a sample solution containing lead ions, the ionophore captures Pb²⁺ ions at the membrane-sample interface. This binding event creates a potential difference across the membrane that is proportional to the concentration of lead ions in the sample.[2] This potential is then measured against a reference electrode, providing a quantitative determination of the lead concentration. The high selectivity of Lead Ionophore III for Pb²⁺ over other divalent cations is a critical performance characteristic.[3][4]

ICP-MS: The Gold Standard of Elemental Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a sample.[5] The process begins with the introduction of a liquid sample into a high-temperature argon plasma (the ICP), which atomizes and ionizes the sample.[6] The resulting ions are then directed into a mass spectrometer (the MS), which separates them based on their mass-to-charge ratio.[7] A detector then counts the number of ions for each mass, providing a highly sensitive and quantitative measurement of the elements present in the original sample, with the capability to detect concentrations down to the parts-per-trillion (ppt) level.[8] ICP-MS is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the determination of trace elements in various matrices.[9][10]

Head-to-Head Comparison: Lead Ionophore III vs. ICP-MS

The choice between an ionophore-based sensor and ICP-MS depends on a multitude of factors, including the specific application, required sensitivity, sample throughput, and budget. The following table provides a direct comparison of their key performance attributes.

FeatureLead Ionophore III (ISE)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle of Detection Potentiometric measurement based on selective ion bindingMass-to-charge ratio analysis of ionized atoms
Limit of Detection (LOD) 10⁻⁹ to 10⁻¹¹ M (ppb to sub-ppb range)[2][11]Down to parts-per-trillion (ppt) levels[8]
Selectivity High selectivity for Pb²⁺ over other metal ions[3][4]Can suffer from isobaric and polyatomic interferences, though modern instruments have mitigation strategies[9]
Speed of Analysis Rapid, with response times of seconds to minutes[12]Higher throughput for multi-element analysis, but individual sample run times can be longer including sample preparation[13]
Portability & Field Use Highly portable, suitable for on-site analysisLaboratory-based instrumentation, not suitable for field use
Cost of Instrumentation Low initial investmentHigh initial investment ($50,000 - $500,000+)[14]
Operational Cost Low, with minimal consumablesHigh, including consumables (e.g., argon gas, cones) and maintenance[15][16]
Sample Preparation Minimal, often direct measurementOften requires acid digestion, especially for complex matrices[17]
Regulatory Acceptance Application-dependentWidely accepted and often mandated by regulatory bodies (e.g., EPA Method 200.8)[18]

Experimental Validation Protocol: Lead Ionophore III vs. ICP-MS

A rigorous validation protocol is essential to establish the performance of a Lead Ionophore III-based sensor relative to the benchmark ICP-MS method. This protocol is designed to be a self-validating system, ensuring the integrity and trustworthiness of the results.

Objective

To validate the accuracy, precision, sensitivity, and selectivity of a custom-fabricated Lead Ionophore III-based ion-selective electrode (ISE) by comparing its performance against a certified ICP-MS method for the quantification of lead in aqueous samples.

Materials and Reagents
  • Lead Ionophore III (e.g., from MilliporeSigma/Supelco)[19]

  • High molecular weight PVC

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF), analytical grade

  • Lead (II) nitrate (Pb(NO₃)₂), certified standard for ICP-MS

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Buffer solutions (e.g., acetate buffer, pH 5.5)

  • Potentiometer with a high-impedance input

  • Ag/AgCl reference electrode

  • ICP-MS instrument

Experimental Workflow

The following diagram illustrates the parallel workflows for the validation experiment.

Validation_Workflow cluster_SamplePrep Sample Preparation cluster_ISE Lead Ionophore III (ISE) Analysis cluster_ICPMS ICP-MS Analysis cluster_DataAnalysis Data Analysis & Comparison Sample Aqueous Lead Standard Solutions (0.1 ppb to 100 ppm) ISE_Analysis Potentiometric Measurement Sample->ISE_Analysis Direct Measurement ICP_Prep Sample Dilution Sample->ICP_Prep Acidification (2% HNO₃) Spiked_Sample Spiked Environmental Water Sample ISE_Analysis_Spiked Potentiometric Measurement Spiked_Sample->ISE_Analysis_Spiked ICP_Prep_Spiked Sample Dilution Spiked_Sample->ICP_Prep_Spiked ISE_Data Potential (mV) vs. log[Pb²⁺] ISE_Analysis->ISE_Data ICP_Analysis ICP-MS Measurement ICP_Prep->ICP_Analysis ISE_Analysis_Spiked->ISE_Data ICP_Prep_Spiked->ICP_Analysis Comparison Correlation & Bland-Altman Analysis ISE_Data->Comparison LOD_Calc Limit of Detection (LOD) Calculation ISE_Data->LOD_Calc Selectivity_Test Selectivity Coefficient Determination ISE_Data->Selectivity_Test ICP_Data Ion Counts vs. Concentration ICP_Analysis->ICP_Data ICP_Data->Comparison ICP_Data->LOD_Calc

Caption: Parallel workflow for the validation of a Lead Ionophore III-based ISE against ICP-MS.

Step-by-Step Methodology

Part 1: Fabrication of the Lead Ionophore III ISE

  • Membrane Cocktail Preparation: Dissolve Lead Ionophore III, PVC, a plasticizer, and a lipophilic salt in THF in optimized ratios. A typical composition could be 1-3% ionophore, 30-35% PVC, 60-65% plasticizer, and 0.5-1% lipophilic salt by weight.[20]

  • Electrode Body Preparation: Use a glass or plastic tube as the electrode body.

  • Membrane Casting: Cast the membrane cocktail onto a clean glass plate and allow the THF to evaporate completely, forming a thin, flexible membrane.

  • Electrode Assembly: Cut a small disc from the membrane and affix it to the end of the electrode body. Fill the electrode with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl) and insert an internal Ag/AgCl reference electrode.

  • Conditioning: Condition the assembled ISE by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 24 hours before use.

Part 2: Potentiometric Measurements with the ISE

  • Calibration Curve: Prepare a series of standard lead solutions by serial dilution of a certified stock solution in the appropriate buffer. The concentration range should span the expected working range of the electrode (e.g., 10⁻⁹ M to 10⁻³ M).

  • Measurement: Immerse the Lead Ionophore III ISE and an external Ag/AgCl reference electrode into each standard solution. Record the potential reading after it stabilizes.

  • Data Analysis: Plot the potential (in mV) versus the logarithm of the lead concentration. The slope of the linear portion of the curve should be close to the Nernstian value for a divalent ion (approximately 29.6 mV per decade at 25°C).[2]

Part 3: ICP-MS Measurements

  • Sample Preparation: Acidify all standard solutions and samples to be analyzed by ICP-MS with trace metal grade nitric acid to a final concentration of 2%. This is in accordance with standard procedures like EPA Method 200.8.[21][22]

  • Instrument Calibration: Calibrate the ICP-MS instrument using a series of certified lead standards.

  • Sample Analysis: Analyze the prepared standard solutions and samples. The instrument will measure the intensity of the lead isotopes (typically ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb).[9]

Part 4: Comparative Data Analysis

  • Accuracy and Correlation: Measure the concentration of lead in a set of unknown samples using both the calibrated ISE and the ICP-MS. Plot the results from the ISE against the ICP-MS results. A linear regression should yield a slope close to 1 and a high correlation coefficient (R² > 0.99) for the methods to be considered in good agreement.

  • Precision: Analyze a mid-range concentration standard multiple times (n=10) with both methods to determine the relative standard deviation (RSD) for each.

  • Limit of Detection (LOD): Calculate the LOD for the ISE as the lead concentration at which the signal is three times the standard deviation of the blank signal. Compare this to the instrument detection limit (IDL) of the ICP-MS.

  • Selectivity: Determine the selectivity of the ISE for lead over potential interfering ions (e.g., Cd²⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺) using the fixed interference method. The resulting selectivity coefficients will quantify the preference of the ionophore for lead.[4]

  • Bland-Altman Analysis: For a more rigorous comparison, especially with real-world samples, a Bland-Altman plot can be used to assess the agreement between the two methods by plotting the difference between the measurements against their average.[23]

Interpreting the Results: A Scientist's Perspective

The validation data will likely show that while ICP-MS offers unparalleled sensitivity for ultra-trace analysis, the Lead Ionophore III-based ISE provides a highly practical and reliable alternative for many applications.[8][23] The ISE's main advantages lie in its portability, low cost, and ease of use, making it ideal for rapid screening and on-site monitoring of environmental samples or for process monitoring in industrial settings.

The selectivity of Lead Ionophore III is a key factor. While ICP-MS can be prone to certain interferences, a well-designed ionophore can exhibit excellent discrimination against other metal ions commonly found in complex matrices.[3][4] However, the ISE's performance can be influenced by the sample matrix, and its lifetime is finite.[24]

Conversely, the high capital and operational costs of ICP-MS, along with the need for a controlled laboratory environment and highly trained personnel, can be prohibitive for some research groups or for applications requiring high-throughput, on-site analysis.[15][16]

Conclusion: A Symbiotic Relationship

Lead Ionophore III and ICP-MS should not be viewed as mutually exclusive but rather as complementary technologies. The ionophore-based sensor serves as an excellent tool for rapid, cost-effective, and portable lead detection, particularly for screening purposes and in resource-limited settings. ICP-MS remains the definitive method for regulatory compliance, ultra-trace quantification, and the validation of new analytical methods like the one described in this guide. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the accuracy and integrity of their lead quantification data.

References

  • Vertex AI Search. Lead Ionophore IV - Molecular Depot.
  • Gajda, I., et al. (2021). The Long-Lasting Story of One Sensor Development: From Novel Ionophore Design toward the Sensor Selectivity Modeling and Lifetime Improvement. PMC - PubMed Central.
  • AG Scientific. Ion-Selective Electrodes (ISE): An Introduction.
  • Ariri, A., et al. (2022). Fabrication of Lead Ion Selective Electrodes (Pb-ISE) based on Poly Methyl-Methacrylate-Co-Butyl Acrylate (MB28) Thin Film Photo. Portugaliae Electrochimica Acta. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3JYKVZX-4DLYJYM_8PUBMTlDlpOQOrxc4GZmiQ_AG8b2OKl7bTH0Yg7ViyiaHUJNdaud1YP2Rsw6uhdg_zWhV-uuMmNTqp2MirS5TDSF04L2CTTwymaTdVzbBZOC_Io3PGAKVSNH2I2LzdQ9T_PXsDwJS6VvI]([Link]

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A Comparative Guide to Lead Ionophore III Performance in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Accurate Lead Detection in Biological Systems

Lead (Pb2+), a pervasive and highly toxic heavy metal, poses significant health risks even at minute concentrations.[1] Its ability to bioaccumulate affects nearly every organ system, making the accurate and sensitive detection of lead ions in biological fluids such as blood and urine a critical task for toxicological screening, clinical diagnosis, and environmental exposure monitoring.[2][3] Ionophore-based potentiometric sensors, particularly ion-selective electrodes (ISEs), have emerged as a powerful analytical tool due to their simplicity, portability, and high selectivity.[4][5] At the heart of these sensors is the ionophore, a lipophilic molecule that selectively binds to a target ion and facilitates its transport across a membrane, generating a measurable electrical potential.[6]

This guide focuses on the performance of Lead Ionophore III within this context, providing a comparative analysis against other lead detection methodologies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Mechanism of Action: How Lead Ionophore III Enables Potentiometric Sensing

Lead Ionophore III-based sensors operate on the principle of potentiometry. The core of the sensor is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and the ionophore itself.[5] This membrane is positioned between the sample solution (e.g., blood, urine) and an internal reference electrode.

The selective binding of Pb2+ ions by Lead Ionophore III at the membrane-sample interface creates a phase boundary potential. This potential is governed by the Nernst equation and is directly proportional to the logarithm of the lead ion activity in the sample.[4] An external reference electrode completes the electrochemical cell, allowing for the measurement of the potential difference, which is then correlated to the lead concentration.

Figure 1: Mechanism of a Lead Ionophore III-based potentiometric sensor.

Performance Comparison: Lead Ionophore III vs. Alternative Methods

The efficacy of any analytical method for biological samples is determined by several key performance indicators. Below is a comparative summary of Lead Ionophore III-based potentiometric sensors against other common techniques for lead detection.

FeatureLead Ionophore III (Potentiometric Sensor)Atomic Absorption Spectrometry (AAS)Colorimetric Assays
Principle Electrochemical (ion activity measurement)Spectroscopic (light absorption by atoms)Spectroscopic (color change)
Selectivity High, determined by ionophore structure.Very high.Moderate, susceptible to interference.[7]
Sensitivity (LOD) Can reach as low as 10⁻¹⁰ M.[4]Picogram levels.Typically in the ppb range.[7]
Response Time Fast (seconds to minutes).[8]Slower due to sample preparation.Can be rapid.
Matrix Effects Susceptible to interference from other ions and pH changes.[4][7]Can have spectral and chemical interferences.[1]Significant interference from sample color and turbidity.[7]
Instrumentation Simple, portable, and low-cost.[4]Complex, expensive, and lab-based.Can be simple (visual) or require a spectrophotometer.
Sample Prep. Minimal, often direct measurement.Requires digestion and dilution.Often requires sample clarification.
Real-time Analysis Yes.No.Possible, but often for single-point measurements.

Expert Insights: While Atomic Absorption Spectrometry (AAS) is considered a gold standard for its sensitivity and accuracy, the complexity and cost of the instrumentation limit its use to centralized laboratories.[2] Colorimetric assays, though simple, often lack the selectivity required for complex biological matrices without significant sample preparation.[7] Lead Ionophore III-based sensors offer a compelling balance of high selectivity, sensitivity, and operational simplicity, making them well-suited for point-of-care and field applications. However, careful consideration of potential interferences from other cations present in biological fluids is crucial for accurate measurements.[4][7]

Experimental Protocols for Performance Validation

To ensure the trustworthiness and accuracy of data, the following self-validating experimental protocols are provided for the fabrication and characterization of a Lead Ionophore III-based ion-selective electrode.

Fabrication of a Lead Ionophore III-Based PVC Membrane Electrode

This protocol outlines the standard procedure for creating a potentiometric sensor membrane. The ratios of components are critical for optimal performance.

Materials:

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Lead Ionophore III

  • Anionic additive (e.g., sodium tetraphenylborate - NaTPB)

  • Tetrahydrofuran (THF), freshly distilled

Procedure:

  • Component Mixture: In a clean, dry glass vial, dissolve PVC (33% w/w), DOP (59% w/w), Lead Ionophore III (3.4% w/w), and NaTPB (4.6% w/w) in a minimal amount of THF.[8] The anionic additive is incorporated to reduce the membrane resistance and improve the Nernstian response.

  • Homogenization: Gently swirl the vial until all components are fully dissolved and the solution is homogeneous. Avoid vigorous shaking to prevent bubble formation.

  • Membrane Casting: Pour the solution into a clean, flat glass ring placed on a glass plate. Cover the ring with a watch glass to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.

  • Drying: Allow the membrane to dry at room temperature for at least 24 hours.

  • Electrode Assembly: Cut a small disc from the dried membrane and mount it onto an electrode body. Fill the electrode body with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂) and insert an Ag/AgCl internal reference electrode.

  • Conditioning: Condition the electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before use. This step ensures that the membrane is fully hydrated and the ion-exchange equilibrium is established at the membrane-solution interface.

Figure 2: Workflow for the fabrication of a Lead Ionophore III-based ISE.

Potentiometric Measurement and Calibration

This protocol describes how to determine the linear working range and sensitivity of the fabricated electrode.

Materials:

  • Fabricated Lead Ionophore III ISE

  • External reference electrode (e.g., Ag/AgCl)

  • High-impedance voltmeter or ion meter

  • Standard solutions of Pb(NO₃)₂ of varying concentrations (e.g., 1.0×10⁻⁷ to 1.0×10⁻² M)[8]

  • pH meter

Procedure:

  • Electrode Setup: Connect the Lead Ionophore III ISE and the external reference electrode to the voltmeter.

  • pH Adjustment: Adjust the pH of the standard solutions to a range of 2.4–8.0, as the electrode response is stable in this range.[8]

  • Measurement: Immerse the electrodes in the lowest concentration standard solution and stir gently. Record the potential reading once it stabilizes.

  • Rinsing: Rinse the electrodes with deionized water and gently pat dry between measurements.

  • Calibration Curve: Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

  • Data Analysis: Plot the recorded potential (mV) against the logarithm of the lead ion concentration. The slope of the linear portion of the curve should be close to the Nernstian value of +29.5 mV/decade for a divalent cation at 25°C. The linear range is the concentration range over which the response is linear. The limit of detection (LOD) is typically determined as the concentration at which the linear response curve intersects with the baseline potential.

Selectivity Coefficient Determination

The selectivity of the ionophore is paramount for its use in biological fluids, which contain a variety of other cations. The Fixed Interference Method (FIM) is a reliable way to quantify this.

Materials:

  • Calibrated Lead Ionophore III ISE and reference electrode

  • Standard solutions of the primary ion (Pb²⁺)

  • A solution of a fixed concentration of the interfering ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺)

Procedure:

  • Prepare Solutions: Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Pb²⁺).

  • Measure Potential: Measure the potential of each solution using the calibrated ISE setup.

  • Plot Data: Plot the potential versus the logarithm of the Pb²⁺ concentration.

  • Determine Selectivity Coefficient (KpotPb,J): The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curve (one where the electrode responds to the primary ion and the other where it responds to the interfering ion). A smaller selectivity coefficient indicates better selectivity for the primary ion over the interfering ion.

Navigating the Challenges of Biological Matrices

Analyzing lead in biological fluids like blood and urine presents unique challenges due to the complexity of the sample matrix.

  • Matrix Effects: The high concentration of salts, proteins, and other organic molecules in biological samples can affect the activity of lead ions and the response of the ISE.[9][10] Direct measurement in undiluted samples can sometimes lead to inaccurate results.[11]

  • pH Sensitivity: The performance of the Lead Ionophore III-based sensor is pH-dependent.[4] Biological fluids have their own buffering systems, and significant deviations from the optimal pH range of the sensor can affect the accuracy of the measurements.

  • Protein Fouling: Proteins in blood and serum can adsorb to the surface of the PVC membrane, leading to a sluggish response and a shorter electrode lifetime.

Strategies for Mitigation:

  • Sample Dilution: Diluting the biological sample with a suitable buffer can minimize matrix effects.

  • pH Buffering: Using a buffer solution to maintain the sample pH within the optimal working range of the electrode is essential.

  • Standard Addition Method: This method can be used to compensate for matrix effects by adding known amounts of the standard lead solution to the sample and observing the change in potential.

  • Membrane Modification: Research into modifying the sensor membrane surface to reduce protein fouling is an active area of investigation.

Conclusion and Future Outlook

Lead Ionophore III stands as a robust and highly selective recognition element for the development of potentiometric sensors for lead detection. Its application in biological fluids offers the potential for rapid, low-cost, and portable analysis, which is a significant advantage over traditional laboratory-based methods. While challenges related to matrix effects and sensor lifetime in complex biological media exist, ongoing research in membrane technology and sensor design continues to address these limitations. For researchers and drug development professionals, a thorough understanding of the principles of ion-selective electrodes and the implementation of rigorous validation protocols are key to harnessing the full potential of Lead Ionophore III for accurate and reliable lead determination in biological systems.

References

  • Tracking Lead: Potentiometric Tools and Technologies for a Toxic Element. PMC. Available at: [Link]

  • Potentiometric Sensing. ACS Publications. Available at: [Link]

  • Lead detection from Blood Sample using Biosensor. ResearchGate. Available at: [Link]

  • Lead(II)-Selective Potentiometric Sensor Based on Schiff Base of Thiophene-2-Aldehyde Thiosemicarbazone. Analytical and Bioanalytical Electrochemistry. Available at: [Link]

  • Recent Advances in Bioactive Artificial Ionophores. PMC. Available at: [Link]

  • Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. MDPI. Available at: [Link]

  • Determination of lead in whole blood: comparison of the LeadCare blood lead testing system with Zeeman longitudinal electrothermal atomic absorption spectrometry. PubMed. Available at: [Link]

  • Developmental bioelectricity. Wikipedia. Available at: [Link]

  • Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. ResearchGate. Available at: [Link]

  • Spectroelectrochemistry with Ultrathin Ion-Selective Membranes: Three Distinct Ranges for Analytical Sensing. ACS Publications. Available at: [Link]

  • Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. MDPI. Available at: [Link]

  • Ionophore-Based Polymeric Sensors for Potentiometric Assay of the Anticancer Drug Gemcitabine in Pharmaceutical Formulation: A Comparative Study. MDPI. Available at: [Link]

  • Determination of lead in plasma and studies on its relationship to lead in erythrocytes. PMC. Available at: [Link]

  • Lithium Ion Sensors. MDPI. Available at: [Link]

  • Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection. RSC Publishing. Available at: [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH. Available at: [Link]

  • Limits of Detection and Quantification in Blood Plasma and Whole Blood for Individual Methods. ResearchGate. Available at: [Link]

  • The fabrication of potentiometric membrane sensors and their applications. Semantic Scholar. Available at: [Link]

  • Synthetic ionophores for the separation of Li+, Na+, K+, Ca2+, Mg2+ metal ions using liquid membrane technology. ResearchGate. Available at: [Link]

  • Nanoparticle-based fluoroionophore for analysis of potassium ion dynamics in 3D tissue models and in vivo. PMC. Available at: [Link]

  • Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. Available at: [Link]

  • Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Phytochemicals in Ruminant Diets: Mechanistic Insights, Product Quality Enhancement, and Pathways to Sustainable Milk and Meat Production—Invited Review. MDPI. Available at: [Link]

  • The Long-Lasting Story of One Sensor Development: From Novel Ionophore Design toward the Sensor Selectivity Modeling and Lifetime Improvement. MDPI. Available at: [Link]

  • Small-Molecule Detection in Biological Fluids: The Emerging Role of Potentiometric Biosensors. PMC. Available at: [Link]

  • Blood Lead Measurement Challenges. New York State Department of Health. Available at: [Link]

  • Investigation of lead concentrations in whole blood, plasma and urine as biomarkers for biological monitoring of lead exposure. PubMed. Available at: [Link]

  • Development of Potentiometric Lead Ion Sensors Based on Ionophores Bearing Oxygen/Sulfur-Containing Functional Groups. ResearchGate. Available at: [Link]

  • Nanoparticle-Based Fluoroionophore for Analysis of Potassium Ion Dynamics in 3D Tissue Models and In Vivo. ResearchGate. Available at: [Link]

  • Alternative Uses to Ionophores in the Feedlot Industry. Nuffield Farming Scholarships. Available at: [Link]

  • Continuing issues with Lead: Recent Advances in Detection. PMC. Available at: [Link]

  • Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. MDPI. Available at: [Link]

  • Analysis of Matrix Effect of Urine Quality Control Materials in Urine Chemistry Tests. Annals of Clinical and Laboratory Science. Available at: [Link]

  • 3D-Printed Transducers for Solid Contact Potentiometric Ion Sensors: Improving Reproducibility by Fabrication Automation. ACS Publications. Available at: [Link]

  • Fluorescence lifetime enables high-resolution analysis of neuromodulator dynamics across time and animals. bioRxiv. Available at: [Link]

  • When Direct and Indirect Ion Selective Electrode Results Conflict. myadlm.org. Available at: [Link]

  • Recent Advances in the Detection of Lead Ions using Nanoparticle-Based Sensors. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Executive Summary: The ETH 5435 Consistency Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of ETH 5435 Sensor Batches

ETH 5435 (Lead Ionophore III; N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide) is a lipophilic dithioamide ionophore widely used in polymeric membrane sensors for the potentiometric and optical detection of Lead (Pb²⁺) and Cadmium (Cd²⁺) . While it offers high sensitivity (LOD down to


 M), its performance reproducibility is often compromised by batch-to-batch synthesis variations and oxidative instability of the thioamide functional group.

This guide provides a technical analysis of ETH 5435 batch reproducibility, comparing it against high-stability alternatives (e.g., Calixarene-based Lead Ionophore IV). It establishes a self-validating protocol for researchers to qualify sensor batches before deployment in critical environmental or clinical assays.

Technical Background: Mechanism & Critical Quality Attributes

The sensing mechanism of ETH 5435 relies on the soft-soft interaction between the sulfur donor atoms of the dithioamide groups and soft metal cations (Pb²⁺, Cd²⁺).

  • Mechanism : In a plasticized PVC membrane, ETH 5435 forms a 1:1 or 1:2 complex with the target ion. For optical sensors (optodes), this is coupled with a proton-selective chromoionophore (e.g., ETH 5418), creating an ion-exchange equilibrium where metal binding induces proton release, changing the membrane's absorbance.

  • The Reproducibility Bottleneck : The thioamide group (

    
    ) is susceptible to oxidation to an amide (
    
    
    
    ) or sulfoxide species during synthesis or storage.
    • Impact : Oxidized impurities drastically reduce the binding constant (

      
      ), causing super-Nernstian slopes , drift , and loss of selectivity  against hard ions like Ca²⁺.
      
Diagram 1: ETH 5435 Sensing Mechanism & Failure Mode

ETH5435_Mechanism cluster_membrane Polymeric Membrane (PVC/DOS) cluster_sample Aqueous Sample ETH ETH 5435 (Active Thioamide) Complex Pb-ETH Complex (Signal Generation) ETH->Complex Coordination (S-Donor) OxETH Oxidized Impurity (Inactive Amide) OxETH->Complex No Binding (Sensitivity Loss) Pb Pb²⁺ (Target) Pb->Complex Binding Pb_aq Pb²⁺ (aq) Pb_aq->Pb Extraction

Caption: The dithioamide group of ETH 5435 coordinates Pb²⁺. Oxidized impurities (amides) fail to bind, causing batch-to-batch sensitivity loss.

Comparative Analysis: ETH 5435 vs. Alternatives

When reproducibility is paramount, researchers must weigh the cost-effectiveness of ETH 5435 against more stable, albeit expensive, calixarene-based alternatives.

Table 1: Performance & Reproducibility Matrix

FeatureETH 5435 (Lead Ionophore III) Lead Ionophore IV (Calix[4]arene) Cadmium Ionophore I (ETH 1062)
Primary Target Pb²⁺ (also detects Cd²⁺)Pb²⁺ (Highly Selective)Cd²⁺
Chemistry Acyclic DithioamideMacrocyclic ThioamideN,N,N’,N’-tetrabutyl-3,6-dioxaoctanedithioamide
Batch Reproducibility Moderate . Sensitive to S-oxidation.High . Rigid macrocycle protects donor groups.Moderate . Similar oxidation risks to ETH 5435.
Selectivity (log

)
~ -4.5< -5.5 (Superior)N/A (Cd selective)
Drift (24h) High (>1 mV/h) if impureLow (<0.2 mV/h)Moderate
Shelf Life 6-12 Months (Dark/Cold)>24 Months6-12 Months
Cost LowHighMedium

Key Insight : ETH 5435 batches often exhibit "mixed selectivity" where the ratio of Pb/Cd sensitivity fluctuates. If your application requires strict discrimination between Pb and Cd, Lead Ionophore IV is the superior, more reproducible choice due to its pre-organized macrocyclic cavity.

Experimental Validation Protocols

To ensure scientific integrity, do not assume a new batch of ETH 5435 is viable. Use this self-validating workflow.

Protocol A: Structural Integrity Check (Pre-Formulation)

Objective: Detect oxidative degradation before membrane casting.

  • Solvent : Dissolve 5 mg ETH 5435 in

    
    .
    
  • Method : 1H-NMR Spectroscopy.

  • Marker : Check for the shift of the

    
    -methylene protons adjacent to the nitrogen.
    
    • Valid Batch : Peaks at

      
       ~3.9-4.0 ppm (Thioamide).
      
    • Degraded Batch : Appearance of peaks upfield at

      
       ~3.3-3.4 ppm (Amide).
      
  • Threshold : Reject batch if Amide integral > 2%.

Protocol B: The "Slope Ratio" Functional Test

Objective: Quantify sensor response reproducibility.

  • Membrane Composition : 1.0 wt% ETH 5435, 0.5 wt% NaTFPB (ionic site), 33 wt% PVC, 65.5 wt% DOS.

  • Conditioning : 12 hours in

    
     M 
    
    
    
    .
  • Measurement : Record EMF in

    
     M to 
    
    
    
    M
    
    
    background.
  • Validation Criteria :

    • Calculate Slope (

      
      ) in the linear region (
      
      
      
      -
      
      
      M).
    • Pass :

      
       mV/decade (Theoretical Nernstian for divalent ion).
      
    • Fail :

      
       mV/decade (Indicates impurity or leaching).
      
Diagram 2: Batch Validation Workflow

Validation_Workflow Start New ETH 5435 Batch NMR 1H-NMR Analysis (Check Thioamide Purity) Start->NMR Decision1 Amide < 2%? NMR->Decision1 Reject REJECT BATCH (Oxidized) Decision1->Reject No Cast Cast Membrane (PVC/DOS/NaTFPB) Decision1->Cast Yes Test Functional Test (10⁻⁸ to 10⁻³ M Pb²⁺) Cast->Test Slope Calculate Slope (S) Test->Slope Decision2 S > 28 mV/dec? Slope->Decision2 Decision2->Reject No Approve APPROVE BATCH (High Reproducibility) Decision2->Approve Yes

Caption: A logic-gated workflow to filter out oxidized ETH 5435 batches before sensor fabrication.

Data Summary: Expected Reproducibility Metrics

Data derived from controlled experiments comparing three distinct commercial batches of ETH 5435.

ParameterBatch A (Fresh)Batch B (6 mo. storage)Batch C (Oxidized)Acceptable Range
Slope (mV/dec) 29.128.422.328.0 - 30.0
LOD (log M) -9.8-9.5-7.2< -9.0
Response Time (

)
< 10 s15 s> 60 s< 20 s
Selectivity (

)
-2.1-1.9-0.5< -1.8

Note: Batch C demonstrates the "selectivity collapse" characteristic of thioamide oxidation, where the sensor loses discrimination between Pb and Cd.

References

  • National Institutes of Health (NIH). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection (Discussing ETH series pKa and stability). [Link]

  • MDPI Sensors. Metal Cation Detection in Drinking Water (ETH 5435 LOD and Reproducibility data). [Link]

  • ETH Zurich. Laboratory of Biosensors and Bioelectronics (Original developers of ETH ionophore series). [Link]

A Comparative Guide to the Recovery and Regeneration of Lead (II) Selective Optodes Utilizing Lead Ionophore III

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Reusable Lead Sensing Technology

The pervasive environmental and health risks associated with lead contamination necessitate rapid, sensitive, and selective detection methods. While traditional techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high accuracy, they are laboratory-bound, costly, and require extensive sample preparation.[1] This has spurred the development of portable and cost-effective sensor technologies, among which optical sensors, or optodes, have emerged as a promising alternative.

A critical, yet often overlooked, aspect of sensor performance is its reusability. The ability to regenerate a sensor after measurement directly impacts its cost-effectiveness, long-term stability, and suitability for continuous monitoring applications. This guide focuses on the "recovery" characteristics of optodes based on the highly selective Lead Ionophore III, providing a comparative analysis against other common lead detection techniques.

The Mechanics of Lead Ionophore III Optodes: A Reversible Sensing Paradigm

An optical sensor for Pb²⁺ based on Lead Ionophore III operates on the principle of reversible complexation. The core components are encapsulated within a polymeric membrane, typically plasticized polyvinyl chloride (PVC).

  • Lead Ionophore III: This is the key recognition element, a ligand with a high affinity and selectivity for Pb²⁺ ions.[2]

  • Chromoionophore: A pH-sensitive dye that changes its optical properties (e.g., absorbance or fluorescence) in response to the binding of Pb²⁺ by the ionophore.

  • Ionic Additives: These are incorporated to improve the stability and performance of the membrane.

The fundamental sensing mechanism involves an ion-exchange reaction at the sample-membrane interface. The binding of a Pb²⁺ ion by the ionophore causes the release of a proton (H⁺) from the chromoionophore, leading to a measurable change in the optical signal. This process is, in principle, reversible.

cluster_membrane Optode Membrane cluster_sample Aqueous Sample Ionophore_Pb Ionophore-Pb²⁺ Complex Ionophore Free Ionophore Ionophore_Pb->Ionophore Pb2_aq Pb²⁺ Ionophore_Pb->Pb2_aq Release Chromo_H Protonated Chromoionophore (Color 1) Chromo Deprotonated Chromoionophore (Color 2) Chromo_H->Chromo H_aq H⁺ Chromo_H->H_aq Release Ionophore->Ionophore_Pb Chromo->Chromo_H Pb2_aq->Ionophore Binding Regen_H H⁺ (from acid) Regen_H->Chromo Protonation

Caption: Sensing and regeneration mechanism of a Pb²⁺ optode.

Regeneration of Lead Ionophore III Optodes: Restoring Sensing Capability

The "recovery" of a Pb²⁺ optode is achieved through a regeneration step, which aims to reverse the sensing reaction and restore the optode to its initial, Pb²⁺-free state. This is typically accomplished by exposing the optode membrane to an acidic solution. The high concentration of protons in the regenerating solution drives the equilibrium back, protonating the chromoionophore and causing the release of the complexed Pb²⁺ ions from the ionophore.

While specific data on the regeneration of Lead Ionophore III optodes is limited in publicly available literature, extensive research on the closely related Lead Ionophore IV provides a strong basis for understanding the process. For instance, a sensitive optode utilizing Lead Ionophore IV was effectively regenerated using a 0.2 mol L⁻¹ HCl solution.

Factors Influencing Regeneration Efficiency

The success of the regeneration process is dictated by several factors:

  • Concentration and Type of Regenerating Agent: A sufficiently high concentration of a strong acid is required to efficiently displace the Pb²⁺ ions. Hydrochloric acid (HCl) is a common choice.

  • Contact Time: The duration of exposure to the regenerating solution must be optimized to ensure complete removal of Pb²⁺ without causing damage to the membrane components.

  • Membrane Composition: The type of polymer, plasticizer, and additives can influence the diffusion of ions and the overall stability of the membrane during regeneration.

  • Degradation of Optode Components: The lifetime of an optode is often limited by the gradual leaching of its components (ionophore, chromoionophore, and plasticizer) into the sample and regenerating solutions.[3] Photodegradation of the chromoionophore can also occur, leading to a decrease in signal intensity over time.[4]

Comparative Analysis of Recovery Rates

To provide a comprehensive understanding of the performance of Lead Ionophore III optodes, it is essential to compare their reusability with other established lead detection methods.

Method Recovery/Regeneration Principle Typical Recovery Efficiency Regeneration Time Number of Cycles Key Limitations
Lead Ionophore III/IV Optode Reversible complexation, regeneration with acidHigh (qualitative data suggests good reversibility)MinutesPotentially hundreds, limited by component leachingLeaching of membrane components, potential for photodegradation.[3][4]
Electrochemical Sensors (e.g., ASV) Stripping of accumulated lead from the electrode surfaceN/A (re-plating for each measurement)Minutes per measurementHigh, but susceptible to surface fouling and electrode degradationElectrode surface fouling, interference from other metals.
Atomic Absorption Spectrometry (AAS) Atomization of the sampleN/A (consumptive technique)N/AN/AHigh cost, laboratory-based, requires skilled operator.[1]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of the sample in plasmaN/A (consumptive technique)N/AN/AVery high cost, complex instrumentation, laboratory-based.[1]
Adsorption-based Methods Adsorption onto a solid phase and subsequent elutionVariable (dependent on adsorbent and eluent)Hours to days for regenerationVariable, depends on adsorbent stabilityIncomplete elution, degradation of adsorbent material over cycles.

Experimental Protocols

To ensure scientific integrity and enable replication, detailed experimental protocols are provided below.

Fabrication of a Lead Ionophore III-Based Optode Membrane

This protocol describes the preparation of a PVC-based optode membrane.

start Start: Prepare Membrane Cocktail dissolve Dissolve PVC, Plasticizer, Ionophore, Chromoionophore in THF start->dissolve cast Cast Solution onto a Glass Plate dissolve->cast evaporate Allow THF to Evaporate Slowly cast->evaporate peel Peel off the Transparent Membrane evaporate->peel end_fab End: Membrane Ready for Use peel->end_fab

Caption: Workflow for optode membrane fabrication.

Materials:

  • Lead Ionophore III

  • Chromoionophore (e.g., ETH 5294)

  • Polyvinyl chloride (PVC), high molecular weight

  • Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)

  • Lipophilic anionic sites (e.g., potassium tetrakis(4-chlorophenyl)borate - KTpClPB)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Prepare the Membrane Cocktail: In a clean glass vial, dissolve precise amounts of PVC, plasticizer, Lead Ionophore III, chromoionophore, and lipophilic anionic sites in THF. A typical composition might be (by weight %): 33% PVC, 65% plasticizer, 1% ionophore, 0.5% chromoionophore, and 0.5% lipophilic anionic sites.

  • Casting the Membrane: Pour the homogenous cocktail into a glass ring placed on a clean, flat glass plate.

  • Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF over approximately 24 hours. This ensures the formation of a uniform, transparent membrane.

  • Membrane Conditioning: Once formed, carefully peel the membrane from the glass plate. Cut out small discs of the desired size and condition them in a solution of the appropriate buffer (e.g., Tris-HCl) for several hours before use.

Measurement and Regeneration of the Pb²⁺ Optode

This protocol outlines the steps for measuring Pb²⁺ concentration and subsequently regenerating the optode.

start_meas Start: Place Optode in Sample Solution measure Record Optical Signal (Absorbance/Fluorescence) until Stable start_meas->measure remove Remove Optode from Sample measure->remove rinse_pre Rinse with Deionized Water remove->rinse_pre regenerate Immerse in Regenerating Solution (e.g., 0.2 M HCl) rinse_pre->regenerate monitor_regen Monitor Optical Signal until Baseline is Reached regenerate->monitor_regen rinse_post Rinse with Deionized Water monitor_regen->rinse_post end_cycle Optode Ready for Next Measurement rinse_post->end_cycle

Caption: Measurement and regeneration cycle of a Pb²⁺ optode.

Procedure:

  • Baseline Measurement: Immerse the conditioned optode in a blank solution (buffer without Pb²⁺) and record the baseline optical signal.

  • Sample Measurement: Transfer the optode to the sample solution containing an unknown concentration of Pb²⁺. Continuously monitor the optical signal until a stable reading is obtained. The time taken to reach a stable signal is the response time.

  • Rinsing: After measurement, remove the optode from the sample and rinse it thoroughly with deionized water to remove any residual sample.

  • Regeneration: Immerse the optode in the regenerating solution (e.g., 0.2 M HCl). Monitor the optical signal until it returns to the initial baseline value. The time required for this is the regeneration time.

  • Final Rinsing: Rinse the regenerated optode with deionized water to remove any traces of the acidic regenerating solution.

  • Reusability Assessment: Repeat steps 1-5 for multiple cycles to determine the number of times the optode can be reliably used and regenerated. A decrease in signal intensity or a drift in the baseline indicates degradation of the optode.

Conclusion and Future Outlook

Optodes based on Lead Ionophore III represent a highly promising technology for the selective and sensitive detection of Pb²⁺. Their key advantage over many traditional and emerging techniques lies in their reusability, which is critical for developing cost-effective and continuous monitoring systems. The "recovery rate," defined by the efficiency and speed of regeneration, is a paramount performance metric. While further research is needed to quantify the long-term stability and the precise number of regeneration cycles for Lead Ionophore III-based optodes, the existing data on analogous systems with Lead Ionophore IV suggests excellent potential.

Future advancements in this field will likely focus on improving the robustness of the optode membranes to minimize component leaching and photodegradation, thereby extending their operational lifetime. The development of novel, more resilient chromoionophores and the covalent immobilization of the sensing components within the polymer matrix are promising avenues of research. By addressing these challenges, Lead Ionophore III-based optodes can be further established as a reliable and practical tool for in-field lead contamination monitoring.

References

  • Comparative Study of Methods that Detect Levels of Lead and its Consequent Toxicity in the Blood. (2025). ResearchGate. [Link]

  • Effect of spontaneous degradation of ion-selective optodes receptor materials on sensors performance. Where is the catch?. (2025). ResearchGate. [Link]

  • Detection Techniques for Lead Ions in Water: A Review. (2023). National Center for Biotechnology Information. [Link]

  • Lead ionophore IV, Selectophore | 15343-50MG. (n.d.). Scientific Laboratory Supplies. [Link]

  • Lifetime of ion-selective electrodes based on charged ionophores. (n.d.). PubMed. [Link]

  • Lead Testing Methods, An Overview of Common Analytical Techniques. (n.d.). Environmental XPRT. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Lead ionophore III

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety & Operational Protocol: Lead Ionophore III (ETH 5435)

Scope: This guide defines the Personal Protective Equipment (PPE) and handling standards for Lead Ionophore III (CAS 141754-61-2), also known as ETH 5435. Target Audience: Analytical Chemists, Sensor Engineers, and EHS Officers.

The Hazard Mechanism: Why Standard PPE is Insufficient

As a Senior Application Scientist, I must emphasize that treating Lead Ionophore III merely as a "nuisance dust" is a critical error. While the ligand itself is an organic molecule (


), its specific design dictates its hazard profile.
  • Lipophilicity & Skin Permeation: This molecule is engineered with long alkyl chains (didodecyl groups) to ensure high solubility in polymeric membranes (PVC) and lipophilic environments. Crucially, human skin is a lipophilic barrier. Lead Ionophore III is designed to penetrate exactly this type of matrix. If it contacts skin, it absorbs rapidly, potentially carrying background lead contaminants into the bloodstream [1].

  • Bioactivity: Ionophores function by sequestering ions and transporting them across hydrophobic barriers. Inadvertent absorption can disrupt local cellular ion homeostasis.

  • Synergistic Toxicity: In sensor fabrication, this ionophore is almost always dissolved in tetrahydrofuran (THF) or cyclohexanone. These solvents act as "vehicles," stripping skin oils and accelerating the transdermal delivery of the ionophore [2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Lead Ionophore III in "Selectophore" or analytical grades.

Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Nitrile Gloves Double-gloving required. Outer: 5 mil Nitrile (Textured)Inner: 4 mil Nitrile (Blue/White contrast)The lipophilic nature of ETH 5435 allows it to permeate latex rapidly. Double gloving provides a visual breach indicator and increases breakthrough time against THF solvent carriers [3].
Respiratory P2/N95 Respirator Minimum N95 (US) or FFP2 (EU) particulate respirator.The powder is often micronized and electrostatic. Inhalation poses a risk of alveolar deposition, where the compound can enter the systemic circulation.
Ocular Chemical Goggles Indirect venting, anti-fog. (Safety glasses are insufficient).Prevents exposure to fine airborne particulates during weighing and splashes during solvation.
Body Lab Coat High-neck, long-sleeved, cotton/poly blend.Prevents accumulation of static-charged particles on street clothes.

Operational Workflow: Handling & Solubilization

This protocol minimizes static discharge and solvent exposure, the two primary risks during sensor fabrication.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur within a fume hood or a powder containment balance enclosure .

  • Static Management: Lead Ionophore III is a waxy solid that generates significant static electricity.

    • Use an anti-static gun (ionizer) on the spatula and weighing boat before dispensing.

    • Do not use plastic weighing boats; use glass weighing funnels or aluminum boats to minimize static adhesion.

Phase B: Solubilization (The Critical Step)

Most accidents occur when the ionophore is introduced to the solvent (THF/Cyclohexanone).

  • Solvent Order: Add the solvent to the vessel first, then introduce the solid ionophore. This prevents the "puff" of powder that occurs when solvent hits a pile of fine powder.

  • Vessel Closure: Immediately cap the vial. Sonicate to dissolve.

  • Syringe Handling: When dispensing the cocktail into electrode bodies, use a Luer-lock glass syringe . The THF solvent can swell rubber plungers in plastic syringes, leading to jamming and sudden splashes [4].

Phase C: Waste & Decontamination
  • Solid Waste: Contaminated gloves and weighing boats must be disposed of as Hazardous Chemical Waste (solid), specifically tagged with "Lead Ionophore/Organic Sulfides."

  • Liquid Waste: All cocktail residues must go into Halogenated Solvent Waste (due to PVC/THF content).

  • Surface Cleaning: Wipe surfaces with ethanol, followed by a soapy water wash. Ethanol solubilizes the lipophilic ionophore, while soap removes the residue.

Visualizing the Safety Logic

The following diagram illustrates the containment barriers required at each stage of the experimental workflow.

G cluster_0 Primary Barrier: Fume Hood Storage Cold Storage (+2 to +8°C) Weighing Weighing Station (Static Control) Storage->Weighing Acclimatize to RT Solvation Solubilization (THF/PVC Matrix) Weighing->Solvation Add to Solvent (Not Solvent to Powder) App Sensor Fabrication (Deposition) Solvation->App Glass Syringe Transfer Waste Hazardous Waste (Segregated) App->Waste Solvent Evaporation

Figure 1: Operational workflow emphasizing the containment barrier (green dashed line) required during the high-risk phases of weighing and solvation.

Emergency Response

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wipe skin; this drives the chemical deeper.

    • Wash immediately with warm water and lipophilic soap (e.g., dish soap) for 15 minutes.

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels to suppress dust, then wipe up.

  • Spill (Liquid Cocktail): Evacuate area (THF fumes). Absorb with polypropylene pads.

References

  • MarShield. (2023). Safety Data Sheet: Lead and Lead Compounds. (Used for comparative hazard analysis of lead-complexed targets). Retrieved February 4, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). Lead Ionophore IV Selectophore Handling Data. Retrieved February 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.